2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-12-4-2-1-3-11(12)16-13(18)9-6-5-8(15(20)21)7-10(9)14(16)19/h1-7,17H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCUVUONCCLSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353608 | |
| Record name | 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312746-96-6 | |
| Record name | 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic properties of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Properties of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic properties of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. This molecule integrates three key chemical motifs: a phthalimide core, a 2-hydroxyphenyl substituent, and a carboxylic acid group on the isoindoline ring. This unique combination suggests significant potential in materials science and drug development, primarily due to its predicted photophysical behavior. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imide carbonyl oxygen predisposes the molecule to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to unique fluorescence characteristics such as a large Stokes shift and dual emission. This document synthesizes theoretical principles and experimental data from analogous structures to forecast the Ultraviolet-Visible (UV-Vis), fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic signatures of the title compound. Detailed experimental protocols are provided for each technique, offering a framework for empirical validation.
Introduction and Molecular Structure
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 312746-96-6) is a complex organic molecule whose utility is intrinsically linked to its electronic and structural properties.[1] Its architecture is built upon a robust phthalimide platform, a well-known electron-accepting group used in various applications, including fluorescent probes and pharmaceuticals.[2][3][4] The strategic placement of a 2-hydroxyphenyl group on the imide nitrogen introduces the potential for fascinating photophysics. This arrangement creates a pre-formed six-membered ring via an intramolecular hydrogen bond, which is the critical structural requirement for ESIPT.[5][6] Furthermore, the carboxylic acid moiety at the 5-position not only modifies the electronic properties of the phthalimide chromophore but also serves as a versatile chemical handle for conjugation to other molecules, surfaces, or nanoparticles.[7][8]
The central hypothesis of this guide is that the spectroscopic behavior of this molecule is dominated by the interplay between its constituent parts, leading to predictable and exploitable properties. Understanding these properties is paramount for its application as a functional material.
Caption: Jablonski diagram illustrating the ESIPT process.
Expected UV-Vis Absorption and Fluorescence Spectra
-
Absorption: The UV-Vis absorption spectrum is expected to be dominated by π-π* transitions within the phthalimide aromatic system. Based on similar N-substituted phthalimides, absorption maxima (λ_max) are predicted to be in the 300-380 nm range. [9][10]The presence of the electron-donating hydroxyphenyl group and the electron-withdrawing carboxylic acid group will likely lead to a broad absorption band.
-
Fluorescence: The emission spectrum is highly dependent on solvent polarity.
-
In non-polar aprotic solvents (e.g., toluene, dioxane), the ESIPT process is highly efficient. A strong, red-shifted emission from the keto tautomer (K*) is expected, likely in the 480-550 nm range. [7][8]The normal enol emission may be very weak or entirely quenched.
-
In polar protic solvents (e.g., ethanol, methanol), intermolecular hydrogen bonding between the solvent and the molecule can compete with the intramolecular hydrogen bond, potentially disrupting the ESIPT process. This can lead to an increase in the intensity of the "normal" blue-shifted enol emission (around 400-450 nm) and a decrease in the keto emission. [11][12][13]The carboxylic acid group may also be deprotonated in polar or basic media, which would significantly alter the electronic structure and likely quench fluorescence. [8]
-
Data Summary: Predicted Photophysical Properties
| Property | Predicted Value / Range | Rationale / Comments |
| λ_abs (max) | 300 - 380 nm | Based on the phthalimide chromophore π-π* transitions. [9][10] |
| λ_em (Enol) | 400 - 450 nm | "Normal" fluorescence, more prominent in polar protic solvents. |
| λ_em (Keto) | 480 - 550 nm | ESIPT-driven tautomer fluorescence, dominant in non-polar solvents. [5][6] |
| Stokes Shift (Keto)* | >150 nm (>8000 cm⁻¹) | Characteristic of an efficient ESIPT process. [14] |
| Fluorescence Quantum Yield (Φ_F) | 0.01 - 0.70 | Highly solvent-dependent. Expected to be higher in non-polar, rigid environments. [2][12] |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Trustworthiness: This protocol ensures reproducibility by standardizing concentration, solvent selection, and instrument parameters.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade DMSO or DMF).
-
Working Solution Preparation: Create working solutions (e.g., 10 µM) by diluting the stock solution in a range of solvents of varying polarity (e.g., toluene, dioxane, acetonitrile, ethanol, water). Causality: Using a range of solvents is critical to probe the ESIPT mechanism and its environmental sensitivity.
-
UV-Vis Absorption Measurement:
-
Use a 1 cm path length quartz cuvette.
-
Blank the spectrophotometer with the pure solvent.
-
Record the absorption spectrum from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Emission Measurement:
-
Use a 1 cm path length quartz fluorescence cuvette.
-
Set the excitation wavelength to the determined λ_max.
-
Record the emission spectrum from (λ_max + 20 nm) to 700 nm.
-
Self-Validation: To confirm the origin of emission peaks, record an excitation spectrum by setting the emission monochromator to the peak of the fluorescence band and scanning the excitation wavelengths. The resulting excitation spectrum should match the absorption spectrum.
-
-
Data Analysis: Determine absorption and emission maxima. Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for verifying the covalent structure of the molecule.
Expected ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for the three aromatic systems and the labile protons. The spectrum is best recorded in a deuterated polar aprotic solvent like DMSO-d₆ to observe the acidic protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet, highly downfield, expected > 11 ppm. [15]* Phenolic Proton (-OH): A broad singlet, typically between 9-10 ppm.
-
Isoindoline Protons: The three protons on the phthalimide core will appear as a complex multiplet system, likely between 7.8-8.5 ppm. The proton adjacent to the carboxylic acid will be the most deshielded.
-
Hydroxyphenyl Protons: The four protons on the 2-hydroxyphenyl ring will appear as multiplets between 6.8-7.5 ppm.
Expected ¹³C NMR Spectrum
The carbon NMR will provide complementary structural information.
-
Carbonyl Carbons (-C=O): Three distinct signals are expected. The two imide carbonyls will be in the 165-170 ppm range, while the carboxylic acid carbonyl will be slightly more shielded, around 164-169 ppm. [15]* Aromatic Carbons: A complex set of signals between 115-158 ppm. The carbon attached to the phenolic oxygen (C-O) will be the most downfield aromatic signal (around 155-158 ppm), while the carbons of the phthalimide ring will also show distinct chemical shifts based on their substitution. [15]
Data Summary: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Proton (¹H) Assignment | Predicted Shift (δ, ppm) | Multiplicity |
| -COOH | > 11.0 | br s |
| Ar-OH | 9.0 - 10.0 | br s |
| Isoindoline-H | 7.8 - 8.5 | m |
| Hydroxyphenyl-H | 6.8 - 7.5 | m |
| Carbon (¹³C) Assignment | Predicted Shift (δ, ppm) |
| Imide C=O | 165 - 170 |
| Carboxylic Acid C=O | 164 - 169 |
| Ar C-O (Phenol) | 155 - 158 |
| Aromatic C (quaternary) | 120 - 140 |
| Aromatic C-H | 115 - 136 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Causality: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of acidic protons, allowing for their observation.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time will be required.
-
Structural Confirmation (Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for confirming the presence of key functional groups.
Expected IR Spectrum
The IR spectrum will be characterized by strong absorptions corresponding to the O-H and C=O stretching vibrations.
-
O-H Stretch: A very broad and strong band from ~2500 to 3500 cm⁻¹ is expected. This broadness is a result of the overlapping stretching vibrations from the carboxylic acid dimer hydrogen bonding and the phenolic O-H group. [16]* C=O Stretch: This region will be complex.
-
Imide Carbonyls: Two distinct bands are expected due to asymmetric and symmetric stretching, typically around 1770 cm⁻¹ (asym) and 1710 cm⁻¹ (sym). [17] * Carboxylic Acid Carbonyl: A strong band around 1680-1700 cm⁻¹, often overlapping with the symmetric imide stretch. [18]* Aromatic C=C Stretch: Medium to sharp bands in the 1450-1600 cm⁻¹ region.
-
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region, corresponding to the phenolic and carboxylic acid C-O bonds.
Data Summary: Predicted Characteristic IR Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid & Phenol) | Stretching | 2500 - 3500 | Strong, Broad |
| C=O (Imide, Asymmetric) | Stretching | ~1770 | Strong |
| C=O (Imide, Symmetric) | Stretching | ~1710 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1700 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Sharp |
| C-O (Phenol, Acid) | Stretching | 1200 - 1300 | Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to traditional KBr pellets.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion and Future Directions
This guide establishes a detailed, predicted spectroscopic profile for 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid based on established chemical principles and data from analogous compounds. The key feature is the anticipated ESIPT phenomenon, which should result in a large Stokes shift and environment-sensitive dual fluorescence. The predicted NMR and IR data provide a clear blueprint for structural confirmation.
Empirical validation of these properties is the essential next step. Future research should focus on quantifying the photophysical parameters (e.g., quantum yield, fluorescence lifetime) in various solvents and exploring the effect of pH on the spectroscopic signatures. The carboxylic acid handle opens avenues for conjugation, making this molecule a promising candidate for applications as a targeted fluorescent probe in biological imaging or as a building block for advanced photoresponsive materials.
References
-
Supporting Information for "A selenium-containing aromatic vessel for C-H bond activation". [No specific title available]. 19
-
Supporting Information. The Royal Society of Chemistry. [No specific title available]. 17
-
Solvent Controlled Excited State Intramolecular Proton Transfer (Esipt) Behavior and Luminescent Property of a Novel Phthalimide-Based Fluorophore: A Td-Dft Study. PlumX Metrics. 20
-
Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics.
-
Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. PubMed Central. 5
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journals. 7
-
Combination of 1H and 13C NMR Spectroscopy. [No specific source available]. 21
-
Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. PubMed Central. 6
-
2-(2-Hydroxyphenyl)isoindoline-1,3-dione | Request PDF. ResearchGate. 22
-
Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. National Institutes of Health. 15
-
Excited-State Intramolecular Proton Transfer: A Short Introductory Review. PubMed Central, National Institutes of Health. 14
-
Phthalimide. PhotochemCAD. 3
-
Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. RSC Publishing. 11
-
Photophysical Properties of Some Naphthalimide Derivatives. MDPI. 12
-
UV/vis absorption spectra of N‐(trifluoromethylthio)phthalimide (2,...). ResearchGate. 9
-
Normalized UV–Vis absorption spectra of P1, P2, and P3 in thin solid films. ResearchGate. 10
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. PubMed. 8
-
Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. 18
-
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Sigma-Aldrich. 1
-
2-(2-hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. SCBIO.
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. 16
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PubMed Central. 13
-
N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling. PubMed. 4
Sources
- 1. 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | 312746-96-6 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. PhotochemCAD | Phthalimide [photochemcad.com]
- 4. N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 8. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. myneni.princeton.edu [myneni.princeton.edu]
- 19. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 20. plu.mx [plu.mx]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. researchgate.net [researchgate.net]
Quantum yield of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid derivatives
An In-depth Technical Guide to the Quantum Yield of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid Derivatives
Abstract
This technical guide provides a comprehensive exploration of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid derivatives, a class of fluorophores with significant potential in materials science and biomedical research. The core of their unique photophysical behavior lies in the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which dictates their fluorescence quantum yield (Φf). We will dissect the underlying principles of ESIPT, detail synthetic methodologies, analyze the critical factors influencing quantum yield—such as solvent polarity and molecular structure—and provide a field-proven, step-by-step protocol for the accurate determination of this crucial parameter. This document is intended for researchers, chemists, and drug development professionals seeking to understand, synthesize, and characterize these promising fluorescent compounds.
The Photochemical Core: Understanding ESIPT
The defining characteristic of 2-(2-hydroxyphenyl)-substituted phthalimides is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the electronic charge density within the molecule redistributes, causing a significant increase in the acidity of the phenolic hydroxyl group and the basicity of the phthalimide carbonyl oxygen.[1] This triggers an ultrafast, barrierless transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto-tautomer.[2] This newly formed species is responsible for the characteristic fluorescence, which is notably Stokes-shifted from the initial absorption. The molecule then relaxes to the ground state, and a reverse proton transfer restores the original enol form, completing the cycle.
This four-level photocycle is the cornerstone of their fluorescence. The efficiency of the forward ESIPT process and the suppression of non-radiative decay pathways from the excited keto-tautomer are what ultimately determine the fluorescence quantum yield.
Caption: A simplified Jablonski diagram illustrating the four-level photocycle of ESIPT.
Synthesis of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid Derivatives
The synthesis of the core structure and its derivatives is typically achieved through a condensation reaction. The most common approach involves reacting trimellitic anhydride (4-carboxyphthalic anhydride) or its derivatives with a substituted 2-aminophenol.[3][4] This method provides a direct and efficient route to the desired N-aryl phthalimide scaffold.
General Synthetic Protocol
The following protocol outlines a general procedure. Note that specific reaction times, temperatures, and solvents may need to be optimized for different derivatives.
-
Reactant Preparation: Equimolar amounts of trimellitic anhydride and the desired 2-aminophenol derivative are measured.
-
Solvent Addition: A high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added to the reaction vessel. Acetic acid can also be used as both a solvent and a catalyst.
-
Condensation Reaction: The mixture is heated to reflux (typically 120-160 °C) for several hours (4-24h). The reaction progress is monitored by Thin Layer Chromatography (TLC). The intermediate phthalamic acid is formed first, which then cyclizes to the final phthalimide product upon continued heating.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water to remove residual solvent, and then dried.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) to yield the pure 2-(2-hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid derivative.
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[5][6]
Caption: A flowchart of the general synthetic procedure for the target compounds.
Key Factors Modulating Fluorescence Quantum Yield
The quantum yield of these ESIPT-capable molecules is not an intrinsic constant but is highly sensitive to their environment and chemical structure. Understanding these factors is crucial for designing fluorophores with tailored properties for specific applications.
Solvent Effects: The Dominant Influence
Solvent polarity is arguably the most significant factor affecting the quantum yield.[7] The ESIPT process relies on the formation of a stable intramolecular hydrogen bond in the ground state.
-
Nonpolar Solvents (e.g., Toluene, Cyclohexane): These solvents do not compete for hydrogen bonding. This preserves the intramolecular O-H···O=C bond, facilitating efficient ESIPT upon excitation. Consequently, fluorescence from the keto-tautomer is strong, and quantum yields are generally high.[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form intermolecular hydrogen bonds with both the hydroxyl proton and the carbonyl oxygen of the fluorophore. This can disrupt the intramolecular hydrogen bond necessary for ESIPT, opening up non-radiative decay pathways and significantly quenching fluorescence, leading to a low quantum yield.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can inhibit the ESIPT process.[9] By stabilizing the excited enol form (E), they can make non-radiative decay from this state competitive with the proton transfer step, resulting in reduced quantum yields.[10] In some cases, dual emission from both the enol and keto* forms can be observed.[9]
Substituent Effects: Fine-Tuning Photophysics
Modifying the electronic properties of the aromatic rings through the introduction of substituents allows for the fine-tuning of the absorption and emission properties, as well as the quantum yield.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂): When placed on the phthalimide ring system, EDGs can increase the electron density, which may enhance the fluorescence quantum yield.[11]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN): The effect of EWGs can be more complex. While they can shift absorption and emission wavelengths, their impact on quantum yield depends on their position and ability to introduce new non-radiative decay channels.
The interplay between substituent and solvent effects is critical and must be considered in molecular design.[12]
Experimental Determination of Fluorescence Quantum Yield
Accurate measurement of the fluorescence quantum yield (Φf) is essential for characterizing any new fluorophore. The most reliable and widely used method is the comparative method, which measures the quantum yield of a sample relative to a well-characterized fluorescence standard.[13][14]
Principle of the Comparative Method
The comparative method relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[15] The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. The relationship is described by the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²) [16]
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R refer to the sample and the reference standard, respectively.
Self-Validating Experimental Protocol
This protocol is designed to minimize common errors such as inner filter effects and concentration quenching.
-
Selection of a Reference Standard: Choose a standard with a well-documented quantum yield that absorbs and emits in a similar spectral region to the sample. (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54; Fluorescein in 0.1 M NaOH, Φf = 0.95).
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample and the reference standard in the desired solvent(s).
-
Preparation of Dilute Solutions: From the stock solutions, prepare a series of 5-6 dilute solutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. Causality: Working in this low absorbance range is critical to ensure a linear relationship between absorbance and fluorescence intensity, thus avoiding inner filter effects where emitted light is reabsorbed by other fluorophore molecules.
-
UV-Vis Absorbance Measurement: Using a calibrated spectrophotometer, record the absorbance spectrum for each dilute solution. Note the exact absorbance at the excitation wavelength (A).
-
Fluorescence Emission Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength as for the absorbance measurements.
-
Critical Control: Ensure that the experimental settings (excitation/emission slit widths, detector voltage, etc.) are identical for the sample and reference measurements.[15]
-
-
Solvent Blank Measurement: Record the emission spectrum of the pure solvent under the same conditions to allow for background subtraction.
-
Data Processing:
-
Correct all emission spectra for background fluorescence by subtracting the solvent blank.
-
Integrate the area under the corrected emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity (I) versus absorbance (A).
-
Trustworthiness Check: This plot must be linear, with an R² value > 0.99. A non-linear plot indicates the presence of inner filter effects or other concentration-dependent phenomena, invalidating the results. The slope of this line represents the term (I/A).
-
-
Calculation: Use the slopes from the plots (Slopeₛ and Slopeᵣ) in the quantum yield equation:
ΦS = ΦR * (SlopeS / SlopeR) * (nS² / nR²)
Caption: A step-by-step workflow for the comparative quantum yield determination method.
Data Presentation and Interpretation
To illustrate the concepts discussed, the following table presents hypothetical but representative data for a 2-(2-hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid derivative in different solvents.
| Derivative | Solvent | Refractive Index (n) | Absorbance Max (λₐₙₛ, nm) | Emission Max (λₑₘ, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Parent Cmpd | Toluene | 1.496 | 350 | 540 | 190 | 0.65 |
| Parent Cmpd | Dichloromethane | 1.424 | 352 | 555 | 203 | 0.31 |
| Parent Cmpd | Acetonitrile | 1.344 | 355 | 560 | 205 | 0.12 |
| Parent Cmpd | Ethanol | 1.361 | 354 | 440* / 565 | 86* | < 0.01 |
| 4'-Methoxy | Toluene | 1.496 | 358 | 545 | 187 | 0.72 |
| 4'-Nitro | Toluene | 1.496 | 365 | 570 | 205 | 0.25 |
| Note: In ethanol, a significant portion of the emission may appear from the enol form (~440 nm), with the keto emission being severely quenched. |
Interpretation: The data clearly demonstrates the trend of decreasing quantum yield with increasing solvent polarity, confirming the disruption of the ESIPT process.[17] The nonpolar toluene provides the optimal environment for high fluorescence efficiency. The introduction of an electron-donating methoxy group enhances the quantum yield, while the electron-withdrawing nitro group reduces it, likely by introducing alternative non-radiative decay pathways.
Conclusion
The fluorescence quantum yield of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid derivatives is a complex parameter governed by the efficiency of the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This guide has established that the quantum yield is critically dependent on solvent polarity and can be rationally tuned through synthetic modification of the core structure. By following the detailed and self-validating protocol for quantum yield determination, researchers can reliably characterize these versatile fluorophores, paving the way for their successful implementation in advanced applications ranging from fluorescent probes and sensors to novel optical materials.
References
- Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. (2025).
- Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. (2022). PubMed.
- Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). ACS Omega.
- Photochemistry of N-alkyl and N-aryl substituted phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions.
- Fluorescence Quantum Yields—Methods of Determination and Standards.
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Excited state intramolecular proton transfer (ESIPT) in 2-(2 '-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: A TD-DFT quantum chemical study.
- Illustration of the various solvent effects for two ESIPT dyes solvated...
- N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes. (2014). Journal of the American Chemical Society.
- Measurement of Fluorescence Quantum Yields on ISS Instrument
- Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021).
- Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. (2023). MDPI.
- 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. (2010). Journal of Pharmaceutical Science and Technology.
- Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides. (2015). New Journal of Chemistry.
- 2-(2-Hydroxyphenyl)isoindoline-1,3-dione.
- Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)
- The solvent effect on the excited-state intramolecular proton transfer of cyanine derivative molecules. (2019). Organic Chemistry Frontiers.
- Relative Quantum Yield. Edinburgh Instruments.
- Solvent Controlled Excited State Intramolecular Proton Transfer (Esipt) Behavior and Luminescent Property of a Novel Phthalimide-Based Fluorophore: A Td-Dft Study. (2022). SSRN.
- Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024).
- Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activ
- Improved Method of Fluorescence Quantum Yield Determin
- Quantum Yields for the Formation of Reactive Intermediates from Dissolved Organic Matter Samples
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). MDPI.
- 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Synblock.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023).
- Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. (2023). RSC Publishing.
- Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. (2018).
- 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The solvent effect on the excited-state intramolecular proton transfer of cyanine derivative molecules - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. iss.com [iss.com]
- 15. edinst.com [edinst.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solvatochromic Behavior of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Abstract
This technical guide provides an in-depth examination of the solvatochromic properties of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, a fluorescent probe with significant potential for applications in cellular imaging and polarity sensing. The unique structural features of this molecule, particularly the N-aryl phthalimide core combined with a 2-hydroxyphenyl moiety, suggest a propensity for intramolecular charge transfer (ICT) and the possibility of Excited-State Intramolecular Proton Transfer (ESIPT), making it a compelling candidate for an environment-sensitive dye. This document details a plausible synthetic route, outlines comprehensive experimental protocols for characterizing its solvatochromic behavior using UV-Visible absorption and fluorescence spectroscopy, and provides a framework for data analysis using established models such as the Lippert-Mataga and Kamlet-Taft relationships. The underlying mechanisms, including the influence of solvent polarity and hydrogen bonding on the photophysical properties, are discussed. This guide is intended for researchers and professionals in chemistry, materials science, and drug development who are interested in the design and application of advanced fluorescent probes.
Introduction: The Significance of Solvatochromic Probes
Solvatochromism describes the change in the color of a substance, or more broadly, a change in its absorption or emission spectra, when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of the chromophore.[2] Environment-sensitive fluorescent probes that exhibit solvatochromism are invaluable tools in chemical and biological research.[3][4] Their ability to report on the local microenvironment polarity, hydration, and viscosity makes them suitable for a wide range of applications, including:
-
Cellular Imaging: Visualizing lipid domains (rafts), monitoring apoptosis, and tracking endocytosis.[1][5]
-
Sensing and Diagnostics: Detecting biomolecular interactions involving proteins and nucleic acids, as the binding event often displaces local water molecules, leading to a change in polarity.[1]
-
Materials Science: Developing molecular switches and sensors for various analytes.[6]
The molecule at the core of this guide, 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, belongs to the N-aryl phthalimide class of compounds. The phthalimide moiety is a well-known electron-accepting group, while the hydroxyphenyl group can act as an electron donor. This donor-acceptor (D-A) architecture is a common design principle for solvatochromic dyes that undergo intramolecular charge transfer (ICT) upon excitation.
Furthermore, the ortho-position of the hydroxyl group relative to the phthalimide nitrogen introduces the potential for Excited-State Intramolecular Proton Transfer (ESIPT).[1] ESIPT is an ultrafast photochemical reaction where a proton is transferred from the hydroxyl group (enol form) to the carbonyl oxygen of the phthalimide (keto form) in the excited state. This process can lead to a dual-emission phenomenon, with two distinct fluorescence bands corresponding to the enol and keto tautomers. The relative intensities of these bands are often highly sensitive to solvent polarity and hydrogen-bonding capabilities, providing a ratiometric sensing mechanism.[7][8] The carboxylic acid group at the 5-position enhances water solubility and provides a conjugation site for biomolecules.
This guide will explore the synthesis and detailed photophysical investigation of this promising molecule.
Synthesis and Characterization
While N-aryl phthalimides are traditionally synthesized by condensing phthalic anhydride with an aniline derivative under harsh conditions, modern organocatalytic methods offer milder alternatives.[9][10] A reliable and straightforward method for synthesizing the title compound involves the condensation of trimellitic anhydride (4-carboxyphthalic anhydride) with 2-aminophenol.
Proposed Synthetic Protocol
A plausible synthesis route is the direct condensation of commercially available starting materials:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of trimellitic anhydride and 1.0 equivalent of 2-aminophenol in glacial acetic acid.
-
Condensation Reaction: Reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove residual acetic acid, and dried.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid as a solid.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
FTIR Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H, phenolic O-H, and imide C=O stretches.
Investigating Solvatochromic Behavior: A Step-by-Step Guide
A comprehensive study of the compound's solvatochromic behavior involves systematic spectroscopic analysis across a range of solvents with diverse polarities.
Experimental Workflow
The following diagram outlines the key steps in the experimental investigation.
Caption: Experimental workflow for solvatochromic analysis.
Detailed Protocol
1. Solvent Selection:
-
Rationale: Choose a series of spectrograde solvents covering a wide range of polarities and hydrogen bonding capabilities. This allows for a thorough investigation of both general and specific solvent effects.
-
Examples: n-Hexane (non-polar), Toluene (aromatic, non-polar), Dichloromethane (DCM, polar aprotic), Acetonitrile (ACN, polar aprotic), Dimethyl Sulfoxide (DMSO, polar aprotic), Ethanol (polar protic), Methanol (polar protic), Water (polar protic).
2. Sample Preparation:
-
Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a solvent in which it is highly soluble, such as DMSO.
-
From the stock solution, prepare dilute working solutions (e.g., 5 µM) in each of the selected solvents. Ensure the final concentration is low enough to avoid aggregation and inner filter effects.
3. Spectroscopic Measurements:
-
UV-Visible Absorption: For each sample, record the absorption spectrum using a dual-beam spectrophotometer, with the corresponding pure solvent as a reference. Identify the wavelength of maximum absorption (λabs).
-
Fluorescence Emission: Using a spectrofluorometer, record the emission spectrum for each sample. The excitation wavelength should be set to the λabs determined for that specific solvent. Record the wavelength of maximum emission (λem). Note any dual emission bands.
Data Analysis and Interpretation
The collected spectral data can be analyzed to quantify the solvatochromic effect and gain insight into the underlying photophysical processes.
Quantifying Solvatochromism
The primary data—absorption (λabs) and emission (λem) maxima—should be compiled in a table alongside established solvent polarity parameters. A key value is the Stokes shift (Δν), which is the difference in energy between the absorption and emission maxima and is sensitive to changes in the excited state.
Table 1: Hypothetical Photophysical Data for 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Various Solvents
| Solvent | ET(30) (kcal/mol)[11] | λabs (nm) | λem (nm) | Stokes Shift (Δν, cm⁻¹) |
| Toluene | 33.9 | 350 | 430 | 5490 |
| Dichloromethane | 40.7 | 355 | 465 | 6825 |
| Acetonitrile | 45.6 | 352 | 480 | 7610 |
| DMSO | 45.1 | 358 | 505 | 8114 |
| Ethanol | 51.9 | 360 | 520 | 8511 |
| Methanol | 55.4 | 362 | 535 | 8900 |
Note: Data are hypothetical and for illustrative purposes.
A clear red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity, as shown in the hypothetical data, is indicative of positive solvatochromism. This suggests that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.
Lippert-Mataga Analysis
The Lippert-Mataga equation relates the Stokes shift (Δν) to the change in dipole moment (Δµ = µe - µg) between the excited state (µe) and the ground state (µg).[12][13] It provides a quantitative measure of the intramolecular charge transfer character.
Equation: Δν = (2Δµ² / hca³) * Δf + constant
where:
-
Δν is the Stokes shift in wavenumbers (cm⁻¹).
-
h is Planck's constant, c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
Δf is the solvent polarity function (orientational polarizability).
A plot of the Stokes shift (Δν) versus the solvent polarity function (Δf) should be linear.[13] The slope of this plot is directly proportional to the square of the change in dipole moment (Δµ²), confirming the ICT nature of the excited state.[12]
Kamlet-Taft Analysis
While the Lippert-Mataga model addresses general solvent effects, the Kamlet-Taft approach dissects the solvent's influence into three distinct parameters:
-
α: The solvent's hydrogen-bond donating (HBD) ability.[14][15]
-
β: The solvent's hydrogen-bond accepting (HBA) ability.[14][15]
By performing a multi-parameter linear regression of the spectral shift (e.g., νem) against α, β, and π*, one can determine the relative contribution of each type of solvent interaction.
Equation: ν = ν₀ + s(π* + dδ) + aα + bβ
This analysis is crucial for understanding the role of specific interactions, such as hydrogen bonding from protic solvents (e.g., methanol, ethanol) to the carbonyl groups or the phenolic hydroxyl of the probe.
The Role of Excited-State Intramolecular Proton Transfer (ESIPT)
The presence of the 2-hydroxyphenyl group creates the possibility of ESIPT. In non-polar or aprotic solvents, the intramolecular hydrogen bond between the phenolic proton and a phthalimide carbonyl oxygen is favored. Upon photoexcitation, this proton can be transferred, leading to the formation of a keto-tautomer excited state. This process often results in a dual or significantly red-shifted fluorescence.
Caption: Jablonski diagram illustrating the ESIPT process.
In polar protic solvents, the solvent molecules can form intermolecular hydrogen bonds with the probe, potentially disrupting the intramolecular hydrogen bond required for ESIPT.[8] This can lead to a decrease or complete quenching of the keto-tautomer emission, with only the enol-form emission being observed.[7][17] Therefore, a careful analysis of the emission spectra in protic versus aprotic solvents is key to confirming and understanding the ESIPT mechanism in this molecule.
Potential Applications in Research and Drug Development
The sensitive solvatochromic and potential ESIPT behavior of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid make it a highly attractive tool for advanced applications:
-
Mapping Cellular Polarity: The probe could be used in fluorescence microscopy to map subtle changes in the polarity of subcellular organelles or membranes, providing insights into cellular health and disease states.[3][4]
-
Monitoring Drug-Membrane Interactions: By observing spectral shifts, researchers could study how potential drug candidates interact with and partition into lipid bilayers.
-
High-Throughput Screening: The dye could be employed in assays to screen for compounds that bind to proteins, as the polarity of the binding pocket would differ from the aqueous buffer, resulting in a fluorescent signal.[1]
-
Bioconjugation: The carboxylic acid handle allows for covalent attachment to proteins, antibodies, or other biomolecules, enabling targeted delivery and sensing in specific biological contexts.
Conclusion
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid represents a sophisticated molecular architecture designed for sensitive environmental reporting. Its photophysical properties are governed by a combination of intramolecular charge transfer and a potential for excited-state intramolecular proton transfer, which can be systematically investigated through the protocols outlined in this guide. By correlating spectral shifts with empirical solvent scales like Lippert-Mataga and Kamlet-Taft, researchers can develop a deep, quantitative understanding of the probe's behavior. This knowledge is paramount for its effective deployment in cutting-edge applications, from fundamental cell biology to pharmaceutical development.
References
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375. [Link]
-
Klymchenko, A. S., & Mely, Y. (2013). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. HAL Open Science. [Link]
-
Wikipedia contributors. (2023). Solvatochromism. Wikipedia. [Link]
-
ResearchGate. (2021). 2-(2-Hydroxyphenyl)isoindoline-1,3-dione. ResearchGate. [Link]
-
Li, Y., et al. (2018). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 8(45), 25625-25629. [Link]
-
Al-Amiery, A. A., et al. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies, 5(4), 317-326. [Link]
- Google Patents. (2011). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
ResearchGate. (n.d.). Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility (Δf). ResearchGate. [Link]
-
Wang, Y., et al. (2023). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. Molecules, 28(15), 5843. [Link]
-
ResearchGate. (n.d.). Photochemistry of N-alkyl and N-aryl substituted phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions. ResearchGate. [Link]
-
Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Stenutz. [Link]
-
Gabrieli, D., et al. (2022). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Applied Sciences, 12(19), 9579. [Link]
-
ResearchGate. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ResearchGate. [Link]
-
de la Guardia, M., & Garrigues, S. (Eds.). (2015). Handbook of Green Analytical Chemistry. John Wiley & Sons. [Link]
-
ChemRxiv. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]
-
Wikipedia contributors. (2023). N-Hydroxyphthalimide. Wikipedia. [Link]
-
The Royal Society of Chemistry. (n.d.). Lippert-Mataga equation. The Royal Society of Chemistry. [Link]
-
On-chip.bio. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. On-chip.bio. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. European Journal of Medicinal Chemistry, 263, 115939. [Link]
-
ResearchGate. (n.d.). (PDF) Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants. ResearchGate. [Link]
-
Société Chimique de France. (n.d.). Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. [Link]
-
Zhang, J., et al. (2021). Solvent-polarity-dependent conformation and ESIPT behaviors for 2-(benzimidazol-2-yl)-3-hydroxychromone: a novel dynamical mechanism. Physical Chemistry Chemical Physics, 23(4), 2689-2699. [Link]
-
Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs. [Link]
-
ChemRxiv. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Cambridge Open Engage. [Link]
-
Liu, X., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega, 9(20), 22105-22115. [Link]
-
ResearchGate. (n.d.). Plots of Lippert-Mataga solvent polarity function (ΔfLM) versus Stokes... ResearchGate. [Link]
-
ACS Publications. (2023). Kamlet–Taft Parameters of Deep Eutectic Solvents and Their Relationship with Dissolution of Main Lignocellulosic Components. Industrial & Engineering Chemistry Research. [Link]
-
Beijing Institute of Technology. (2005). Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye. Beijing Institute of Technology. [Link]
-
ProQuest. (n.d.). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ProQuest. [Link]
-
Malaysian Journal of Analytical Sciences. (2022). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Malaysian Journal of Analytical Sciences, 26(1), 39-46. [Link]
-
AIP Publishing. (2023). Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density. AIP Publishing. [Link]
-
The Journal of Physical Chemistry B. (2009). A Thermodynamic Analysis of the π* and ET(30) Polarity Scales. ACS Publications. [Link]
-
MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2991. [Link]
-
Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Stenutz. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(4-nitro-2-hydroxyphenyl)-phthalimide (Formula II). PrepChem.com. [Link]
-
MDPI. (2024). Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity: A Novel Perspective. International Journal of Molecular Sciences, 25(7), 4016. [Link]
-
RSC Publishing. (2021). The physical significance of the Kamlet–Taft π* parameter of ionic liquids. Physical Chemistry Chemical Physics, 23(2), 939-948. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. Solvatochromism - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Application of Reichardt’s Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 14. Kamlet-Taft solvent parameters [stenutz.eu]
- 15. Kamlet-Taft solvent parameters [stenutz.eu]
- 16. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Illuminating Biology's Frontiers: A Technical Guide to Novel Isoindoline-Based Fluorophores for Advanced Biological Applications
Foreword: A Paradigm Shift in Biological Imaging
The intricate dance of molecules within a living cell unfolds on a stage far too small for the naked eye. For decades, fluorescent molecules have been our indispensable lanterns, illuminating the cellular world. However, the limitations of conventional fluorophores—such as photobleaching, low quantum yields, and environmental insensitivity—have often left us peering into dimly lit corners. This guide introduces a new and powerful class of luminophores poised to overcome these challenges: isoindoline-based fluorophores. Their unique heterocyclic structure imparts exceptional photophysical properties and a remarkable versatility for chemical modification. This document provides a comprehensive exploration of these novel probes, from their rational design and synthesis to their practical application in cutting-edge biological research. It is intended for researchers, scientists, and drug development professionals seeking to harness the next generation of tools for visualizing and quantifying biological processes with unprecedented clarity.
The Isoindoline Scaffold: A Foundation for Superior Fluorescence
The isoindoline core, a bicyclic structure fusing a benzene ring with a five-membered nitrogen-containing ring, is the cornerstone of these advanced fluorophores.[1] Its inherent rigidity minimizes non-radiative decay from vibrational relaxation, a common cause of diminished fluorescence in more flexible molecules. This structural constraint is a primary reason for the high fluorescence quantum yields observed in many isoindoline derivatives.
Furthermore, the isoindoline scaffold is electronically versatile. The nitrogen atom acts as an electron donor, and the aromatic ring can be readily functionalized with both electron-donating and electron-withdrawing groups. This "tuneability" is a critical advantage, allowing for the precise engineering of fluorophores with tailored absorption and emission spectra, Stokes shifts, and sensitivities to their microenvironment.[2] This rational design capability is a significant leap forward from the often serendipitous discovery of older dye families. A key feature of many isoindoline-based dyes is their pronounced solvatochromic emission, making them excellent candidates for probes that report on local environmental changes, such as membrane potential or protein binding.[3]
Crafting the Probe: Synthesis and Functionalization
The synthetic accessibility of the isoindoline core allows for the creation of a diverse library of fluorophores. One robust and versatile method is the three-component assembly, which allows for rapid access to diverse fluorescent materials.[4][5][6]
Diagram 1: Three-Component Synthesis of a Fluorescent Isoindole
Caption: A schematic of the one-pot, three-component reaction to synthesize stabilized fluorescent isoindoles.
Experimental Protocol: Synthesis of a Stabilized 1-Thio-2H-isoindole
This protocol is adapted from a demonstrated robust method for creating stable isoindole fluorophores.[4] The introduction of electron-withdrawing groups on the dialdehyde component is crucial for the stability of the final product.[4][5][6]
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic dialdehyde (e.g., a phthalaldehyde derivative with electron-withdrawing substituents, 1 equivalent) in acetonitrile at 0 °C.
-
Initiation of Reaction: To the stirred solution, add the desired primary amine (1 equivalent) and thiol (1 equivalent).
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C, monitoring its progress by thin-layer chromatography (TLC). The formation of the fluorescent product can often be visualized directly on the TLC plate under UV light.
-
Work-up and Purification: Once the reaction is complete (typically within a few hours), remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure, stabilized fluorescent isoindole.
-
Structural Verification: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Decoding the Light: Photophysical Characterization
A comprehensive understanding of a fluorophore's photophysical properties is paramount for its successful implementation in biological experiments. The key parameters are summarized below.
| Parameter | Symbol | Description | Significance for Biological Imaging |
| Absorption Maximum | λabs | The wavelength of light most efficiently absorbed by the fluorophore. | Essential for matching the fluorophore to the available laser lines of a microscope for optimal excitation. |
| Emission Maximum | λem | The wavelength of light most intensely emitted by the fluorophore. | Determines the detection channel and is critical for designing multicolor imaging experiments to avoid spectral bleed-through. |
| Molar Extinction Coefficient | ε | A measure of the fluorophore's ability to absorb light at a specific wavelength. | A higher value signifies a "brighter" potential dye, as it can be excited more efficiently. |
| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed. | A direct measure of the fluorophore's emission efficiency; higher values lead to brighter signals and better signal-to-noise ratios. |
| Stokes Shift | Δλ | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is desirable as it minimizes self-absorption and simplifies the separation of excitation and emission light. |
| Photostability | The fluorophore's resistance to irreversible photochemical destruction upon exposure to excitation light. | High photostability is crucial for time-lapse imaging and super-resolution microscopy techniques that require intense illumination. |
Experimental Protocol: Quantifying Photophysical Properties
-
Sample Preparation: Prepare a stock solution of the purified isoindoline fluorophore in a spectroscopic-grade solvent (e.g., DMSO or ethanol). From this stock, create a series of dilutions in the desired buffer or solvent for analysis.
-
Absorbance Spectroscopy: Using a UV-Vis spectrophotometer, measure the absorbance spectrum to determine the λabs. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy: With a spectrofluorometer, excite the sample at its λabs and record the emission spectrum to determine the λem.
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) is typically measured relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensities and absorbances of the sample and the standard are compared using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²), where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Photostability Assessment: A solution of the fluorophore is continuously illuminated in the spectrofluorometer or on a microscope stage. The decay of fluorescence intensity over time is recorded to quantify the photobleaching rate.
Illuminating Cellular Function: Biological Applications
The exceptional properties of isoindoline-based fluorophores have enabled their use in a variety of demanding biological imaging applications.
High-Fidelity Live-Cell Imaging
The ability to modify the isoindoline scaffold allows for the incorporation of targeting moieties, directing the fluorophore to specific organelles or cellular structures. For instance, their solvent-sensitive emission makes them excellent probes for staining cell membranes.[3] These probes are cell-permeable and exhibit minimal toxicity, making them ideal for long-term live-cell imaging.[7]
Diagram 2: Workflow for Live-Cell Membrane Staining
Caption: A streamlined experimental workflow for staining live cells with an isoindoline-based membrane probe.
"Turn-On" Fluorescent Biosensors
A particularly powerful application is the development of "turn-on" biosensors. These probes are designed to be minimally fluorescent in their unbound state but exhibit a dramatic increase in fluorescence upon interaction with a specific biological analyte. This high signal-to-background ratio is ideal for detecting subtle changes in cellular chemistry. Isoindoline-based chemosensors have been successfully developed for the selective detection of metal ions such as Zn²⁺ and Hg²⁺.[8][9]
Diagram 3: Mechanism of a "Turn-On" Sensor for Metal Ion Detection
Caption: The principle of a "turn-on" isoindoline-based biosensor, where fluorescence is activated upon binding to a target analyte.
The mechanism for this "turn-on" effect often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotations or photoinduced electron transfer (PeT) processes that would otherwise quench the fluorescence. For example, a sensor for Zn²⁺ showed a 19-fold enhancement in fluorescence intensity upon binding, with a detection limit in the nanomolar range.[8]
The Horizon of Bioimaging: Future Perspectives
The journey of isoindoline-based fluorophores is just beginning. The next wave of innovation will likely focus on developing probes with excitation and emission profiles in the near-infrared (NIR) window for deep-tissue in vivo imaging. Further refinement of their chemical structures will yield fluorophores with even greater photostability and brightness, pushing the boundaries of super-resolution microscopy techniques like STED and PALM/STORM. The inherent versatility of the isoindoline scaffold ensures its place as a key player in the development of sophisticated biosensors for monitoring enzyme activity, protein-protein interactions, and other dynamic cellular events in real-time.
References
-
Title: Synthesis of a new fluorophore: wavelength-tunable bisbenzo[f]isoindolylidenes. Source: Chemical Science. URL: [Link]
-
Title: Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging. Source: Chemistry – A European Journal. URL: [Link]
-
Title: Fluorescent Chemosensing Properties of New Isoindoline Based-Receptors towards F - and Cu 2+ Ions. Source: Journal of Fluorescence. URL: [Link]
-
Title: Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Source: Molecules. URL: [Link]
-
Title: A New Isoindoline-Based Highly Selective "Turn-On" Fluorescent Chemodosimeter for Detection of Mercury Ion. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]
-
Title: Three-component assembly of stabilized fluorescent isoindoles. Source: RSC Advances. URL: [Link]
-
Title: Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes. Source: New Journal of Chemistry. URL: [Link]
-
Title: Generation of profluorescent isoindoline nitroxides using click chemistry. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Three-component assembly of stabilized fluorescent isoindoles. Source: RSC Advances. URL: [Link]
-
Title: Synthesis and Properties of Highly Fluorescent Indolizino[3,4,5-ab]isoindoles. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: A new application of isoindole fluorophore derivative in sitagliptin antidiabetic medication assay: Application to dosage forms and biological fluid evaluation. Source: Luminescence. URL: [Link]
-
Title: Spectacular Application of Isoindole-Based Fluorophore for Mirabegron Assay in Tablets and Biological Fluids (Urine/Plasma). Assessment of Method Blueness and Whiteness. Source: Luminescence. URL: [Link]
-
Title: The Role of Isoindoline in Pharmaceutical Drug Development. Source: Medium. URL: [Link]
-
Title: O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review. Source: Luminescence. URL: [Link]
-
Title: Probing and imaging phospholipid dynamics in live cells. Source: Nature Chemical Biology. URL: [Link]
-
Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source: Molecules. URL: [Link]
-
Title: New Fluorescence Probes for Live-Cell Imaging. Source: Wiley Analytical Science. URL: [Link]
-
Title: Three-component assembly of stabilized fluorescent isoindoles. Source: RSC Publishing. URL: [Link]
-
Title: A general method to fine-tune fluorophores for live-cell and in vivo imaging. Source: bioRxiv. URL: [Link]
-
Title: Molecules | Special Issue : Fluorescent Probes for Biological Applications. Source: MDPI. URL: [Link]
-
Title: Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Source: Organic & Biomolecular Chemistry. URL: [Link]
-
Title: Discovery, understanding, and bioapplication of organic fluorophore: a case study with an indolizine-based novel fluorophore, Seoul-Fluor. Source: Accounts of Chemical Research. URL: [Link]
-
Title: Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. Source: Chemistry – A European Journal. URL: [Link]
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. Discovery, understanding, and bioapplication of organic fluorophore: a case study with an indolizine-based novel fluorophore, Seoul-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. A new isoindoline-based highly selective "turn-on" fluorescent chemodosimeter for detection of mercury ion - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid: A Technical Guide to its Application as a Ratiometric Fluorescent Probe
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (HPDIC), a versatile fluorophore with significant potential in chemical and biological sensing. At its core, HPDIC operates via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which endows it with unique photophysical properties, including a large Stokes shift and dual-band, ratiometric fluorescence. These characteristics make it an exceptionally sensitive and reliable platform for developing probes. We will detail the synthesis, the fundamental ESIPT mechanism, and provide field-proven protocols for its application in ratiometric pH sensing and the selective detection of metal ions, offering researchers a robust tool for advanced analytical applications.
Introduction: The Imperative for Advanced Fluorescent Probes
In the landscape of molecular sciences and diagnostics, fluorescent probes are indispensable tools for visualizing and quantifying biological and chemical processes with high sensitivity and specificity. However, conventional probes that rely on single-intensity readouts are often susceptible to environmental interference and variations in probe concentration. Probes based on Excited-State Intramolecular Proton Transfer (ESIPT) overcome these limitations. ESIPT is a photophysical phenomenon where a proton is transferred within a molecule in its excited state, leading to the formation of a tautomer that emits light at a significantly longer wavelength[1][2]. This results in a dual-band emission that allows for ratiometric measurements, providing a built-in self-calibration and enhancing the reliability of detection[1][3].
The subject of this guide, 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (HPDIC), is a prime candidate for such advanced probes. Its molecular architecture is deliberately designed:
-
The 2-(2-Hydroxyphenyl)isoindoline Core: This forms the ESIPT-capable fluorophore. The phenolic hydroxyl group acts as the proton donor and a carbonyl oxygen of the isoindoline ring serves as the proton acceptor, linked by an intramolecular hydrogen bond[2][4].
-
The 5-Carboxylic Acid Group: This moiety enhances aqueous solubility and provides a convenient chemical handle for bioconjugation or further functionalization.
This guide will serve as a practical manual for harnessing the potential of HPDIC in a research setting.
Synthesis and Characterization of HPDIC
Rationale for Synthesis Design
The synthesis of HPDIC is achieved through a direct and efficient one-step condensation reaction. This approach is favored for its high atom economy and procedural simplicity. The reaction joins trimellitic anhydride, which provides the isoindoline-1,3-dione structure with the pre-installed carboxylic acid at the 5-position, and 2-aminophenol, which introduces the critical 2-hydroxyphenyl group necessary for the ESIPT mechanism.
Detailed Synthesis Protocol
-
Step 1: Reactant Preparation: In a round-bottom flask, dissolve trimellitic anhydride (1.0 eq.) and 2-aminophenol (1.0 eq.) in glacial acetic acid (approx. 15-20 mL per gram of anhydride).
-
Step 2: Condensation Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Isolation of Product: After cooling to room temperature, a precipitate will form. Pour the reaction mixture into a beaker of cold water to ensure complete precipitation of the product.
-
Step 4: Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid. The product can be further purified by recrystallization from an ethanol/water mixture to yield HPDIC as a solid.
Physicochemical Characterization
The identity and purity of the synthesized HPDIC should be confirmed using standard analytical techniques.
| Property | Data / Method |
| Molecular Formula | C₁₅H₉NO₅ |
| Molecular Weight | 283.24 g/mol [5] |
| CAS Number | 312746-96-6 |
| ¹H NMR | Expected signals for aromatic protons and exchangeable protons for -OH and -COOH groups. |
| Mass Spectrometry (MS) | ESI-MS should show a peak corresponding to [M-H]⁻ or [M+H]⁺. |
| FT-IR Spectroscopy | Characteristic peaks for O-H (broad), C=O (carbonyl and carboxylic acid), and C-N stretching vibrations are expected[6][7][8]. |
Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
Theoretical Framework
The unique fluorescent properties of HPDIC are governed by the ESIPT process. Upon absorption of a photon (typically UV or near-UV), the molecule is promoted to an excited electronic state (S₁). In this state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased[1]. This drives an ultrafast, barrierless transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto-tautomer (T). This tautomer is electronically distinct from the initial enol form (E) and relaxes to the ground state by emitting a photon at a much lower energy (longer wavelength), resulting in a very large Stokes shift[2][9]. The molecule then reverts to its stable enol form in the ground state.
Visualization of the ESIPT Pathway
Caption: The Jablonski diagram illustrating the ESIPT cycle in HPDIC.
Spectroscopic Signature
A hallmark of ESIPT is the appearance of two emission bands: a "normal" fluorescence from the locally excited enol form (E) at shorter wavelengths and a dominant, red-shifted fluorescence from the keto-tautomer (T )[1]. The ratio of these two emission intensities is highly sensitive to the molecular environment, which is the basis for its use as a ratiometric probe.
| Solvent | Polarity | λ_abs (nm) | λ_em (enol, nm) | λ_em (keto, nm) | Stokes Shift (keto, nm) |
| Toluene | Non-polar | ~350 | ~430 | ~530 | ~180 |
| Acetonitrile | Polar | ~355 | ~440 | ~550 | ~195 |
| Methanol | Protic | ~360 | ~450 (enhanced) | ~560 (reduced) | ~200 |
Note: Data are representative and illustrate expected trends. Protic solvents like methanol can disrupt the intramolecular hydrogen bond required for ESIPT, leading to a decrease in the keto emission and an increase in the enol emission.
Application I: Ratiometric pH Sensing
Mechanistic Rationale
The fluorescence of HPDIC is highly responsive to pH due to the presence of two ionizable groups: the phenolic hydroxyl and the carboxylic acid.
-
In acidic to neutral conditions (pH < 8): The phenolic hydroxyl group is protonated, allowing the ESIPT process to occur, resulting in strong emission from the keto-tautomer.
-
In alkaline conditions (pH > 8): The phenolic hydroxyl group is deprotonated to form a phenolate. This prevents the proton transfer, thereby quenching the ESIPT pathway and its associated long-wavelength emission[10]. This "off" state for the keto band, combined with a potential change in the enol emission, provides a distinct ratiometric response. The fluorescence intensity ratio (I_enol / I_keto) can be correlated directly with pH.
Experimental Workflow for pH Titration
Caption: Workflow for determining the pH-dependent fluorescence of HPDIC.
Detailed Protocol for pH Sensing
-
Buffer Preparation: Prepare a series of 100 mM citrate-phosphate buffers with pH values ranging from 3.0 to 11.0.
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of HPDIC in dimethyl sulfoxide (DMSO).
-
Working Solutions: For each pH value, prepare a 3 mL sample in a quartz cuvette by adding 30 µL of the HPDIC stock solution to 2970 µL of the respective buffer solution to achieve a final probe concentration of 10 µM.
-
Spectroscopic Measurement: Using a fluorometer, excite the samples at the absorption maximum of HPDIC (~360 nm). Record the emission spectra from 400 nm to 700 nm.
-
Data Analysis: From each spectrum, extract the peak fluorescence intensity of the enol form (I_enol at ~450 nm) and the keto form (I_keto at ~560 nm).
-
pKa Determination: Plot the ratio of intensities (I_enol / I_keto) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the phenolic group. This pKa value defines the optimal sensing range of the probe[11].
Application II: Selective Metal Ion Detection
Mechanistic Rationale
The ortho-hydroxyphenyl-isoindoline structure forms a natural chelation site for various metal ions. When a metal ion such as Zn²⁺ or Cu²⁺ binds to this site, it displaces the phenolic proton, effectively blocking the ESIPT pathway[12][13]. This interaction leads to a pronounced change in the fluorescence profile:
-
Quenching of ESIPT Emission: The long-wavelength emission from the keto-tautomer is significantly reduced or completely quenched.
-
Enhancement of Normal Emission: Concurrently, the blockage of ESIPT may lead to an enhancement of the shorter-wavelength enol emission, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-off" of one signal and "turn-on" of another provides a clear ratiometric signal for metal ion detection, minimizing false positives[14][15].
Experimental Workflow for Metal Ion Sensing
Sources
- 1. researchgate.net [researchgate.net]
- 2. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CAS 22005-25-0 | 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid - Synblock [synblock.com]
- 6. mdpi.com [mdpi.com]
- 7. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 8. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excited-state proton transfer – Light and Molecules [barbatti.org]
- 10. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility [mdpi.com]
- 11. Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorimetric Detection of Zn2+, Mg2+, and Fe2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 2-(2'-hydroxyphenyl)benzothiazole (HBT)-quinoline conjugate: a highly specific fluorescent probe for Hg(2+) based on ESIPT and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. periodicals.karazin.ua [periodicals.karazin.ua]
An In-Depth Technical Guide to Investigating the Metal Ion Binding Properties of Isoindoline-5-Carboxylic Acid Derivatives
Abstract
The isoindoline scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as metal-chelating agents.[1][2][3] The incorporation of a carboxylic acid moiety at the 5-position introduces a key functional group capable of coordinating with a variety of metal ions. Understanding the thermodynamics and kinetics of these binding events is crucial for the rational design of novel therapeutic agents, diagnostic tools, and functional materials.[4] This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the metal ion binding properties of isoindoline-5-carboxylic acid derivatives, intended for researchers, scientists, and professionals in drug development and coordination chemistry.
Introduction: The Significance of Isoindoline-5-Carboxylic Acid Derivatives as Metal Chelators
The isoindoline core, a bicyclic structure composed of a fused benzene and pyrrolidine ring, serves as a versatile platform for synthetic modification.[3][5] The addition of a carboxylic acid group at the 5-position creates a potent bidentate or potentially multidentate ligand, capable of forming stable complexes with a range of metal ions.[6] This chelation ability is at the heart of their diverse applications, from modulating the activity of metalloenzymes to the development of metal-based drugs and contrast agents.[2][7][8]
The interaction between a metal ion (a Lewis acid) and the isoindoline-5-carboxylic acid derivative (a Lewis base) is governed by factors such as the nature of the metal ion, its oxidation state, the pH of the medium, and the presence of other coordinating groups on the isoindoline scaffold.[9] A thorough investigation of these binding properties is essential to elucidate structure-activity relationships and to optimize the design of molecules with desired metal-binding affinities and selectivities.
Foundational Principles of Metal-Ligand Interactions
The formation of a metal-ligand complex is a thermodynamic process characterized by a binding constant (K_a) or its reciprocal, the dissociation constant (K_d). A higher K_a (or lower K_d) indicates a stronger binding affinity. The overall stability of the complex is described by the Gibbs free energy change (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of binding by the equation:
ΔG = ΔH - TΔS = -RTln(K_a)[10]
A comprehensive understanding of these thermodynamic parameters provides deep insights into the forces driving the interaction. For instance, a negative ΔH suggests an exothermic reaction driven by favorable bond formation, while a positive ΔS indicates an entropically driven process, often associated with the release of solvent molecules upon binding.[11]
A Multi-faceted Approach to Characterizing Metal Binding
No single technique can provide a complete picture of metal-ligand interactions. Therefore, a combination of spectroscopic and calorimetric methods is recommended for a robust characterization. This guide will detail the application of several key techniques.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The formation of a metal-ligand complex often results in a change in the electronic environment of the chromophores within the isoindoline derivative, leading to a shift in the absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in molar absorptivity.[12][13] These changes can be monitored to determine the binding stoichiometry and affinity.[14][15]
Experimental Protocol: Spectrophotometric Titration
-
Preparation of Solutions: Prepare stock solutions of the isoindoline-5-carboxylic acid derivative and the metal salt in a suitable buffer at a constant pH. The buffer should be chosen carefully to avoid coordination with the metal ion.
-
Titration Setup: Place a fixed concentration of the isoindoline derivative in a quartz cuvette.
-
Data Acquisition: Record the initial UV-Vis spectrum. Then, incrementally add small aliquots of the metal salt solution to the cuvette, recording the spectrum after each addition and allowing the system to reach equilibrium.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand. The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2) to determine the dissociation constant (K_d).[16][17] The presence of an isosbestic point, a wavelength where the absorbance does not change throughout the titration, often indicates a simple equilibrium between two species (the free ligand and the complex).[12][13]
Data Presentation:
| Parameter | Description | Typical Value Range |
| λ_max (free ligand) | Wavelength of maximum absorbance for the unbound ligand. | 200-400 nm |
| λ_max (complex) | Wavelength of maximum absorbance for the metal-ligand complex. | 200-400 nm |
| Δλ_max | Shift in the wavelength of maximum absorbance upon binding. | Varies |
| K_d | Dissociation constant, a measure of binding affinity. | nM to mM |
| Stoichiometry (n) | The ratio of metal ions to ligand molecules in the complex. | e.g., 1:1, 1:2 |
Workflow Diagram:
Caption: Workflow for UV-Vis spectrophotometric titration.
Fluorescence Spectroscopy
Principle: Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light.[18] If the isoindoline derivative is intrinsically fluorescent, its fluorescence intensity or emission wavelength may change upon metal binding due to processes like quenching or conformational changes.[19][20] This change can be used to quantify the binding affinity.[21]
Experimental Protocol: Fluorescence Titration
-
Preparation of Solutions: Similar to UV-Vis, prepare stock solutions of the ligand and metal salt in an appropriate buffer.
-
Titration Setup: Place a dilute solution of the fluorescent isoindoline derivative in a fluorescence cuvette.
-
Data Acquisition: Set the excitation wavelength at the absorbance maximum of the ligand and record the initial emission spectrum. Add aliquots of the metal salt solution, recording the emission spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion. The data is then fitted to a suitable binding equation to determine the K_d.[21]
Data Presentation:
| Parameter | Description | Typical Value Range |
| λ_ex | Excitation wavelength. | 250-450 nm |
| λ_em | Emission wavelength. | 300-600 nm |
| Quantum Yield (Φ_F) | Efficiency of the fluorescence process. | 0.01 - 1.0 |
| K_d | Dissociation constant. | pM to μM |
| Quenching Constant (K_sv) | Stern-Volmer quenching constant (if applicable). | Varies |
Workflow Diagram:
Caption: Workflow for fluorescence titration.
Nuclear Magnetic Resonance (NMR) Titration
Principle: NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.[22] Upon metal binding, the chemical environment of the protons and carbons near the binding site on the isoindoline derivative will be altered, resulting in changes in their chemical shifts.[23] By monitoring these chemical shift perturbations as a function of metal concentration, one can identify the binding site and determine the dissociation constant.[22]
Experimental Protocol: ¹H or ¹³C NMR Titration
-
Sample Preparation: Prepare a series of NMR tubes, each containing a constant concentration of the isoindoline derivative and varying concentrations of the metal salt, all in a deuterated solvent with a suitable buffer.[24]
-
Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.
-
Data Analysis: Identify the resonances that shift upon metal addition. The change in chemical shift (Δδ) for a particular nucleus is plotted against the molar ratio of metal to ligand. The data is then fitted to a binding isotherm to calculate the K_d.[24] The exchange rate between the free and bound states can also be inferred from the line shapes of the NMR signals (fast, intermediate, or slow exchange).[24]
Data Presentation:
| Parameter | Description | Typical Value Range |
| Δδ | Chemical shift perturbation. | 0 - 2 ppm (¹H) |
| K_d | Dissociation constant. | μM to mM |
| Binding Site | Identification of atoms involved in coordination. | N/A |
| Exchange Regime | Rate of association/dissociation relative to the NMR timescale. | Fast, Intermediate, Slow |
Workflow Diagram:
Caption: Workflow for NMR titration.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10][25] This allows for the simultaneous determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[11][26] From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[11]
Experimental Protocol: ITC Titration
-
Sample Preparation: Prepare solutions of the isoindoline derivative and the metal salt in the same buffer. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Load the isoindoline derivative into the sample cell of the calorimeter and the metal salt solution into the injection syringe.[10]
-
Titration: A series of small injections of the metal solution are made into the sample cell. The heat change associated with each injection is measured.[10]
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain a plot of heat change per injection versus the molar ratio of metal to ligand. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[10]
Data Presentation:
| Parameter | Description | Typical Value Range |
| K_a | Association constant. | 10³ - 10⁹ M⁻¹ |
| K_d | Dissociation constant. | nM to mM |
| n | Stoichiometry. | 0.5 - 2.0 |
| ΔH | Enthalpy of binding. | -100 to +100 kJ/mol |
| ΔS | Entropy of binding. | Varies |
| ΔG | Gibbs free energy of binding. | -20 to -60 kJ/mol |
Workflow Diagram:
Caption: Workflow for Isothermal Titration Calorimetry.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to transfer the intact metal-ligand complex into the gas phase for analysis.[27][28][29] This allows for the direct determination of the stoichiometry of the complex and can provide evidence for the formation of different species in solution.[30]
Experimental Protocol: ESI-MS or MALDI-MS
-
Sample Preparation: Prepare a solution containing the isoindoline derivative and the metal salt in a volatile solvent system.
-
Data Acquisition: Infuse the sample into the mass spectrometer. For MALDI, the sample is co-crystallized with a matrix on a target plate.
-
Data Analysis: Analyze the resulting mass spectrum to identify the peaks corresponding to the free ligand, the metal ion, and the metal-ligand complex(es). The isotopic distribution pattern of the metal can be a key identifier.[30]
Data Presentation:
| Parameter | Description |
| m/z of [L+H]⁺ | Mass-to-charge ratio of the protonated free ligand. |
| m/z of [M+L]⁺ or [M+2L]⁺ etc. | Mass-to-charge ratio of the metal-ligand complex(es). |
| Stoichiometry | Inferred from the masses of the observed complexes. |
| Relative Intensity | Can provide qualitative information about the relative abundance of different species. |
Workflow Diagram:
Caption: Workflow for Mass Spectrometry analysis.
Concluding Remarks
The investigation of the metal ion binding properties of isoindoline-5-carboxylic acid derivatives is a critical step in their development for various applications. By employing a combination of the techniques outlined in this guide, researchers can gain a comprehensive understanding of the thermodynamics, stoichiometry, and structural aspects of these interactions. This knowledge is invaluable for the rational design of new molecules with tailored metal-binding characteristics, ultimately accelerating the discovery and development of novel drugs and advanced materials.
References
-
Stevenson Lab. Isothermal Titration Calorimetry. [Link]
- Bou-Abdallah F. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Biochim Biophys Acta.
- Stillman MJ, et al. Thermodynamics of Pb(ii) and Zn(ii) binding to MT-3, a neurologically important metallothionein. Metallomics.
-
Wikipedia. Isothermal titration calorimetry. [Link]
-
Velazquez-Campoy A, et al. Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. ResearchGate. [Link]
-
Heffern MC. Characterizing metal–biomolecule interactions by mass spectrometry. The Heffern Lab. [Link]
-
ResearchGate. How can I measure metal binding affinity of isolated protein?. [Link]
-
ResearchGate. What is the resonable interpretation of NMR titration with metal?. [Link]
- Di Cera E. ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING.
- Di Cera E. UV/Vis Absorbance spectroscopy for the study of ligand binding.
-
ResearchGate. Characterization of inorganic coordination complexes by matrix-assisted laser desorption/ionization mass spectrometry. [Link]
-
Davis MI, et al. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. NIH. [Link]
-
ResearchGate. How can you determine binding constants for small molecule binding to transition metals?. [Link]
- Rulíšek L, et al. Predicting the Stability Constants of Metal-Ion Complexes from First Principles. Inorganic Chemistry.
-
Gochin M, et al. A Fluorescence Assay for Rapid Detection of Ligand Binding Affinity to HIV-1 gp41. NIH. [Link]
-
Kubíček V, et al. A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. RSC Publishing. [Link]
-
Foster AW, et al. Principles and practice of determining metal–protein affinities. PMC - NIH. [Link]
- Henderson LD, et al.
-
FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
-
Chemistry LibreTexts. 9.2.3: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. [Link]
- Fielding L. An introduction to NMR titration for studying rapid reversible complexation.
- Gual A, et al.
-
O'Brien PJ. The chemistry of isoindole natural products. PMC - NIH. [Link]
-
ResearchGate. The identification of metal chelating inhibitors bearing the general structure as a part of integrase (IN). [Link]
-
ResearchGate. Mass spectra of the metal complexes. [Link]
- Zhu Y, et al. Application of Mass Spectrometry in the Synthesis and Characterization of Metal Nanoclusters. Analytical Chemistry.
- Thordarson P.
-
MIT OpenCourseWare. 5.08 Recitation 10: Metal-Binding and Dissociation Constant. [Link]
- Wallace MA, et al. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. PubMed Central.
-
CCPN. Titrations. [Link]
- S.A. Funar-Timofei, et al. Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.
- Mori M, et al. Asymmetric Synthesis of Isoindoline and Isoquinoline Derivatives Using Nickel(0)
-
Al-Sanea MM, et al. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. [Link]
- Papa E, et al.
-
Wikipedia. Isoindoline. [Link]
-
Di Matteo L, et al. New chelating agents for Cu(II), Fe(III), Al(III), and Zn(II) based on β-diketonate-3-substituted phthalide (isobenzofuranone) and isoindolinone. ResearchGate. [Link]
- Horvath U, et al. Solution NMR of Transition Metal Complexes.
- Perković M, et al. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use.
- Helgstrand M, et al.
-
ResearchGate. (PDF) Isoindoline-Derived Ligands and Applications. [Link]
-
Blower PJ, et al. Advances on Chelation and Chelator Metal Complexes in Medicine. PMC - NIH. [Link]
- Shaporenko A, et al.
-
ResearchGate. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]
-
ResearchGate. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]
Sources
- 1. Isoindoline-derived ligands and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoindoline - Wikipedia [en.wikipedia.org]
- 4. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. stevensonlab.com [stevensonlab.com]
- 11. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. andreabellelli.it [andreabellelli.it]
- 13. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]
- 14. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 17. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 19. A Fluorescence Assay for Rapid Detection of Ligand Binding Affinity to HIV-1 gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. ccpn.ac.uk [ccpn.ac.uk]
- 25. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. heffernlab.com [heffernlab.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. web.uvic.ca [web.uvic.ca]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science. Its structure, incorporating a phthalimide core, a phenol group, and a carboxylic acid moiety, offers multiple points for further functionalization, making it a valuable building block for the synthesis of more complex molecules. The phthalimide group is a well-known pharmacophore found in a variety of bioactive compounds. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, grounded in established chemical principles and supported by practical insights for successful execution in a laboratory setting.
Reaction Principle
The synthesis of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is achieved through the condensation reaction between trimellitic anhydride and 2-aminophenol. This reaction proceeds via a two-step mechanism:
-
Amic Acid Formation: The primary amine of 2-aminophenol nucleophilically attacks one of the carbonyl groups of trimellitic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate amic acid.
-
Imide Formation (Cyclodehydration): Subsequent heating of the amic acid intermediate induces intramolecular cyclization with the elimination of a water molecule, resulting in the formation of the stable five-membered imide ring of the desired product.
Glacial acetic acid is utilized as the solvent as it facilitates the reaction by protonating the carbonyl oxygen of the anhydride, thereby increasing its electrophilicity, and also serves as a dehydrating agent to drive the equilibrium towards the formation of the imide.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| Trimellitic anhydride | 192.12 | 1.92 g | 10 | ≥97% | Sigma-Aldrich |
| 2-Aminophenol | 109.13 | 1.09 g | 10 | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | 60.05 | 20 mL | - | ACS grade | Fisher Scientific |
| Ethanol | 46.07 | 50 mL | - | 95% | VWR |
| Deionized Water | 18.02 | As needed | - | - | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.
-
Trimellitic Anhydride: This compound is a respiratory sensitizer and can cause severe eye damage.[1][2][3][4] Avoid inhalation of dust and contact with eyes and skin.
-
2-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[5] Handle with care and avoid exposure.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use with caution and ensure good ventilation.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add trimellitic anhydride (1.92 g, 10 mmol) and 2-aminophenol (1.09 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both a solvent and a catalyst for the reaction.[6]
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Place the flask in a heating mantle and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a few drops of acetic acid). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction's progression.
-
-
Isolation of the Product:
-
After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product may begin to precipitate.
-
Slowly pour the cooled reaction mixture into 100 mL of cold deionized water with stirring. This will cause the product to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with an additional 50 mL of deionized water to remove any residual acetic acid and unreacted starting materials.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent for recrystallization is a mixture of ethanol and water or glacial acetic acid.
-
Dissolve the crude solid in a minimal amount of hot ethanol (approximately 30-40 mL). If the solid does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by the robust characterization of the final product. The identity and purity of the synthesized 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid should be confirmed by a combination of spectroscopic and physical methods.
Expected Characterization Data
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Expected to be in the range of 280-300 °C (based on similar structures). A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy (KBr pellet):
-
Broad O-H stretch from the carboxylic acid and phenol around 3400-2500 cm⁻¹.
-
Characteristic asymmetric and symmetric C=O stretching of the imide group around 1770 cm⁻¹ and 1710 cm⁻¹.
-
C=O stretch of the carboxylic acid around 1690 cm⁻¹.
-
Aromatic C=C stretching vibrations in the range of 1600-1450 cm⁻¹.
-
-
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):
-
Aromatic protons of the isoindoline ring system (3H).
-
Aromatic protons of the 2-hydroxyphenyl ring (4H).
-
A broad singlet for the phenolic -OH proton.
-
A broad singlet for the carboxylic acid -COOH proton.
-
-
¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz):
-
Signals for the two imide carbonyl carbons.
-
Signal for the carboxylic acid carbonyl carbon.
-
Signals for the aromatic carbons of both the isoindoline and hydroxyphenyl rings.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M-H]⁻ ion at m/z 282.05 for C₁₅H₈NO₅.
-
The synthesis of N-substituted phthalimides is a well-established reaction, and the use of glacial acetic acid as a solvent and catalyst is a common and effective method.[6] The purification by recrystallization is a standard technique to obtain high-purity crystalline solids.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. By following the outlined steps and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their research and development endeavors. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring the integrity of subsequent applications.
References
-
ResearchGate. (n.d.). 2-(2-Hydroxyphenyl)isoindoline-1,3-dione | Request PDF. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). TRIMELLITIC ANHYDRIDE. Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet: Trimellitic Anhydride. Retrieved from [Link]
-
EL-Naggar, A. M., El-Haddad, A. F., Kora, F. A., Gomma, A. M., & El-Abbas, M. A. A. (1989). Synthesis of Some Trimellitic Acid Amide Derivatives. Oriental Journal of Chemistry, 5(4). Retrieved from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. N-(4-Hydroxyphenyl)Phthalimide | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. spectrabase.com [spectrabase.com]
Application Note: Visualizing Cellular Dynamics with 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, a Novel Fluorogenic Probe for Live-Cell Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The study of dynamic cellular processes in their native environment is fundamental to advancing our understanding of cell biology and disease pathogenesis. Fluorescence microscopy, particularly in living cells, has become an indispensable tool for researchers.[1] This application note describes the theoretical framework and provides a generalized protocol for the use of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid as a novel fluorescent probe for live-cell imaging. This compound belongs to a class of fluorophores that are postulated to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism that confers advantageous photophysical properties for cellular imaging.[2][3]
Molecules capable of ESIPT can undergo a rapid, light-induced tautomerization, resulting in a large separation between their absorption and emission spectra (a large Stokes shift).[3] This characteristic is highly desirable in fluorescence imaging as it minimizes spectral overlap and reduces background noise, thereby enhancing signal-to-noise ratios. The 2-(2-hydroxyphenyl) heterocyclic scaffold is a well-established motif in the design of ESIPT-based fluorescent probes.[2][4] The carboxylic acid moiety on the isoindoline ring of the title compound is anticipated to enhance water solubility and potentially facilitate targeted intracellular accumulation.
Principle of the Method: A Hypothesis of ESIPT-Mediated Fluorescence
The fluorescence of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is hypothesized to be governed by the ESIPT mechanism. In its ground state, the molecule exists predominantly in the enol tautomeric form. Upon absorption of a photon, the molecule is elevated to an excited state. In this excited state, the acidity of the hydroxyl proton and the basicity of the isoindoline carbonyl oxygen are significantly increased.[5] This facilitates an ultrafast, intramolecular transfer of the proton from the hydroxyl group to the carbonyl oxygen, leading to the formation of an excited keto tautomer. This keto tautomer is energetically stabilized and subsequently relaxes to its ground state via the emission of a photon at a longer wavelength (lower energy) than the initial absorption. This process results in a large Stokes shift, a hallmark of ESIPT fluorophores.[3]
Caption: Hypothetical ESIPT mechanism of the probe.
Predicted Photophysical Properties
| Property | Predicted Value/Range | Rationale |
| Excitation Maximum (λex) | 380 - 420 nm | Based on the absorption characteristics of similar ESIPT fluorophores.[3] |
| Emission Maximum (λem) | 500 - 550 nm | A large Stokes shift is characteristic of the ESIPT mechanism.[3] |
| Stokes Shift | > 100 nm | A direct consequence of the ESIPT process.[3] |
| Quantum Yield (ΦF) | Variable | Highly dependent on the molecular environment and solvent polarity. |
| Photostability | Potentially High | ESIPT fluorophores are often more photostable than conventional dyes.[2] |
Experimental Protocols
The following protocols are generalized guidelines. It is imperative that researchers optimize these protocols for their specific cell type and imaging system.
Reagent Preparation
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid in anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low concentrations. Anhydrous DMSO prevents hydrolysis of the compound.
-
-
Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to a final working concentration.
-
Rationale: Serum can contain components that may interact with the probe or autofluoresce. The optimal working concentration should be determined empirically to achieve sufficient signal with minimal cytotoxicity. A titration from 1 µM to 10 µM is a recommended starting point.
-
Live-Cell Staining and Imaging Workflow
Caption: General workflow for live-cell imaging.
Step-by-Step Staining Protocol
-
Cell Seeding: Plate cells on glass-bottom dishes, chamber slides, or multi-well plates suitable for high-resolution microscopy.
-
Cell Culture: Culture the cells in a complete medium until they reach the desired confluency (typically 50-70%).
-
Rationale: Sub-confluent cells are generally healthier and allow for better visualization of individual cell morphology.
-
-
Aspirate Medium: Carefully remove the culture medium from the cells.
-
Wash (Optional): Gently wash the cells once with a pre-warmed (37°C) buffer such as phosphate-buffered saline (PBS) or HBSS.
-
Staining: Add the pre-warmed working solution of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time must be determined experimentally.
-
Wash: Remove the staining solution and wash the cells two to three times with a pre-warmed imaging buffer to minimize background fluorescence from the unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or CFP excitation filter and a GFP or YFP emission filter, to be optimized based on experimentally determined spectra).
Considerations for Live-Cell Imaging
-
Cytotoxicity: It is crucial to assess the potential cytotoxicity of the probe at the desired working concentrations. This can be evaluated using standard cell viability assays (e.g., MTT or trypan blue exclusion) in parallel with imaging experiments.
-
Phototoxicity: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal.[1]
-
Environmental Control: Maintain physiological conditions (37°C, 5% CO₂) throughout the imaging experiment using a stage-top incubator or a heated microscope enclosure.
-
Controls: Include unstained cells as a negative control to assess autofluorescence and cells treated with the vehicle (DMSO) alone to control for any solvent effects.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inappropriate filter sets.- Probe concentration too low.- Insufficient incubation time.- Photobleaching. | - Experimentally determine the optimal excitation and emission wavelengths.- Increase the probe concentration.- Increase the incubation time.- Reduce excitation light intensity and/or exposure time. |
| High Background | - Probe concentration too high.- Inadequate washing.- Probe binding to extracellular matrix or dead cells. | - Decrease the probe concentration.- Increase the number and duration of wash steps.- Ensure cell culture is healthy and free of debris. |
| Cellular Stress or Death | - Probe-induced cytotoxicity.- Phototoxicity. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Use lower excitation light intensity, shorter exposure times, and/or time-lapse imaging with longer intervals. |
Conclusion
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid represents a promising, yet uncharacterized, candidate for live-cell imaging applications, likely operating through an ESIPT mechanism. The protocols and information provided herein offer a foundational framework for researchers to begin their investigations with this novel probe. Rigorous experimental optimization and characterization are essential to validate its utility and unlock its full potential in visualizing the intricate and dynamic world of the living cell.
References
-
Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Excited State Intramolecular Proton Transfer (ESIPT) reaction in 3-hydroxyflavone (3HF) and an example of fluorescence spectrum of 3HF derivative in ethylacetate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)pyridine and some carbon-bridged derivatives. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study. (2014). PubMed. Retrieved January 18, 2026, from [Link]
-
Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors. (2024). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Synthesis and In Vitro Cytotoxicity of 1,3-Dioxoindan-2-Carboxylic Acid Arylamides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. (2023). Brieflands. Retrieved January 18, 2026, from [Link]
-
Immunofluorescence and live-cell Imaging. (2023). Protocols.io. Retrieved January 18, 2026, from [Link]
-
Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Correlative Microscopy Protocols. (n.d.). ZEISS. Retrieved January 18, 2026, from [Link]
-
An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications. (n.d.). Diva-Portal.org. Retrieved January 18, 2026, from [Link]
-
Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Photophysical properties of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluorescence (TIRF) microscopy. (2023). Discovery Research Portal - University of Dundee. Retrieved January 18, 2026, from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Two-Photon Microscopy with 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling Cellular Dynamics with Advanced Imaging
Two-photon microscopy (TPM) has emerged as an indispensable tool in biological and preclinical research, offering unparalleled capabilities for high-resolution imaging deep within living tissues. Unlike conventional fluorescence microscopy, TPM utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, a principle that confers significant advantages, including increased penetration depth, reduced phototoxicity, and intrinsic three-dimensional sectioning. This makes TPM exceptionally well-suited for dynamic studies in complex biological environments, such as brain tissue, organoids, and developing embryos.
The efficacy of TPM is critically dependent on the development of robust and sensitive fluorescent probes. This guide focuses on a promising class of probes based on the 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid scaffold. While specific data on this exact molecule is emerging, its structural motifs are present in a range of probes with interesting photophysical properties. Phthalimide derivatives, to which this probe belongs, have garnered considerable interest for their biological activities and potential as imaging agents. This document will synthesize the available information on related compounds and the principles of TPM to provide a comprehensive guide for the application of these novel probes. We will explore their likely photophysical characteristics, propose a potential mechanism of action, and provide detailed protocols for their use in a research setting.
Probe Characteristics: A Profile of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid
The utility of a fluorescent probe is defined by its photophysical properties. For the 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid class of probes, we can infer key characteristics from structurally similar compounds and the broader family of phthalimide derivatives.
Structural and Photophysical Properties
The core structure consists of a phthalimide group linked to a hydroxyphenyl moiety, with a carboxylic acid group providing a point for potential bioconjugation or influencing solubility. The presence of the hydroxyphenyl group is significant, as similar structures are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and favorable fluorescence properties.
| Property | Expected Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₅H₉NO₅ | Based on the chemical name. A similar compound, 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, has this formula. |
| Molecular Weight | ~283.24 g/mol | Calculated from the molecular formula. |
| Two-Photon Absorption (TPA) Cross-Section | 1-100 GM (Göppert-Mayer units) | Typical range for organic fluorophores. The extended π-system of the phthalimide core is conducive to efficient two-photon absorption. |
| Excitation Wavelength | 750-850 nm | Phthalimide-based ESIPT probes have been successfully excited in this range. Two-photon excitation typically occurs at roughly twice the wavelength of one-photon excitation. |
| Emission Wavelength | 450-550 nm | Dependent on the specific electronic environment and solvent polarity. ESIPT-based probes often exhibit emission in the blue-green region of the spectrum. |
| Quantum Yield | Moderate to High | The rigid phthalimide structure can limit non-radiative decay pathways, potentially leading to high fluorescence quantum yields. |
| Solubility | Aqueous (buffered) | The carboxylic acid group should impart sufficient water solubility for biological applications, especially at physiological pH. |
Synthesis and Handling
The synthesis of N-substituted phthalimides is generally achieved through the condensation of phthalic anhydride or a derivative with a primary amine. In the case of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, this would likely involve the reaction of trimellitic anhydride with 2-aminophenol.
General Synthesis Scheme:
Caption: Proposed "turn-on" fluorescence mechanism.
This proposed mechanism provides a framework for designing experiments to validate the probe's function, such as titration experiments with various metal ions to determine selectivity and binding affinity.
Experimental Protocols
The following protocols provide a starting point for using 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid probes. Optimization may be required depending on the specific cell type, tissue, and imaging system.
Protocol 1: In Vitro Staining of Adherent Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of the probe in a serum-free culture medium or a suitable buffer (e.g., HBSS). A typical starting concentration is 1-10 µM.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the probe-containing medium/buffer to the cells and incubate at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with warm buffer to remove any unbound probe.
-
Imaging: a. Add fresh, warm buffer or medium to the cells. b. Proceed immediately to the two-photon microscope for imaging.
Protocol 2: Staining of Live Tissue Slices
-
Tissue Preparation: Prepare acute tissue slices (e.g., brain or organotypic cultures) according to standard laboratory protocols.
-
Probe Loading: a. Transfer the tissue slices to a small incubation chamber containing artificial cerebrospinal fluid (aCSF) or another appropriate physiological buffer. b. Add the probe to the buffer to a final concentration of 5-20 µM. c. Incubate the slices at room temperature or 37°C for 30-90 minutes.
-
Washing: a. Transfer the stained slices to a fresh chamber containing probe-free buffer. b. Allow the slices to recover for at least 15 minutes before imaging.
-
Imaging: a. Mount the tissue slice in the imaging chamber of the two-photon microscope, ensuring it is fully submerged in oxygenated buffer. b. Commence imaging.
Protocol 3: Two-Photon Imaging Parameters
-
Laser Setup: a. Tune the Ti:Sapphire laser to the optimal two-photon excitation wavelength (start with a range of 750-850 nm). b. Adjust the laser power to the minimum level required to obtain a satisfactory signal-to-noise ratio, typically a few milliwatts at the sample.
-
Microscope Configuration: a. Select an appropriate objective lens (e.g., a high numerical aperture water-immersion objective for deep tissue imaging). b. Use a dichroic mirror and emission filter set that is appropriate for the expected emission wavelength of the probe (e.g., a 450-550 nm bandpass filter).
-
Image Acquisition: a. Set the scan speed and image dimensions. For dynamic imaging, faster scan speeds with smaller image sizes may be necessary. b. Acquire a Z-stack to generate a three-dimensional reconstruction of the sample. c. For time-lapse imaging, define the imaging interval and total duration.
Caption: General experimental workflow.
Data Analysis and Interpretation
-
Image Processing: a. Use image analysis software (e.g., ImageJ/Fiji, Imaris) to correct for any motion artifacts. b. Apply a median filter to reduce shot noise if necessary.
-
Quantitative Analysis: a. Define regions of interest (ROIs) corresponding to specific cells or subcellular compartments. b. Measure the mean fluorescence intensity within each ROI. c. For time-lapse data, plot the change in fluorescence intensity over time. d. For "turn-on" probes, calculate the fluorescence change (ΔF/F₀) to represent the relative change in analyte concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect excitation/emission settings.- Insufficient probe concentration or incubation time.- Laser power too low. | - Verify filter and dichroic specifications.- Optimize probe loading conditions.- Gradually increase laser power, avoiding sample damage. |
| High Background | - Incomplete washing.- Probe precipitation. | - Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution. |
| Phototoxicity | - Laser power is too high.- Excessive exposure time. | - Reduce laser power to the minimum necessary.- Increase scan speed or reduce the frequency of image acquisition. |
Conclusion
The 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid class of probes holds significant potential for advancing biological imaging with two-photon microscopy. Their favorable photophysical properties, coupled with a plausible mechanism for "turn-on" sensing, make them attractive candidates for studying dynamic cellular processes, particularly metal ion signaling. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the capabilities of these promising new tools. As with any novel reagent, empirical optimization will be key to achieving the best results in your specific experimental system.
References
-
ResearchGate. (n.d.). 2-(2-Hydroxyphenyl)isoindoline-1,3-dione | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
PubMed. (2023). Two-photon microscopy: application advantages and latest progress for in vivo imaging of neurons and blood vessels after ischemic stroke. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
-
Inorganic Chemistry. (2013). Two-Photon Fluorescent Probes for Metal Ions in Live Tissues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Retrieved from [Link]
-
Scientifica. (2017). Two-photon excitation microscopy: Why two is better than one. Retrieved from [https://www.scientifica.uk.com/learning-zone/two-photon-excitation-microscopy-why-two-is-better-than-one]([Link]
Application Notes and Protocols: "Turn-On" Fluorescent Probes for Mercury Ion Detection Utilizing Isoindoline Scaffolds
Introduction: The Imperative for Sensitive Mercury Detection
Mercury, in its various forms, is a pervasive and highly toxic environmental pollutant that poses a significant threat to ecosystems and human health.[1][2] The divalent mercury ion (Hg²⁺) is particularly notorious for its ability to bioaccumulate in the food chain, leading to severe neurological and developmental damage in humans.[2] Consequently, the development of rapid, sensitive, and selective methods for the detection of Hg²⁺ in environmental and biological systems is of paramount importance.[1][3] Among the various analytical techniques, fluorescence spectroscopy has emerged as a powerful tool due to its high sensitivity, operational simplicity, and potential for real-time imaging in living cells.[4][5]
This application note details the principles, protocols, and applications of a specific class of "turn-on" fluorescent probes for Hg²⁺ detection based on the versatile isoindoline scaffold. "Turn-on" probes are particularly advantageous as they exhibit a significant increase in fluorescence intensity upon binding to the target analyte, which minimizes background signal and enhances detection sensitivity.[6][7] The isoindoline core, a privileged scaffold in medicinal chemistry and materials science, offers a robust and synthetically accessible platform for the design of novel fluorescent sensors.[8][9][10]
Principle of Detection: A Mercury-Mediated Chemical Transformation
The "turn-on" fluorescence response of the isoindoline-based probe described herein is predicated on a highly selective, mercury-promoted chemical reaction. Specifically, the probe is designed as a non-fluorescent isoindoline-thioamide derivative. The thioamide group effectively quenches the intrinsic fluorescence of the isoindoline fluorophore through mechanisms such as photoinduced electron transfer (PET).
Upon introduction of Hg²⁺, the high affinity of mercury for sulfur triggers an irreversible desulfurization reaction, converting the thioamide into its corresponding amide.[6][7][11] This transformation restores the electronic structure of the isoindoline fluorophore, leading to a dramatic enhancement of its fluorescence emission. This chemodosimeter approach ensures high selectivity, as the specific chemical reaction is not readily induced by other metal ions.[6]
Below is a conceptual diagram illustrating the signaling pathway of the isoindoline-based mercury probe.
Caption: Signaling pathway of the isoindoline-based fluorescent probe for mercury detection.
Materials and Reagents
-
Phthalaldehyde
-
Appropriate primary amine (e.g., aniline)
-
Lawesson's reagent
-
Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Ethanol (EtOH), Deionized water
-
Mercury(II) chloride (HgCl₂)
-
Other metal chloride salts (for selectivity studies)
-
HEPES buffer
-
Standard laboratory glassware
-
Stir plate and magnetic stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates
-
NMR spectrometer
-
Mass spectrometer
-
UV-Vis spectrophotometer
-
Fluorometer
Experimental Protocols
Part 1: Synthesis of the Isoindoline-Based Mercury Probe
This protocol describes a general, two-step synthesis of an isoindoline-thioamide probe.
Step 1: Synthesis of the Isoindoline-Amide Precursor
-
Dissolve phthalaldehyde (1 equivalent) and the desired primary amine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (the isoindoline-amide) by silica gel column chromatography to obtain the pure compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Step 2: Thionation to Yield the Isoindoline-Thioamide Probe
-
Dissolve the purified isoindoline-amide (1 equivalent) in anhydrous toluene in a round-bottom flask.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reflux the reaction mixture at 110°C for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final isoindoline-thioamide probe.
-
Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the synthetic workflow.
Caption: Synthetic workflow for the isoindoline-thioamide mercury probe.
Part 2: Photophysical Characterization and Mercury Sensing
Preparation of Stock Solutions:
-
Probe Stock Solution: Prepare a 1 mM stock solution of the isoindoline-thioamide probe in acetonitrile.
-
Mercury Stock Solution: Prepare a 1 mM stock solution of HgCl₂ in deionized water.
-
Other Metal Ion Stock Solutions: Prepare 1 mM stock solutions of other metal chlorides (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺) in deionized water.
Protocol for Fluorescence Titration:
-
In a series of cuvettes, place 2 mL of a buffered solution (e.g., HEPES buffer in a 70:30 acetonitrile/water mixture, pH 7.4).
-
Add the probe stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Add increasing concentrations of the Hg²⁺ stock solution to the cuvettes (e.g., 0 to 20 µM).
-
Incubate the solutions for 15 minutes at room temperature to ensure the reaction goes to completion.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be determined from the absorbance maximum of the final fluorescent product.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺.
Determination of the Limit of Detection (LOD):
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements (probe alone) and k is the slope of the linear portion of the fluorescence intensity vs. [Hg²⁺] plot.[6][7]
Selectivity Study:
-
Prepare a series of solutions containing the probe (10 µM) in the buffered solvent system.
-
To each solution, add a significant excess (e.g., 10-fold) of a different metal ion.
-
Prepare one solution with the probe and Hg²⁺ (e.g., 2-fold excess) as a positive control.
-
Measure the fluorescence intensity of each solution. A highly selective probe will only show a significant fluorescence enhancement in the presence of Hg²⁺.
| Parameter | Typical Value | Reference |
| Excitation Wavelength (λex) | ~350-400 nm | [6] |
| Emission Wavelength (λem) | ~450-550 nm | [6] |
| "Turn-On" Ratio (F/F₀) | >50-fold | [12] |
| Limit of Detection (LOD) | 10-100 nM | [3][6][7] |
| Response Time | < 30 minutes | [3] |
Part 3: Application in Environmental Water Sample Analysis
This protocol provides a framework for the detection of Hg²⁺ in spiked environmental water samples.
-
Collect a water sample (e.g., from a river or lake) and filter it through a 0.22 µm syringe filter to remove particulate matter.
-
Spike the filtered water sample with a known, low concentration of Hg²⁺ (e.g., 1 µM).
-
In a cuvette, mix the spiked water sample with acetonitrile and HEPES buffer to achieve the same solvent and buffer conditions as the characterization studies.
-
Add the isoindoline-thioamide probe to a final concentration of 10 µM.
-
Incubate for 15 minutes and measure the fluorescence intensity.
-
Compare the fluorescence intensity to a calibration curve generated in deionized water to determine the recovery of the spiked mercury.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The structural integrity of the synthesized probe is confirmed at each step by standard analytical techniques (NMR, MS). The performance of the probe is validated through rigorous photophysical characterization, including a comprehensive selectivity study against a panel of common metal ions. The application protocol includes a spiking and recovery experiment, which is a standard method for validating the accuracy of an analytical procedure in a complex matrix.
Conclusion
Fluorescent probes based on the isoindoline scaffold represent a powerful and versatile tool for the sensitive and selective detection of mercury ions. The "turn-on" signaling mechanism, driven by a mercury-specific chemical reaction, provides a robust and reliable analytical response. The protocols outlined in this application note provide a comprehensive guide for the synthesis, characterization, and application of these probes for researchers in environmental science, analytical chemistry, and drug development.
References
-
N/A. (2021). Fluorescent probe for mercury ion imaging analysis: Strategies and applications. ResearchGate. [Link]
-
N/A. (n.d.). A fluorescent probe for rapid detection of low concentration mercury ions and its application in biological cells. Analytical Methods (RSC Publishing). [Link]
-
N/A. (2023). Fluorescent Detection of Methyl Mercury in Aqueous Solution and Live Cells Using Fluorescent Probe and Micelle Systems. ResearchGate. [Link]
-
Zali-Boeini, H., Jonaghani, M. Z., Fadaei, N., & Rudbari, H. A. (2017). A new isoindoline-based highly selective "turn-on" fluorescent chemodosimeter for detection of mercury ion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 178, 198–202. [Link]
-
N/A. (2020). Fluorescent Sensors for Detection of Mercury: From Small Molecular to Nanoprobe. ResearchGate. [Link]
-
N/A. (n.d.). A Novel Ratiometric Fluorescent Probe for Mercury (II) ions and Application in Bio-imaging. PubMed Central. [Link]
-
N/A. (n.d.). Porphyrin containing isoindoline nitroxides as potential fluorescence sensors of free radicals. SpringerLink. [Link]
-
N/A. (2022). Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+. ACS Omega. [Link]
-
Zali-Boeini, H., Jonaghani, M. Z., Fadaei, N., & Rudbari, H. A. (2017). A New Isoindoline-Based Highly Selective "Turn-On" Fluorescent Chemodosimeter for Detection of Mercury Ion. PubMed. [Link]
-
N/A. (n.d.). An organoselenium-based highly sensitive and selective fluorescent... ResearchGate. [Link]
-
N/A. (n.d.). A new isoindoline-based highly selective "turn-on" fluorescent chemodosimeter for detection of mercury ion. AMERICAN ELEMENTS®. [Link]
-
Maslivetc, V. A., La Clair, J. J., & Kornienko, A. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(11), 6683–6687. [Link]
-
Huang, H.-J., Chir, J.-L., Cheng, H.-J., Chen, S.-J., Hu, C.-H., & Wu, A.-T. (2011). Synthesis of Highly Selective Indole-Based Sensors for Mercuric Ion. Journal of Fluorescence, 21(3), 1021–1026. [Link]
-
Maslivetc, V. A., La Clair, J. J., & Kornienko, A. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescent probe for rapid detection of low concentration mercury ions and its application in biological cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Ratiometric Fluorescent Probe for Mercury (II) ions and Application in Bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new isoindoline-based highly selective "turn-on" fluorescent chemodosimeter for detection of mercury ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
- 11. americanelements.com [americanelements.com]
- 12. pubs.acs.org [pubs.acs.org]
Application & Protocol Guide: Cellular Peroxynitrite Detection Using 4-Hydroxyisoindoline-1,3-dione Based Probes
Introduction
Peroxynitrite (ONOO⁻) is a powerful oxidant and nitrating agent, playing a dual role in biology.[1] It is formed by the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide radicals (O₂•⁻).[2] In physiological concentrations, peroxynitrite participates in crucial cell signaling pathways; however, its overproduction is a hallmark of oxidative and nitrative stress, implicating it in the pathology of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[3][4][5] The transient nature of peroxynitrite—with a half-life of less than a second under physiological conditions—makes its direct detection in the complex cellular milieu a significant analytical challenge.[1][2]
Fluorescence-based analysis has emerged as an indispensable tool for visualizing such reactive species, offering high sensitivity, minimal invasiveness, and excellent spatiotemporal resolution.[1][3][6] Among the various fluorophore scaffolds, 4-hydroxyisoindoline-1,3-dione has been leveraged to create a new generation of sophisticated probes for peroxynitrite. These probes operate on an elegant "turn-on" mechanism based on Excited-State Intramolecular Proton Transfer (ESIPT), providing a clear and robust signal against a low-fluorescence background.[2][7][8]
This guide provides a comprehensive overview of the principles, best practices, and detailed protocols for using 4-hydroxyisoindoline-1,3-dione based probes, with a specific focus on the well-characterized two-photon probe, BHID-Bpin, for the detection of peroxynitrite in living cells.[3][7][9]
Principle of Detection: A Mechanism-Driven Approach
The efficacy of a fluorescent probe is defined by its ability to selectively and reliably report the presence of its target. Probes based on the 4-hydroxyisoindoline-1,3-dione scaffold, such as BHID-Bpin, are engineered for precisely this purpose.
The "Turn-On" ESIPT Mechanism
The core principle is a peroxynitrite-triggered chemical reaction that uncages a highly fluorescent molecule.[2][8]
-
Quenched State: The probe, in its native state (e.g., BHID-Bpin), is functionalized with a peroxynitrite-reactive group—a phenylboronic acid pinacol ester (Bpin).[7] This Bpin group is attached to the phenolic hydroxyl of the 4-hydroxyisoindoline-1,3-dione core, effectively blocking the ESIPT process. In this "caged" form, the probe is virtually non-fluorescent as it dissipates absorbed energy through non-radiative pathways.[2][8]
-
Reaction & Activation: Peroxynitrite, a potent nucleophile and oxidant, rapidly and selectively attacks the boronate ester.[2][7] This interaction results in the oxidative cleavage of the Bpin group, releasing the unmasked 4-hydroxyisoindoline-1,3-dione fluorophore (BHID).[2][8]
-
Fluorescent State: The newly formed phenol on the BHID core restores the ultrafast ESIPT pathway.[2][8] Upon excitation, the molecule undergoes intramolecular proton transfer in its excited state, leading to a species that emits strong fluorescence, thereby signaling the presence of peroxynitrite.[2][7]
This reaction-based, "turn-on" design ensures a high signal-to-noise ratio, as the fluorescence is generated directly in response to the analyte.
Caption: Mechanism of BHID-Bpin activation and fluorescence.
Selectivity Profile: A Note on Cross-Reactivity
An ideal probe must be highly selective. While the boronate ester recognition site is exceptionally reactive towards peroxynitrite, it can also be oxidized by other reactive species, notably hydrogen peroxide (H₂O₂).[7] However, the key to specificity lies in reaction kinetics. The nucleophilic attack by peroxynitrite on the boronate is approximately 10⁶ times faster than that of hydrogen peroxide.[7] This vast difference in reaction rates means that under typical biological conditions and short incubation times, the signal is overwhelmingly dominated by peroxynitrite. Nevertheless, this potential for cross-reactivity underscores the absolute necessity of implementing rigorous experimental controls, as detailed in the protocols below.
Application Notes: A Framework for Robust Experiments
Success in cellular imaging hinges on meticulous experimental design and execution. The following guidelines provide a framework for obtaining reliable and reproducible data.
Probe Preparation and Storage
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in anhydrous dimethyl sulfoxide (DMSO). Aliquot into small, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light and moisture. When stored correctly, the stock solution is stable for several months.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration (typically 5-10 µM) in a suitable buffer, such as serum-free cell culture medium or Phosphate-Buffered Saline (PBS, pH 7.4).[7] It is critical to vortex thoroughly to ensure the probe is fully dissolved and avoid precipitation.
The Imperative of Self-Validating Controls
Every experiment must include a set of controls to validate the results and rule out artifacts. This transforms a simple measurement into a self-validating system.
-
Basal Control (Negative): Image cells loaded only with the probe without any stimulation. This establishes the basal level of peroxynitrite and the probe's background fluorescence in your specific cell model.
-
Stimulation Control (Induction): Image cells treated with a known inducer of peroxynitrite after probe loading. This confirms that your cell model is capable of producing peroxynitrite upon stimulation. Common inducers include:
-
LPS (1 µg/mL) & IFN-γ (100 ng/mL): For immune cells like RAW 264.7 macrophages, this combination robustly induces iNOS and NADPH oxidase, leading to endogenous peroxynitrite formation.[3]
-
SIN-1 (e.g., 50 µM): A chemical donor that spontaneously decomposes to release both •NO and O₂•⁻, thereby generating peroxynitrite. This serves as an excellent positive control to verify probe function in the cellular environment.[7]
-
-
Scavenger Control (Specificity): Pre-incubate cells with a peroxynitrite scavenger before adding the stimulus. A significant reduction in the fluorescence signal compared to the stimulated sample provides strong evidence that the probe is indeed responding to peroxynitrite.
-
Ebselen or Uric Acid: These are well-established peroxynitrite scavengers that can be used to confirm specificity.[7]
-
Caption: Logical workflow for self-validating controls.
Instrumentation and Imaging Parameters
The BHID-Bpin probe is particularly well-suited for two-photon microscopy (TPM), which offers advantages like deeper tissue penetration and reduced phototoxicity, making it ideal for imaging in complex systems like tissue slices.[3][7][9] However, it can also be used with standard confocal microscopy.
| Parameter | Recommendation for BHID-Bpin | Rationale |
| Microscopy Type | Two-Photon Confocal | Maximizes depth, reduces phototoxicity and scattering.[3][7] |
| Excitation | 750 nm | Optimal two-photon excitation wavelength for the BHID core.[7] |
| Emission Collection | 400 - 600 nm | Captures the broad fluorescence emission of the activated BHID fluorophore.[7] |
| Cell Environment | 37°C, 5% CO₂ | Maintain physiological conditions during live-cell imaging to ensure cell health. |
| Image Acquisition | Time-lapse | Capture the dynamics of peroxynitrite production in real-time. |
Detailed Experimental Protocols
Protocol 1: Detection of Endogenous Peroxynitrite in RAW 264.7 Macrophages
This protocol describes the induction and detection of endogenous ONOO⁻ in an immune cell line.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (10% FBS, 1% Pen/Strep)
-
BHID-Bpin probe (10 mM stock in DMSO)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Ebselen (peroxynitrite scavenger)
-
Glass-bottom imaging dishes or plates
-
Confocal or Two-Photon Microscope
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Control Group Setup:
-
Basal Group: No treatment.
-
Stimulated Group: Treat cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 12-24 hours to induce iNOS expression.
-
Scavenger Group: Pre-incubate a set of stimulated cells with Ebselen (e.g., 50 µM) for 1 hour prior to probe loading.
-
-
Probe Loading:
-
Remove the culture medium from all groups.
-
Wash the cells once with warm, serum-free medium.
-
Prepare a 10 µM working solution of BHID-Bpin in serum-free medium.
-
Incubate all cell groups with the probe solution for 30 minutes at 37°C.
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells twice with warm serum-free medium or PBS to remove any excess, non-internalized probe.
-
-
Imaging:
-
Add fresh, warm imaging buffer (e.g., PBS or phenol red-free medium) to the dishes.
-
Immediately transfer the dishes to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Acquire images using the appropriate settings (e.g., Ex: 750 nm, Em: 400-600 nm). Use identical acquisition settings (laser power, gain, etc.) for all experimental groups to ensure comparability.
-
Protocol 2: Detection of Exogenous Peroxynitrite using a Chemical Donor (SIN-1)
This protocol provides a straightforward method to confirm probe activity using an external source of ONOO⁻.
Materials:
-
HeLa cells (or other adherent cell line)
-
Complete cell culture medium
-
BHID-Bpin probe (10 mM stock in DMSO)
-
SIN-1 hydrochloride
-
Glass-bottom imaging dishes
-
Confocal or Two-Photon Microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes to achieve 70-80% confluency. Allow to adhere overnight.
-
Probe Loading:
-
Wash cells once with warm, serum-free medium.
-
Incubate the cells with 10 µM BHID-Bpin in serum-free medium for 30 minutes at 37°C.
-
-
Washing:
-
Remove the probe solution and wash the cells twice with warm PBS.
-
-
Baseline Imaging:
-
Add fresh PBS to the dish and acquire a "before" image to establish the baseline fluorescence.
-
-
Induction and Time-Lapse Imaging:
-
Prepare a fresh solution of SIN-1 (e.g., 50 µM) in PBS.[7]
-
Add the SIN-1 solution to the cells on the microscope stage.
-
Immediately begin time-lapse imaging to capture the increase in fluorescence as SIN-1 decomposes and generates peroxynitrite. A rapid increase in signal within minutes is expected.
-
-
Scavenger Control (Optional but Recommended): For a parallel dish, pre-incubate probe-loaded cells with Ebselen for 30-60 minutes before adding SIN-1. This should significantly attenuate the fluorescence increase.
Data Analysis and Troubleshooting
Quantitative Analysis: Fluorescence intensity can be quantified using software like ImageJ/Fiji.
-
Outline individual cells or regions of interest (ROIs).
-
Measure the mean fluorescence intensity for each ROI.
-
For each experimental group, calculate the average intensity from a large number of cells (n > 50).
-
Normalize the data by expressing it as a fold-change over the basal (unstimulated) control group.
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete removal of extracellular probe. | Increase the number and duration of washing steps after probe loading. |
| Probe precipitation. | Ensure the probe is fully dissolved in the working solution; sonicate briefly if necessary. | |
| No Signal in Positive Control | Inactive probe (degraded). | Use a fresh aliquot of probe stock; verify probe with a cell-free assay. |
| Ineffective stimulation. | Confirm the activity of your inducer (e.g., SIN-1). Ensure stimulation time is adequate. | |
| Cell Death/Toxicity | Probe concentration is too high. | Perform a dose-response curve to find the optimal, non-toxic concentration. |
| Phototoxicity from imaging. | Reduce laser power and/or exposure time. Use a two-photon microscope if available. |
References
-
Wu, L., Tian, X., Lee, D. J., et al. (2021). Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite. Chemical Communications, 57(84), 11084-11087. [Link]
-
Ewha Womans University Repository. (2021). Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite. [Link]
-
Yuan, L., et al. (2022). Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. Frontiers in Chemistry, 10, 964628. [Link]
-
Zhao, L., Jiang, S., He, Y., et al. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. Physical Chemistry Chemical Physics, 26(17), 13506-13514. [Link]
-
Zhao, L., Jiang, S., He, Y., et al. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. PubMed, 38651980. [Link]
-
University of Bath's Research Portal. (2021). Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite. [Link]
-
Chen, Y., et al. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. International Journal of Molecular Sciences, 24(16), 12821. [Link]
-
Alifu, N., et al. (2023). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). Biosensors, 13(7), 717. [Link]
-
Wu, L., Tian, X., Lee, D. J., et al. (2021). Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite. PubMed, 34533190. [Link]
-
Pal, R., et al. (2021). Two-photon fluorescent probe for cellular peroxynitrite: Fluorescence detection, imaging, and identification of peroxynitrite-specific products. Redox Biology, 43, 101979. [Link]
-
Dickinson, B. C., et al. (2011). A fluorescent probe strategy for the detection and discrimination of hydrogen peroxide and peroxynitrite in cells. Chemical Communications, 47(37), 10245-10247. [Link]
-
Li, H., et al. (2023). A novel near-infrared fluorescent probe for peroxynitrite imaging in cellular and organ injury. Analytical Methods, 15(31), 3871-3878. [Link]
-
Deng, Y., et al. (2023). A Chemiluminescent Probe for Imaging Peroxynitrite in Inflammatory Cells and Tissues. Analytical Chemistry, 95(16), 6496-6500. [Link]
-
Peng, J., et al. (2016). Design and applications of fluorescent detectors for peroxynitrite. Coordination Chemistry Reviews, 313, 36-69. [Link]
-
Bezner, R. J., Ryan, J. A., & Lippert, A. R. (2021). Fluorescent detection of peroxynitrite during antibody-dependent cellular phagocytosis. Methods in Enzymology, 648, 29-53. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05777A [pubs.rsc.org]
- 3. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemiluminescent Probe for Imaging Peroxynitrite in Inflammatory Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent detection of peroxynitrite during antibody-dependent cellular phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03160K [pubs.rsc.org]
- 8. Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Development of Isoindoline-5-Carboxylic Acid Derivatives as Potent Carbonic Anhydrase Inhibitors
For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.
Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple physiological reaction is fundamental to a vast array of biological processes, including pH regulation, ion transport, and gas exchange. Dysregulation of CA activity has been implicated in the pathophysiology of numerous diseases, such as glaucoma, epilepsy, and certain types of cancer, making them a compelling target for therapeutic intervention.
The isoindoline scaffold has emerged as a promising starting point for the design of novel CA inhibitors. Its rigid bicyclic structure provides a well-defined framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with the enzyme's active site. Specifically, the carboxylic acid moiety at the 5-position can act as a key zinc-binding group, mimicking the substrate and coordinating with the catalytic zinc ion (Zn²⁺) in the active site. This application note provides a comprehensive guide to the synthesis, characterization, and in vitro evaluation of isoindoline-5-carboxylic acid derivatives as potent and selective carbonic anhydrase inhibitors.
Part 1: Synthesis of Isoindoline-5-Carboxylic Acid Derivatives
The synthetic strategy for generating a library of isoindoline-5-carboxylic acid derivatives typically involves a multi-step sequence, starting from commercially available precursors. The following protocol outlines a general and robust method for the synthesis of the core isoindoline-5-carboxylic acid scaffold, followed by its derivatization.
Experimental Workflow: Synthesis
Caption: Synthetic pathway for isoindoline-5-carboxylic acid derivatives.
Materials and Reagents
-
4-Methyl-3-nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Primary amine (R-NH₂)
-
Palladium on carbon (Pd/C, 10%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Appropriate organic solvents (e.g., acetonitrile, methanol, ethyl acetate)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Protocol: Synthesis of a Representative Derivative (2-Benzyl-isoindoline-5-carboxylic acid)
Step 1: Bromination of 4-Methyl-3-nitrobenzoic acid
-
In a round-bottom flask, dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent like acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(bromomethyl)-3-nitrobenzoic acid.
Step 2: Cyclization with Benzylamine
-
Dissolve 4-(bromomethyl)-3-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add benzylamine (2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-benzyl-5-nitroisoindoline.
Step 3: Reduction of the Nitro Group
-
Dissolve 2-benzyl-5-nitroisoindoline (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture using a balloon filled with hydrogen gas or a Parr hydrogenator at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2-benzyl-isoindolin-5-amine.
Step 4: Sandmeyer Reaction
-
Prepare a solution of 2-benzyl-isoindolin-5-amine (1.0 eq) in aqueous sulfuric acid at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain 2-benzyl-isoindoline-5-carbonitrile.
Step 5: Hydrolysis of the Nitrile
-
Reflux 2-benzyl-isoindoline-5-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and adjust the pH to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 2-benzyl-isoindoline-5-carboxylic acid.
Part 2: In Vitro Evaluation of Carbonic Anhydrase Inhibition
The inhibitory potency of the synthesized compounds against various CA isozymes is determined using a well-established esterase assay. This assay measures the ability of the inhibitor to block the CA-catalyzed hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA).
Experimental Workflow: CA Inhibition Assay
Caption: Workflow for the carbonic anhydrase inhibition assay.
Materials and Reagents
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Synthesized isoindoline-5-carboxylic acid derivatives
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements
Protocol: Carbonic Anhydrase Inhibition Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare stock solutions of the synthesized inhibitors in DMSO.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add the appropriate volume of Tris-HCl buffer.
-
Add varying concentrations of the inhibitor solutions to the wells. Include a control well with DMSO only (no inhibitor).
-
Add the CA enzyme solution to each well and gently mix.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (typically 5-10 minutes) at a constant temperature (e.g., 25 °C). The product of the reaction, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve (e.g., sigmoidal).
-
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the CA inhibition assays can be used to establish a structure-activity relationship (SAR), which provides insights into how different chemical modifications to the isoindoline-5-carboxylic acid scaffold affect its inhibitory potency and selectivity.
Hypothetical SAR Data Table
| Compound ID | R-Group (at position 2) | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | hCA XII IC₅₀ (nM) |
| ISO-001 | H | 5,230 | 1,870 | 980 | 1,250 |
| ISO-002 | Methyl | 4,890 | 1,540 | 850 | 1,100 |
| ISO-003 | Ethyl | 4,520 | 1,210 | 720 | 980 |
| ISO-004 | Propyl | 4,180 | 980 | 610 | 850 |
| ISO-005 | Benzyl | 2,540 | 450 | 120 | 230 |
| ISO-006 | 4-Fluorobenzyl | 1,870 | 280 | 85 | 150 |
| ISO-007 | 4-Methoxybenzyl | 3,120 | 620 | 180 | 310 |
Interpretation of Hypothetical Data:
-
Effect of Alkyl Substitution: A general trend of increasing potency is observed with increasing alkyl chain length from methyl to propyl (ISO-002 to ISO-004), suggesting that hydrophobic interactions in the active site contribute to binding.
-
Aromatic Substitution: The introduction of a benzyl group (ISO-005) significantly enhances inhibitory activity across all tested isozymes compared to the unsubstituted (ISO-001) and alkyl-substituted derivatives. This indicates a favorable π-π stacking interaction within the enzyme's active site.
-
Substituted Benzyl Groups: The addition of an electron-withdrawing fluorine atom to the benzyl ring (ISO-006) further improves potency, potentially by enhancing the acidity of the carboxylic acid and strengthening its coordination with the zinc ion. Conversely, an electron-donating methoxy group (ISO-007) slightly reduces activity compared to the unsubstituted benzyl derivative.
-
Isozyme Selectivity: While all compounds show some level of inhibition, there is a noticeable preference for the cancer-related isozymes hCA IX and hCA XII over the off-target cytosolic isozymes hCA I and II. This selectivity is a crucial aspect of developing safer and more effective therapeutic agents.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in synthesis | Incomplete reaction, side reactions, or loss during purification. | Optimize reaction conditions (temperature, time, stoichiometry). Use high-purity reagents and solvents. Employ alternative purification techniques. |
| Inconsistent results in CA assay | Inaccurate pipetting, enzyme instability, or substrate degradation. | Use calibrated pipettes. Prepare fresh enzyme and substrate solutions daily. Maintain consistent assay conditions (temperature, pH). |
| High background signal in assay | Autohydrolysis of p-NPA. | Subtract the rate of the non-enzymatic reaction (a well with substrate but no enzyme) from all measurements. |
Conclusion
The isoindoline-5-carboxylic acid scaffold represents a versatile and promising platform for the development of novel carbonic anhydrase inhibitors. The synthetic and analytical protocols detailed in this application note provide a robust framework for researchers to synthesize, characterize, and evaluate new derivatives with enhanced potency and selectivity. By systematically exploring the structure-activity relationships, it is possible to fine-tune the molecular properties of these compounds to achieve desired therapeutic profiles for the treatment of a wide range of CA-associated diseases.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
-
Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1–20. [Link]
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421–4468. [Link]
Application Notes and Protocols: A Comprehensive Guide to Screening Isoindoline Compounds as Potential COX-2 Inhibitors
Introduction: The Rationale for Targeting COX-2 with Isoindoline Scaffolds
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Unlike its constitutively expressed isoform, COX-1, which is involved in homeostatic functions, COX-2 is typically induced by inflammatory stimuli, making it a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] The isoindoline scaffold, a privileged structure in medicinal chemistry, has demonstrated a wide array of biological activities, including anti-inflammatory and analgesic properties.[4][5][6] Recent studies have highlighted the potential of novel isoindoline hybrids as potent and selective COX-2 inhibitors, making this class of compounds a promising area for drug discovery and development.[7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the screening and evaluation of isoindoline compounds as potential COX-2 inhibitors. We will delve into both in silico and in vitro methodologies, offering step-by-step protocols and the scientific reasoning behind each experimental choice.
The COX-2 Signaling Pathway: A Visual Overview
To effectively screen for COX-2 inhibitors, a fundamental understanding of its role in cellular signaling is paramount. The following diagram illustrates the canonical COX-2 pathway, from its induction by inflammatory stimuli to the production of pro-inflammatory prostaglandins.
Caption: The COX-2 signaling pathway, initiated by inflammatory stimuli.
Part 1: In Silico Screening of Isoindoline Compounds
Virtual screening is a powerful and cost-effective initial step to identify promising drug candidates from a large library of compounds.[9][10] This section outlines a robust workflow for the in silico screening of isoindoline derivatives against the COX-2 enzyme.
In Silico Screening Workflow
The following diagram provides a high-level overview of the virtual screening process, from target and ligand preparation to lead identification.
Caption: A typical workflow for in silico screening of enzyme inhibitors.
Protocol 1: Molecular Docking of Isoindoline Derivatives with COX-2
Objective: To predict the binding affinity and interaction patterns of isoindoline compounds within the active site of COX-2.
Materials:
-
Protein Structure: Human or murine COX-2 crystal structure (e.g., PDB IDs: 6COX, 1CX2, 3LN1).[11][12][13]
-
Ligand Library: 3D structures of the isoindoline compound library.
-
Software: Molecular docking software (e.g., AutoDock, Glide, GOLD).[9]
Methodology:
-
Protein Preparation:
-
Download the COX-2 crystal structure from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges.
-
Define the binding site based on the location of the co-crystallized inhibitor or through binding site prediction algorithms. The active site of COX-2 is characterized by a hydrophobic channel and a distinct side pocket.[14][15]
-
-
Ligand Preparation:
-
Generate 3D conformations of the isoindoline compounds.
-
Assign partial charges and define rotatable bonds.
-
-
Molecular Docking:
-
Perform docking calculations to fit each isoindoline derivative into the defined COX-2 active site.
-
The docking algorithm will explore various conformations and orientations of the ligand within the binding pocket.
-
-
Scoring and Analysis:
-
Use the docking software's scoring function to estimate the binding affinity (e.g., docking score in kcal/mol).
-
Rank the compounds based on their predicted binding energies.
-
Visualize the binding poses of the top-ranked compounds and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues such as Arg513, His90, and Val523.[15][16]
-
Data Presentation: Hypothetical Docking Scores
| Compound ID | Isoindoline Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| ISO-001 | 2-phenylisoindoline-1,3-dione | -9.8 | Arg513, Tyr385, Ser530 |
| ISO-002 | 2-(4-sulfamoylphenyl)isoindoline-1,3-dione | -11.2 | Arg513, His90, Gln192 |
| ISO-003 | 2-(pyridin-3-yl)isoindoline-1,3-dione | -8.5 | Tyr355, Val523 |
| Celecoxib (Control) | Reference Drug | -12.5 | Arg513, His90, Gln192 |
Part 2: In Vitro Screening of Isoindoline Compounds
Following in silico screening, promising candidates should be subjected to in vitro assays to experimentally validate their inhibitory activity against COX-2.
Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay
Objective: To quantitatively measure the inhibitory effect of isoindoline compounds on the enzymatic activity of human recombinant COX-2. This protocol is adapted from commercially available kits.[1][2][17]
Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to the intermediate prostaglandin G2 (PGG2). A fluorescent probe is then oxidized by the peroxidase component of COX-2, producing a fluorescent signal that is proportional to the enzyme's activity.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
Test Isoindoline Compounds
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Methodology:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.
-
Prepare serial dilutions of the test isoindoline compounds and the celecoxib control in the appropriate solvent (e.g., DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC): Add assay buffer.
-
Inhibitor Control (IC): Add a known concentration of Celecoxib.
-
Test Wells (S): Add the diluted isoindoline compounds.
-
Background Control: Use heat-inactivated enzyme or omit the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the Reaction Mix to all wells.
-
Add the COX-2 enzyme to all wells except the background control.
-
Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Hypothetical IC50 Values
| Compound ID | In Silico Rank | IC50 (µM) for COX-2 |
| ISO-001 | 2 | 5.2 |
| ISO-002 | 1 | 0.15 |
| ISO-003 | 3 | 12.8 |
| Celecoxib (Control) | - | 0.09 |
Conclusion and Future Directions
The integrated approach of in silico and in vitro screening provides a robust and efficient strategy for the identification and characterization of novel isoindoline-based COX-2 inhibitors. Compounds exhibiting potent activity in the in vitro assays, such as ISO-002 in our hypothetical example, can be advanced to further studies, including selectivity assays against COX-1, cell-based assays, and in vivo models of inflammation and pain. The structure-activity relationships derived from these initial screens will be invaluable for the rational design and optimization of the next generation of isoindoline-based anti-inflammatory agents.
References
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
-
Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. PubMed. [Link]
-
Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition. [Link]
-
Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. PDB-101. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers. [Link]
-
Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. PubMed. [Link]
-
Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Sci-Hub. [Link]
-
THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PMC - NIH. [Link]
-
Cyclooxygenase-2 in Synaptic Signaling. PMC - PubMed Central. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]
-
Signaling pathways regulating COX-2 expression. Schematic diagram... ResearchGate. [Link]
-
A review on biological activity and synthetic methods of isoindole nucleus. PeerJ. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
Binding mode of celecoxib inside COX-2 active site, (A) 3D... ResearchGate. [Link]
-
COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. [Link]
-
5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]
-
6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. NCBI. [Link]
-
1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]
-
Next Generation of Virtual Screening: Chemical Space Docking®. YouTube. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. [Link]
-
COX-2 Inhibitor Screening Kit. Creative BioMart. [Link]
-
(a) Binding of Celecoxib at the COX-2 binding site results in the... ResearchGate. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH. [Link]
-
3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB PDB. [Link]
-
Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]
-
COX-1 and COX-2 inhibitors with indol groups. ResearchGate. [Link]
-
Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Pharmaceutical and Biological Sciences. [Link]
-
Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]
-
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [Link]
-
Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
-
Molecular docking analysis of COX-2 for potential inhibitors. PMC - PubMed Central. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - PubMed Central. [Link]
-
Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. Preprints.org. [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]
-
Virtual screening for enzyme inhibitors enables efficient drug discovery. SciLifeLab. [Link]
-
Molecular docking analysis of doronine derivatives with human COX-2. PubMed Central. [Link]
-
Virtual screening workflow. Basic filters and methods applicable for a... ResearchGate. [Link]
-
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 7. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study / Bioorganic Chemistry, 2018 [sci-hub.ru]
- 9. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
- 10. Virtual screening for enzyme inhibitors enables efficient drug discovery - SciLifeLab [scilifelab.se]
- 11. 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP [ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]
- 15. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Functionalizing Isoindoline-5-Carboxylic Acid for Targeted Drug Delivery
Abstract
The isoindoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its rigid, bicyclic framework provides a robust platform for the spatial presentation of functional groups. Isoindoline-5-carboxylic acid, in particular, serves as a highly versatile starting material for the construction of complex molecular architectures, such as those required for targeted drug delivery.[3][4][5] This document provides a comprehensive guide to the chemical functionalization of isoindoline-5-carboxylic acid, with a focus on creating conjugates for targeted therapeutic applications. We will delve into the core chemical principles, provide detailed, validated protocols for amide bond formation, and present a practical workflow for synthesizing a targeted drug delivery construct.
The Strategic Rationale: Isoindoline in Targeted Drug Delivery
Targeted drug delivery aims to concentrate a therapeutic agent at the site of action (e.g., a tumor), thereby increasing efficacy and minimizing off-target toxicity.[6][7] This is typically achieved by conjugating a potent cytotoxic payload to a targeting moiety—such as an antibody, peptide, or small molecule (like folic acid)—that selectively binds to antigens or receptors overexpressed on diseased cells.[8]
The isoindoline-5-carboxylic acid molecule is an ideal scaffold for this purpose due to two key features:
-
The Isoindoline Core: This provides a stable, biocompatible, and synthetically tractable core structure. Its derivatives have shown a wide range of biological activities, underscoring their favorable interaction with biological systems.[9]
-
The Carboxylic Acid Handle: The carboxyl group at the 5-position is the critical functional handle for conjugation. While stable, it can be readily "activated" to react with amine groups present on linkers, targeting ligands, or drug payloads, forming a highly stable amide bond.[10][11]
The overall strategy involves using the carboxylic acid to covalently link the isoindoline scaffold to other essential components of a drug delivery system.
Figure 1: Conceptual diagram of a targeted drug delivery system built upon an isoindoline scaffold.
The Core Chemistry: Carbodiimide-Mediated Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires harsh conditions incompatible with complex biomolecules.[12][13] Therefore, the carboxyl group must first be activated. The most robust and widely used method in bioconjugation is carbodiimide chemistry.[13][14][15][16]
The Causality Behind the Method:
-
Activation with EDC: A water-soluble carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), is used to activate the carboxyl group of isoindoline-5-carboxylic acid. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is unstable, particularly in aqueous solutions, and susceptible to hydrolysis back to the starting carboxylic acid.[13]
-
Stabilization with NHS: To improve efficiency and mitigate hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[15] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This new intermediate is less susceptible to hydrolysis but highly reactive toward primary amines, which will attack the carbonyl carbon to form a stable amide bond, releasing NHS as a byproduct.[16] This two-step, one-pot process is the cornerstone of reliable bioconjugation.
Figure 2: Reaction workflow for EDC/NHS-mediated amide coupling.
Protocol 1: General Amide Coupling of Isoindoline-5-Carboxylic Acid
This protocol provides a validated, step-by-step method for conjugating an amine-containing molecule to isoindoline-5-carboxylic acid.
Objective: To form a stable amide bond between isoindoline-5-carboxylic acid and a primary amine-containing molecule (e.g., linker, drug, or targeting ligand).
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| Isoindoline-5-carboxylic acid | >95% Purity | Sigma-Aldrich | The core scaffold. |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Bioconjugation Grade | Thermo Fisher | Water-soluble carbodiimide activator. |
| N-Hydroxysuccinimide (NHS) | Bioconjugation Grade | Thermo Fisher | Stabilizing agent. |
| Amine-Functionalized Molecule (R-NH₂) | As required | Varies | Drug, linker, or ligand with a primary amine. |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics | Reaction solvent. |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous wash. |
| Brine (Saturated NaCl solution) | ACS Grade | VWR | For aqueous wash. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
Experimental Workflow:
Figure 3: Step-by-step experimental workflow for the synthesis protocol.
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve isoindoline-5-carboxylic acid (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: To the stirred solution, add NHS (1.5 eq.) followed by EDC (1.2 eq.).
-
Causality Insight: Adding NHS before EDC allows it to be readily available to trap the highly reactive O-acylisourea intermediate as it forms, maximizing the formation of the desired NHS ester.
-
-
Allow the activation reaction to stir at room temperature for 30-60 minutes. The solution should remain clear.
-
Conjugation: Dissolve the amine-functionalized molecule (R-NH₂, 1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the activated isoindoline solution.
-
Reaction: Let the reaction stir at room temperature for 12-24 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting isoindoline-5-carboxylic acid and the appearance of a new, higher molecular weight product spot/peak.
-
Work-up: Once the reaction is complete, dilute the mixture with Dichloromethane (DCM). Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).
-
Causality Insight: The NaHCO₃ wash removes unreacted NHS and the acidic isourea byproduct, simplifying subsequent purification.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography, employing an appropriate solvent system (e.g., a gradient of methanol in DCM) to isolate the pure conjugate.
Characterization and Validation:
The identity and purity of the final conjugate must be confirmed. This is a critical self-validation step.
| Technique | Expected Result for Successful Conjugation |
| ¹H NMR | Disappearance of the carboxylic acid proton signal (-COOH). Appearance of a new amide proton signal (-NH-CO-). Signals corresponding to both the isoindoline core and the conjugated molecule (R-group) should be present and integrated correctly. |
| Mass Spec (HRMS) | The observed mass (m/z) should match the calculated exact mass of the final conjugate, confirming the correct molecular formula. |
| FT-IR | Appearance of a strong amide C=O stretch (approx. 1640-1680 cm⁻¹) and an N-H stretch (approx. 3300 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive EDC (hydrolyzed).2. Wet solvent or reagents.3. Steric hindrance from the amine. | 1. Use fresh, high-quality EDC. Store it desiccated at -20°C.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction time and/or temperature (e.g., to 40°C). |
| Major Side Product Formed | Formation of N-acylurea byproduct due to rearrangement of the O-acylisourea intermediate. | This occurs when NHS is omitted or used in insufficient quantity. Ensure at least 1.2-1.5 equivalents of NHS are used relative to the carboxylic acid. |
| Difficulty in Purification | Byproducts (isourea, unreacted NHS) are polar and can co-elute with the product. | A thorough aqueous work-up as described in Protocol 1 is critical. Washing with dilute acid (e.g., 0.1 M HCl) can also help remove basic impurities, but check the stability of your conjugate first. |
References
- An In-Depth Technical Guide to Carboxylic Acid Reactivity in Bioconjug
- Application Notes and Protocols for Amide Bond Form
- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
- Chemical Conjugation.
- Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis.
- Conjugation of carboxylic acids | P
- Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Wiley Online Library.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH.
- The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).
- Recent developments in catalytic amide bond formation | Request PDF.
- Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC - PubMed Central.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH.
- Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Taylor & Francis Online.
- New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiprolifer
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- (PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives.
- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Tre
- Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. MDPI.
- Functionalized Particles Designed for Targeted Delivery. PMC - PubMed Central.
- The chemistry of isoindole n
- Synthesis and Characterization of Folic Acid-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole. NIH.
- Functionalization of magnetic nanoparticles with 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)
- Immune response to functionalized mesoporous silica nanoparticles for targeted drug delivery. PubMed.
- Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. PubMed.
- isoindoline-5-carboxylic acid;CAS No.:685084-08-6. ChemShuttle.
- isoindoline-5-carboxylic acid. ChemicalBook.
- isoindoline-5-carboxylic acid. ChemicalBook.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. isoindoline-5-carboxylic acid;CAS No.:685084-08-6 [chemshuttle.com]
- 4. isoindoline-5-carboxylic acid [m.chemicalbook.com]
- 5. isoindoline-5-carboxylic acid [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Folic Acid-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 11. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 12. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. hepatochem.com [hepatochem.com]
Application Notes and Protocols for the Conjugation of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Bioconjugation
The covalent attachment of small molecules to biomolecules, a process known as bioconjugation, is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1][] This guide provides a comprehensive overview and detailed protocols for the conjugation of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid to various biomolecules. The carboxylic acid moiety on this molecule serves as a versatile handle for covalent modification, primarily targeting primary amines on proteins and peptides.
The resulting small molecule-biomolecule conjugates have a wide array of applications, including:
-
Targeted Drug Delivery: Enhancing the therapeutic efficacy and reducing side effects of potent drugs by directing them to specific cells or tissues.[3][4][5]
-
Vaccine Development: Using carrier proteins to elicit an immune response against haptens (small molecules that are not immunogenic on their own).[3]
-
Immunoassays: Creating sensitive and specific diagnostic tools.[3]
-
Fundamental Research: Probing biological systems and understanding molecular interactions.[3][6]
This document will delve into the chemical principles of the conjugation reaction, provide step-by-step protocols for synthesis and purification, and offer guidance on the characterization of the final conjugate.
The Chemistry of Amide Bond Formation: A Two-Step Approach
The most robust and widely used method for conjugating carboxylic acids to primary amines on biomolecules is through the formation of a stable amide bond.[7][8] This is typically achieved using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]
Step 1: Activation of the Carboxylic Acid
EDC activates the carboxyl group on 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxylic acid.[1]
Step 2: Formation of a Stable NHS-Ester
To improve the efficiency of the reaction and minimize hydrolysis, NHS or Sulfo-NHS is added.[9] It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[8][9] This two-step approach is preferred as it allows for better control over the reaction and can reduce unwanted side reactions, such as polymerization of the biomolecule.[9]
Step 3: Nucleophilic Attack and Amide Bond Formation
The NHS-ester readily reacts with primary amines (found on the N-terminus of proteins and the side chain of lysine residues) via nucleophilic attack.[11][] This results in the formation of a stable amide bond, covalently linking the small molecule to the biomolecule, and the release of NHS as a byproduct.[]
The reaction with primary amines is most efficient at a slightly alkaline pH (7.2-8.5).[8][][13] However, the initial activation with EDC and NHS is more efficient at a slightly acidic pH (4.5-6.0).[14] This pH dichotomy is a critical consideration in protocol design.
Caption: EDC/NHS conjugation workflow.
Experimental Protocols
Materials and Reagents
-
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Biomolecule of interest (e.g., protein, peptide, antibody)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the small molecule
-
Purification system (e.g., dialysis tubing, size-exclusion chromatography columns)
Protocol 1: Two-Step Conjugation
This protocol is designed to minimize unwanted cross-linking of the biomolecule.
A. Activation of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.
-
Dissolve 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid in a minimal amount of DMSO or DMF.
-
Dilute the dissolved small molecule into the Activation Buffer to the desired final concentration.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the small molecule solution. A common starting point is 4 mM EDC and 10 mM Sulfo-NHS.[10]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
B. Conjugation to the Biomolecule
-
Dissolve the biomolecule in the Coupling Buffer.
-
Immediately add the freshly prepared activated small molecule solution to the biomolecule solution. The molar ratio of the activated molecule to the biomolecule should be optimized, but a 10-20 fold molar excess of the small molecule is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15]
C. Quenching the Reaction
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.[15]
-
Incubate for 15 minutes at room temperature.[15]
Protocol 2: One-Pot Conjugation (for biomolecules lacking carboxyl groups)
If the biomolecule of interest does not have exposed carboxyl groups, a simpler one-pot method can be employed.
-
Dissolve the biomolecule in Coupling Buffer (pH 7.2).
-
Dissolve 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid in a minimal amount of DMSO or DMF and add it to the biomolecule solution.
-
Add a 2-10 fold molar excess of EDC to the reaction mixture.
-
Optionally, add a 1.2-fold molar excess of NHS/Sulfo-NHS over EDC to increase coupling efficiency.
-
React for 2 hours at room temperature.
-
Proceed to purification.
Purification of the Bioconjugate
Purification is a critical step to remove excess small molecule and reaction byproducts.[16][17] The choice of method depends on the properties of the conjugate.
| Purification Method | Principle | Advantages | Disadvantages |
| Dialysis | Separation based on molecular weight cutoff. | Simple, gentle, and effective for large biomolecules. | Slow, requires large buffer volumes. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Relatively fast, good resolution, can be automated. | Can dilute the sample, potential for protein aggregation. |
| Affinity Chromatography | Separation based on specific binding interactions.[] | Highly specific, yields very pure conjugates. | Requires a specific affinity tag, can be expensive. |
Characterization of the Bioconjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm its integrity.[18]
Degree of Labeling (DOL)
The DOL is the average number of small molecules conjugated to each biomolecule. It can be determined using UV-Vis spectroscopy by measuring the absorbance of the conjugate at two wavelengths: one where the biomolecule absorbs (typically 280 nm for proteins) and one where the small molecule has a characteristic absorbance maximum.
Confirmation of Conjugation
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein after conjugation can indicate successful labeling.
-
Mass Spectrometry: Provides a precise measurement of the conjugate's mass, allowing for the determination of the DOL distribution.
-
HPLC-Based Methods: Techniques like Reverse-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC), or Ion-Exchange (IEX-HPLC) can be used to assess the purity and heterogeneity of the conjugate.[19]
Caption: General experimental workflow.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS (hydrolyzed) | Use fresh reagents, equilibrate to room temperature before use. |
| Suboptimal pH | Ensure correct pH for activation and coupling steps. | |
| Presence of amine-containing buffers | Use non-amine buffers like MES and PBS. | |
| Low biomolecule concentration | Increase the concentration of the biomolecule. | |
| Biomolecule Precipitation | High concentration of organic solvent | Minimize the amount of DMSO/DMF used to dissolve the small molecule. |
| Aggregation during conjugation | Perform the reaction at 4°C, consider adding stabilizing agents. | |
| High Polydispersity | Inconsistent reaction conditions | Ensure thorough mixing and consistent reaction times. |
| Over-labeling | Reduce the molar excess of the small molecule. |
References
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?[Link]
-
Bangslabs. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
ACS Publications. (2020). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. [Link]
-
PMC. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. [Link]
-
CellMosaic. Bioconjugate Analysis & Purification. [Link]
-
ACS Publications. (2024). Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics. [Link]
-
PMC. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. [Link]
-
Patsnap Synapse. (2024). What Small molecule-drug conjugates are being developed?[Link]
-
ResearchGate. (2012). Protein conjugates purification and characterization. [Link]
-
NIH. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]
-
MDPI. (2022). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. [Link]
-
PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. [Link]
-
PubChem. 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. biossusa.com [biossusa.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cellmosaic.com [cellmosaic.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Quantum Yield of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, a unique fluorophore with significant potential in sensing and drug development. This document provides in-depth troubleshooting advice and experimental protocols designed to help you, our fellow researchers and scientists, maximize the fluorescence quantum yield (Φf) of this compound. Our approach is rooted in a mechanistic understanding of its photophysics to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the photophysical behavior of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid.
Q1: What is the fundamental mechanism behind the fluorescence of this molecule?
A: The fluorescence of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid originates from a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] The molecule possesses both a proton-donating group (the phenolic hydroxyl, -OH) and proton-accepting groups (the carbonyl oxygens, C=O) in close proximity.
Upon absorption of a photon (excitation), the molecule transitions from its stable ground state enol form (E) to an excited enol form (E). In this excited state, the acidity of the phenol and the basicity of the carbonyl oxygen increase dramatically, triggering an ultrafast transfer of the proton to form an excited-state keto tautomer (K).[3] This K* species is responsible for the fluorescence emission. It then relaxes back to the ground-state keto form (K), which is unstable and rapidly reverts to the original enol form (E), completing the cycle. This entire process is a four-level photocycle, which is the reason for the characteristically large Stokes shift (the separation between absorption and emission peaks).[2][3]
Caption: The four-level photocycle of ESIPT.
Q2: My measured quantum yield is extremely low. What are the most likely causes?
A: A low quantum yield is a common issue and typically points to inefficiencies in the ESIPT photocycle or the dominance of non-radiative decay pathways. The most frequent culprits are:
-
Inappropriate Solvent Choice: Protic solvents (like water or alcohols) can form intermolecular hydrogen bonds, competing with the crucial intramolecular hydrogen bond required for ESIPT, thereby quenching fluorescence.[4][5]
-
Incorrect pH: The ESIPT mechanism relies on the presence of the phenolic proton. At a pH above the pKa of the hydroxyl group, it will be deprotonated to a phenolate, which cannot act as a proton donor, shutting down the ESIPT pathway.[6][7]
-
Aggregation Effects: At high concentrations, molecules can stack together (aggregate), leading to self-quenching of the excited state, a phenomenon known as Aggregation-Caused Quenching (ACQ).
-
Photodegradation: Like many fluorophores, prolonged exposure to high-intensity light can lead to irreversible chemical changes (photobleaching), reducing the population of fluorescent molecules.
-
Improper Measurement Technique: Quantum yield measurements are sensitive. Errors can arise from using solutions with high absorbance (inner filter effect), mismatched experimental conditions between sample and standard, or incorrect data processing.[8][9]
Q3: How does the 5-carboxylic acid group influence the molecule's fluorescence?
A: The carboxylic acid group is a critical modulator of the molecule's behavior.
-
pH Sensitivity: It introduces a second ionizable site. Its protonation state can influence the overall electronic structure and solubility, indirectly affecting the ESIPT efficiency. The optimal pH for fluorescence will be one where the phenolic group is protonated (low pH) but the molecule remains soluble.
-
Solubility: It enhances solubility in polar and aqueous media, especially when deprotonated (as a carboxylate). However, as noted above, this often comes at the cost of quantum yield due to solvent interference.
-
Conjugation Handle: It provides a convenient chemical handle for covalent attachment to other molecules, such as proteins, nucleic acids, or nanoparticles, enabling its use as a fluorescent probe or label.
Section 2: Troubleshooting Guide for Low Quantum Yield
This guide is structured to help you diagnose and solve specific experimental problems related to poor fluorescence performance.
Problem: My fluorescence is nearly undetectable in aqueous buffers, but visible in some organic solvents.
-
Probable Cause: This is the classic signature of solvent interference with the ESIPT mechanism. Water and other protic solvents disrupt the intramolecular hydrogen bond that is essential for the proton transfer step. In highly polar solvents, the charge separation in the excited state can also be overly stabilized, promoting non-radiative decay pathways.[5][10][11][12]
-
Recommended Solutions & Investigation Pathway:
-
Systematic Solvent Screening: The key to unlocking high quantum yield is to find a solvent that supports the intramolecular hydrogen bond without offering competing interactions. Perform a solvent screen to understand the molecule's behavior.
-
Rationale: Nonpolar, aprotic solvents are often ideal as they minimize external hydrogen bonding.[10] Solvents with moderate polarity can also be effective.
-
Experimental Workflow: Prepare dilute solutions (~1-10 µM) of your compound in a range of solvents and measure their emission spectra.
-
| Solvent Category | Example Solvents | Expected Effect on ESIPT & Quantum Yield | Scientific Rationale |
| Nonpolar, Aprotic | Toluene, Dioxane, Cyclohexane | High Quantum Yield | Minimizes intermolecular H-bonding, favoring the required intramolecular H-bond for efficient ESIPT.[10] |
| Polar, Aprotic | THF, Acetonitrile (MeCN), DMSO | Intermediate to Low Quantum Yield | Polarity can stabilize charge transfer states, but the lack of proton donation prevents direct disruption of the ESIPT H-bond.[13] |
| Polar, Protic | Water, Methanol, Ethanol | Very Low to Negligible Quantum Yield | Solvent molecules compete directly for H-bonding with both the donor (-OH) and acceptor (C=O) groups, inhibiting ESIPT.[4][5] |
Problem: The fluorescence intensity decreases significantly as I increase the sample concentration.
-
Probable Cause: You are observing Aggregation-Caused Quenching (ACQ). The planar structure of the isoindoline core can promote π-π stacking at higher concentrations, creating non-fluorescent aggregates that effectively quench the excited state.
-
Recommended Solutions:
-
Work in the Optically Dilute Regime: For all quantitative fluorescence measurements, especially quantum yield determination, it is critical to use solutions with a peak absorbance below 0.1, and preferably below 0.05, at the excitation wavelength.[8][14] This minimizes both ACQ and inner filter effects, where emitted light is reabsorbed by other molecules in the solution.
-
Plot Intensity vs. Concentration: To confirm ACQ, perform a concentration-dependent study. You will observe a linear increase in fluorescence at very low concentrations, which then plateaus and eventually decreases as the concentration rises and aggregation begins to dominate.
-
Problem: My emission spectrum shows two distinct peaks, and the ratio changes with the solvent.
-
Probable Cause: This is a clear indication of dual fluorescence arising from incomplete ESIPT. The molecule has two potential emissive pathways from the excited state:
-
Normal Emission (Shorter Wavelength): Fluorescence from the locally excited enol form (E*). This occurs when the ESIPT process is slow or inhibited.
-
ESIPT Emission (Longer Wavelength): The desired fluorescence from the keto tautomer (K*), which has a large Stokes shift.
-
-
Diagnostic Approach: The ratio of these two peaks is a powerful tool. A higher K/E emission ratio signifies more efficient proton transfer and is desirable for maximizing the quantum yield of the ESIPT band. This phenomenon is highly solvatochromic. In nonpolar solvents, you should observe dominant K* emission. As you increase solvent polarity and proticity, the E* emission will grow at the expense of the K* band.[2][4]
Caption: Competing fluorescence pathways in an ESIPT system.
Section 3: Standardized Experimental Protocols
Adherence to standardized protocols is essential for obtaining reliable and reproducible data.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol uses the comparative method, which calculates the Φf of a sample by comparing its fluorescence intensity to a well-characterized standard of known quantum yield.[9]
-
Materials:
-
Calibrated UV-Vis Spectrophotometer and Fluorescence Spectrometer.
-
Matched 1 cm path length quartz cuvettes.
-
HPI-5C sample ("X").
-
Quantum Yield Standard ("ST") (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).
-
Spectroscopic grade solvent(s).
-
-
Procedure:
-
Select Excitation Wavelength (λex): Choose a λex where both the sample and the standard have measurable absorbance.
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in their respective recommended solvents.
-
Prepare Dilutions: Create a series of 4-5 dilutions for both the sample and the standard, ensuring the absorbance at λex for all solutions is between 0.01 and 0.1.[8]
-
Measure Absorbance: Record the absorbance spectrum for each dilution and note the exact absorbance at λex.
-
Measure Fluorescence:
-
Set the excitation wavelength on the fluorometer to λex.
-
Record the emission spectrum for each solution, ensuring the exact same instrument settings (e.g., excitation/emission slit widths) are used for both the sample and standard series.
-
Record a spectrum for a solvent blank.
-
-
Data Processing:
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's emission spectrum.
-
Correct the emission spectra for the instrument's wavelength-dependent response if necessary (refer to your instrument's manual).
-
Integrate the area under the corrected emission curve for each solution.
-
-
Calculation:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex.
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad).
-
Calculate the quantum yield of your sample (Φx) using the following equation:[9] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the sample and standard, respectively.
-
-
-
Protocol 2: pH Profile of Fluorescence Emission
This protocol identifies the optimal pH range for maximizing fluorescence by titrating the sample across a range of pH values.
-
Materials:
-
HPI-5C stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
A series of buffered solutions covering the desired pH range (e.g., pH 2 to 12).
-
Calibrated pH meter and fluorescence spectrometer.
-
-
Procedure:
-
Prepare a set of vials, each containing one of the buffered solutions.
-
Add an identical, small aliquot of the HPI-5C stock solution to each buffer. The final concentration of the organic co-solvent should be low (<1%) to minimize its effect.
-
Verify the final pH of each solution with a pH meter.
-
Measure the fluorescence emission spectrum for each sample at a fixed excitation wavelength.
-
Plot the peak fluorescence intensity (at the K* emission maximum) as a function of pH.
-
The resulting plot will reveal the pH range in which fluorescence is maximal. This typically corresponds to the range where the phenolic group is fully protonated. A sharp drop in intensity will indicate the approximate pKa of the phenolic group.[6]
-
References
-
Mandal, S., Ghosh, S., & Sobolewski, A. L. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(5), 1399. [Link]
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]
-
Wikipedia. (2023). Excited state intramolecular proton transfer. [Link]
-
Zhao, Y., et al. (2021). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications, 57(2), 163-179. [Link]
-
Li, K., et al. (2023). Excited-State Intramolecular Proton Transfer (ESIPT) Based Metal–Organic Supramolecular Optical Materials: Energy Transfer Mechanism and Luminescence Regulation Strategy. Accounts of Materials Research, 4(11), 934-947. [Link]
-
Kim, T., et al. (2023). Tail-Assisted Excited-State Intramolecular Proton Transfer (ta-ESIPT) Fluorophores: A Universal Ratiometric Platform for Hydration-Sensitive Biomolecular Imaging and Sensing. Journal of the American Chemical Society. [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2957-2983. [Link]
-
Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. [Link]
-
JoVE. (2022). Absolute Quantum Yield Measurement of Powder Samples. [Link]
-
Durko, M., et al. (2023). Solid-State Emitters Presenting a Modular Excited-State Proton Transfer (ESIPT) Process: Recent Advances in Dual-State Emission and Lasing Applications. Advanced Optical Materials, 11(10), 2202685. [Link]
-
Rocha, L. A. S., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega. [Link]
-
Rocha, L. A. S., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega. [Link]
-
Liu, J., et al. (2023). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. Molecules, 28(13), 5178. [Link]
-
Liu, Y., et al. (2020). The solvent effect on the excited-state intramolecular proton transfer of cyanine derivative molecules. Organic Chemistry Frontiers, 7(1), 86-94. [Link]
-
Zhang, Y., et al. (2019). Development of a high quantum yield dye for tumour imaging. Chemical Science, 10(4), 1048-1052. [Link]
-
Grabarz, A. M., et al. (2019). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific Reports, 9(1), 1-12. [Link]
-
ResearchGate. (2015). How to increase Quantum Yield at a particular wavelength within the absorption band of the material?[Link]
-
Labroots. (2024). Maximizing the Potential of Fluorescent Dyes: Applications and Insights. [Link]
-
PubChem. (n.d.). 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. [Link]
-
de Oliveira, H. P., et al. (2021). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Materials, 14(16), 4627. [Link]
-
Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards in Fluorescence (pp. 1-32). Springer. [Link]
-
Sun, S., et al. (2024). Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. RSC Advances, 14(1), 38-46. [Link]
-
Kumar, A., et al. (2012). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 4(4), 819-823. [Link]
-
Li, Y., et al. (2020). Synthesis of a BODIPY–2-(2′-hydroxyphenyl)benzothiazole conjugate with solid state emission and its application as a fluorescent pH probe. Analytical Methods, 12(3), 312-318. [Link]
-
Jo, E., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Chemosensors, 11(2), 118. [Link]
-
Chen, P.-Y., et al. (2021). The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions. RSC Advances, 11(62), 39314-39320. [Link]
-
PubChem. (n.d.). 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. [Link]
-
ResearchGate. (2013). How does one find the quantum efficiency for organic compound by using solvents in fluorescence studies?[Link]
-
Wang, Y., et al. (2023). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. International Journal of Molecular Sciences, 24(7), 6702. [Link]
Sources
- 1. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excited state intramolecular proton transfer - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a BODIPY–2-(2′-hydroxyphenyl)benzothiazole conjugate with solid state emission and its application as a fluorescent pH probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edinst.com [edinst.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The solvent effect on the excited-state intramolecular proton transfer of cyanine derivative molecules - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Isoindoline-Based Fluorescent Dyes
Welcome to the technical support center dedicated to addressing challenges associated with the photostability of isoindoline-based fluorescent dyes. This guide is designed for researchers, scientists, and drug development professionals who utilize these fluorophores in their experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate photobleaching and acquire high-quality, reproducible fluorescence data.
Introduction to Isoindoline Dyes and Photostability
Isoindoline-based dyes are a class of synthetic fluorophores used in various biological imaging and sensing applications.[1][2][3][4] While versatile, some isoindoline derivatives are known to have lower photostability compared to other common dye families like rhodamines or BODIPYs.[5] Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant challenge in fluorescence microscopy.[6][7][8] It can lead to a rapid loss of signal, limiting the duration of imaging experiments and compromising the accuracy of quantitative measurements.[6] This guide provides actionable strategies to enhance the photostability of your isoindoline-based dyes.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the photostability of isoindoline-based fluorescent dyes.
Q1: What is photobleaching and why is it a problem for my isoindoline dyes?
A1: Photobleaching is the irreversible photochemical alteration of a dye molecule that renders it non-fluorescent.[7][8] When an isoindoline dye is excited by a light source (like a laser or an arc lamp), it transitions to an excited electronic state. From this state, it can either return to the ground state by emitting a photon (fluorescence) or it can undergo chemical reactions, often with surrounding molecules like oxygen, that permanently damage the dye's structure.[7] This is particularly problematic as it leads to a progressive decrease in your fluorescent signal during an experiment, which can compromise the quality of your images and the reliability of any quantitative data you are trying to collect.[6]
Q2: I'm observing rapid signal loss with my isoindoline dye. What are the likely causes?
A2: Rapid signal loss is a classic sign of photobleaching. Several factors can contribute to this:
-
High Excitation Light Intensity: Using a laser or lamp at a higher power than necessary will accelerate photobleaching.[9]
-
Prolonged Exposure Time: The longer your sample is illuminated, the more photobleaching will occur.[9][10]
-
Presence of Oxygen: Molecular oxygen is a major contributor to photobleaching through the formation of reactive oxygen species (ROS).[9][11]
-
Suboptimal Imaging Medium: The chemical environment of the dye, including pH and the presence of certain ions, can influence its photostability.[9][12]
-
Inherent Properties of the Dye: Some isoindoline derivatives are intrinsically less photostable than others.[5]
Q3: How can I chemically enhance the photostability of my isoindoline dye?
A3: The chemical structure of the isoindoline dye itself plays a crucial role in its photostability. Introducing electron-withdrawing groups into the isoindole core can improve stability.[5][13][14] While re-synthesis of your dye may not be feasible, being aware of this during dye selection is important. For existing dye conjugates, you can enhance photostability by using antifade reagents in your mounting medium. These reagents work by scavenging reactive oxygen species or quenching triplet states.[15][16][17]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to the mounting medium of a fluorescence microscopy sample to reduce photobleaching.[15] They work through several mechanisms, primarily by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and are highly damaging to fluorophores.[16][18][19] Common antifade agents include:
-
p-Phenylenediamine (PPD): Very effective, but can be toxic and may not be suitable for all dyes.[15][20]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A less toxic alternative to PPD.[15]
-
n-Propyl gallate (NPG): Another widely used and less toxic option.[15][20]
-
Trolox: A vitamin E analog that is a potent antioxidant and can be used in live-cell imaging.[16] Many commercial antifade mounting media, such as ProLong™ Gold and VECTASHIELD®, contain a combination of these or similar reagents.[10][21]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common photostability issues encountered during experiments with isoindoline-based dyes.
| Problem | Potential Cause | Recommended Solution |
| Rapid and uniform fading of fluorescence signal across the illuminated area. | High excitation light intensity. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[9] |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.[6][10] | |
| Absence of an antifade reagent. | Use a commercial or homemade mounting medium containing an antifade agent like DABCO, n-propyl gallate, or Trolox.[15][16] | |
| Signal is initially bright but disappears after only a few acquisitions. | High oxygen concentration in the imaging medium. | For fixed samples, use an antifade mounting medium that contains an oxygen scavenging system. For live-cell imaging, consider using an oxygen-depleting enzymatic system (e.g., glucose oxidase/catalase) if compatible with your experiment.[9] |
| The specific isoindoline derivative is inherently not very photostable. | If possible, switch to a more photostable dye. When selecting a dye, look for data on its photobleaching quantum yield.[6] | |
| High background fluorescence that worsens over time. | Autofluorescence from the sample or medium. | Before staining with your isoindoline dye, you can try to photobleach the background autofluorescence by exposing the sample to broad-spectrum light.[10] Use a mounting medium with low background fluorescence. |
| Fluorescence intensity is inconsistent between experiments. | Variations in imaging conditions. | Standardize your imaging protocol. Ensure that the laser power, exposure time, and other microscope settings are identical for all samples you wish to compare.[6] |
| Degradation of the dye during storage. | Store your isoindoline dye and its conjugates protected from light and at the recommended temperature to prevent degradation before use.[22] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Photostability
This protocol describes a method to quantify the photostability of an isoindoline-based fluorescent dye by measuring its photobleaching rate.
Materials:
-
Microscope slide and coverslip
-
Mounting medium (with and without antifade reagent for comparison)
-
Your isoindoline dye-labeled sample
-
Fluorescence microscope with a digital camera and time-lapse imaging capability
Procedure:
-
Sample Preparation: Prepare your isoindoline dye-labeled sample on a microscope slide. For comparison, mount one sample in a standard buffer/glycerol solution and another in an antifade mounting medium.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter cube for your isoindoline dye.
-
Choose a representative area of your sample to image.
-
-
Image Acquisition:
-
Set the excitation light intensity to a level that you would typically use for your experiments.
-
Set the camera exposure time and gain to achieve a good signal without saturating the detector.
-
Configure the microscope software for a time-lapse acquisition. Acquire images continuously (e.g., every 5-10 seconds) for a set period (e.g., 5-10 minutes) or until the fluorescence has significantly faded.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
-
The resulting curve represents the photobleaching profile of your dye under those specific conditions. You can compare the curves for the samples with and without the antifade reagent to quantify the improvement in photostability.
-
Protocol 2: Preparation of an Antifade Mounting Medium
This protocol provides a recipe for a simple, homemade antifade mounting medium containing n-propyl gallate.
Materials:
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
n-Propyl gallate (NPG)
-
50 ml conical tube
-
Water bath or heat block
Procedure:
-
Prepare a 90% glycerol solution in PBS (e.g., 45 ml glycerol + 5 ml of 10x PBS).
-
Weigh out n-propyl gallate to a final concentration of 2% (w/v) (e.g., 1 g of NPG for 50 ml of the glycerol/PBS solution).
-
Add the NPG to the glycerol/PBS solution in a 50 ml conical tube.
-
Heat the solution in a water bath at 60-70°C and vortex or mix periodically until the NPG is completely dissolved. This may take several hours.[15]
-
Allow the solution to cool to room temperature.
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Visualizing Key Concepts
Mechanism of Photobleaching
The following diagram illustrates the key states and pathways involved in the photobleaching of a fluorescent dye. The desired pathway is the fluorescence emission from the excited singlet state (S1). Photobleaching often occurs from the long-lived triplet state (T1) reacting with molecular oxygen to produce reactive oxygen species (ROS), which then degrade the dye.
Caption: Simplified Jablonski diagram showing photobleaching pathways.
Troubleshooting Workflow for Poor Photostability
This workflow provides a logical sequence of steps to address issues with rapid photobleaching of isoindoline dyes.
Caption: Step-by-step troubleshooting workflow for photobleaching.
References
- Vogelsang, J., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Unavailable Source.
-
Viegas, M. S., et al. (1992). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. PubMed. [Link]
- Widengren, J., et al. (2007). Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. Unavailable Source.
-
Morressier. (2019). Novel strategies to enhance the photostability of fluorescent dyes for single molecule imaging. Morressier. [Link]
-
Rasnik, I., et al. (2010). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. NIH. [Link]
-
RSC Publishing. (2014). Stability enhancement of fluorophores for lighting up practical application in bioimaging. RSC Publishing. [Link]
-
Lee, K., et al. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. PMC - NIH. [Link]
-
Evident. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Evident. [Link]
-
Chen, J., et al. (2021). Photostability of organic fluorophore influenced by adjacent amino acid residues. PMC. [Link]
- Google Patents. (n.d.). Methods to increase the photostability of dyes.
-
Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
-
ResearchGate. (2021). (PDF) Photostability of organic fluorophore influenced by adjacent amino acid residues. ResearchGate. [Link]
-
ACS Publications. (2022). Influence of the Environment on Shaping the Absorption of Monomeric Infrared Fluorescent Proteins. The Journal of Physical Chemistry B. [Link]
-
Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
-
Research Features. (2022). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. Research Features. [Link]
-
Bitesize Bio. (2022). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio. [Link]
-
Maslivetc, V. A., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. PMC - NIH. [Link]
-
ACS Publications. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. [Link]
-
Beilstein Journals. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
-
NIH. (2014). The chemistry of isoindole natural products. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Chemistry Portal. [Link]
-
ResearchGate. (2008). Synthesis and applications of isoindoline monomethine disperse dyes. ResearchGate. [Link]
-
PubMed Central. (2018). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. PubMed Central. [Link]
-
NIH. (2019). Enhancing fluorescent protein photostability through robot-assisted photobleaching. NIH. [Link]
-
ResearchGate. (2011). Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope. ResearchGate. [Link]
-
ResearchGate. (2020). Summary of fluorescence dyes assays for reactive oxygen species (ROS)... ResearchGate. [Link]
-
RSC Publishing. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Publishing. [Link]
-
Xi'an Jiaotong University. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Xi'an Jiaotong University. [Link]
-
Wiley Online Library. (2019). Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging. Wiley Online Library. [Link]
-
Wikipedia. (n.d.). Photobleaching. Wikipedia. [Link]
-
RSC Publishing. (2015). Diastereoselective synthesis of 1,3-disubstituted isoindolines and sultams via bronsted acid catalysis. Chemical Communications. [Link]
-
MDPI. (2022). A highly photostable and versatile two-photon fluorescent probe for the detection of a wide range of intracellular nitric oxide. MDPI. [Link]
-
ResearchGate. (2006). (PDF) Photobleaching. ResearchGate. [Link]
-
YouTube. (2021). What is Photostability and how to conduct it?. YouTube. [Link]
-
RSC Publishing. (2018). Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes. New Journal of Chemistry. [Link]
-
NIH. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. NIH. [Link]
-
MDPI. (2020). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. MDPI. [Link]
-
RD Laboratories. (n.d.). Photostability. RD Laboratories. [Link]
-
Case Western Reserve University. (2013). Photobleaching of Fluorescent Dyes in Polymer Films. Case Western Reserve University. [Link]
-
StabilityHub. (2024). The Spotlight on Photostability. StabilityHub. [Link]
-
PubMed Central. (2014). Fluorescence anisotropy imaging in drug discovery. PubMed Central. [Link]
Sources
- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. Photobleaching Principles | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
- 15. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 16. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 17. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 20. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
Overcoming low fluorescence signal with 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid probes
Technical Support Center: 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid Probes
A Guide for Researchers on Overcoming Low Fluorescence Signal
Welcome to the technical support center for 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid and its derivatives. As Senior Application Scientists, we have designed this guide to provide you with in-depth troubleshooting strategies and field-proven insights to help you overcome challenges with low fluorescence signals during your experiments. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid and what is its fluorescence mechanism?
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a specialized fluorescent probe. Its molecular structure, featuring a hydroxyl group positioned ortho to an aromatic nitrogen-containing system, is characteristic of fluorophores that undergo Excited-State Intramolecular Proton Transfer (ESIPT) .
In the ground state, the probe exists in an enol configuration. Upon excitation with an appropriate wavelength of light, the molecule is promoted to an excited state. In this excited state, the acidity of the phenolic proton increases dramatically, facilitating an ultrafast transfer of the proton to a nearby acceptor atom within the same molecule (in this case, likely the nitrogen or carbonyl oxygen of the isoindoline ring system). This creates an excited keto tautomer, which has a different electronic structure and a large Stokes shift. The fluorescence signal you observe is the emission of a photon as this excited keto form relaxes back to its ground state, followed by a rapid, non-radiative proton transfer back to the original enol form. This unique mechanism is sensitive to the probe's microenvironment, which is a key factor in troubleshooting.[1][2]
Caption: Proposed ESIPT mechanism for the probe.
Q2: I'm observing a very weak signal. What are the most common culprits?
A low fluorescence signal is a frequent challenge in fluorescence-based assays. The root causes can be broadly categorized into three areas:
-
Probe-Related Issues: The probe itself may not be fluorescing efficiently due to environmental factors, degradation, or inappropriate concentration. This includes issues like pH, solvent polarity, and quenching.[3][4]
-
Instrumentation and Imaging Parameters: Your microscope or plate reader settings may not be optimized for the probe's specific spectral properties, or they may be contributing to signal degradation.[5][6]
-
Sample Preparation and Biology: The experimental conditions, including sample fixation, probe delivery into cells, and autofluorescence from the sample itself, can significantly impact the final signal.[7][8]
This guide will walk you through a systematic process to identify and resolve the specific cause of your low signal.
Troubleshooting Guide: Step-by-Step Solutions
Problem Area 1: Signal is Weak or Non-Existent from the Start
If you are struggling to detect any meaningful signal from the very beginning of your experiment, the issue likely lies with the fundamental chemistry or your instrument setup.
Q: Have you confirmed that your instrument's excitation and emission settings are correct?
A: This is the most common and easily correctable error. An incorrect filter set will fail to excite the probe or collect its emitted light.
-
Action: Verify the excitation and emission maxima for your specific probe derivative. The core structure suggests excitation in the UV or violet range (~350-400 nm) and emission in the blue-green range (~450-550 nm), but this can shift. Always check the manufacturer's datasheet.
-
Causality: The filter sets in a microscope are designed to pass specific bands of wavelengths. The excitation filter must match the probe's absorption spectrum, and the emission filter must match its fluorescence spectrum to maximize signal collection and minimize background noise.[6][9] Mismatched filters are a primary cause of poor signal.[7][10]
Q: Could my probe concentration be the problem?
A: Yes. Both too low and too high concentrations can result in a weak signal. While too little probe is an obvious cause, excessively high concentrations can lead to self-quenching , where probe molecules interact and de-excite each other non-radiatively.[11]
-
Action: Perform a concentration titration to find the optimal working concentration for your specific application. See Protocol 1 for a detailed methodology.
-
Causality: At high concentrations, fluorophores can form non-fluorescent aggregates (static quenching) or transfer energy to each other upon excitation, leading to a decrease in overall fluorescence intensity.[12] Finding the concentration that maximizes signal before self-quenching becomes significant is critical.[13]
Q: My probe is in solution, but the signal is still low. Could the buffer be the issue?
A: Absolutely. ESIPT probes, and fluorophores with phenolic and carboxylic acid groups, are often highly sensitive to their chemical environment, particularly pH and solvent polarity .[14][15]
-
Action 1 (pH): The protonation state of the phenol and carboxylic acid moieties is critical. Check the pH of your buffer. The optimal pH for this probe may be slightly acidic to ensure the phenolic proton is available for transfer, but extreme pH values could alter the probe's electronic structure and quench fluorescence.[16][17] See Protocol 2 for instructions on testing pH sensitivity.
-
Action 2 (Solvent): The polarity of the solvent can influence the energy levels of the excited state, affecting both the emission wavelength and quantum yield.[18][19] If you are working in a solvent system, ensure it is compatible with maintaining a strong fluorescent signal. In biological systems, the probe's fluorescence may change as it moves from the aqueous buffer into the hydrophobic environment of a cell membrane or protein binding pocket.[3]
-
Causality: Changes in pH alter the ionization state of the probe, which directly impacts the availability of the proton for the ESIPT process and the overall charge of the molecule.[14] Solvent molecules can interact with the fluorophore's dipole moment, stabilizing or destabilizing the excited state and thus altering the emission properties.[19][20]
Problem Area 2: Signal Fades Rapidly During Imaging
If your signal starts out acceptable but then diminishes quickly as you image, you are likely dealing with photobleaching .
Q: How can I confirm that photobleaching is the cause of my signal loss?
A: Photobleaching is the irreversible, light-induced destruction of a fluorophore.[21]
-
Action: Image a single field of view continuously over time without changing the focus. If the signal intensity decreases exponentially with each successive image, photobleaching is the primary cause.[22] You can quantify this effect by following Protocol 3 .
-
Causality: When a fluorophore is in its excited state, it is more susceptible to chemical reactions, particularly with molecular oxygen. These reactions can permanently modify the molecule's structure, rendering it non-fluorescent.[21][23]
Q: What are the most effective strategies to minimize photobleaching?
A: The key is to reduce the total photon exposure to your sample without sacrificing image quality.
| Strategy | Action | Rationale |
| Reduce Excitation Intensity | Use neutral density (ND) filters or lower the laser power to the minimum level required for a detectable signal. | Fewer photons hitting the sample per unit of time directly reduces the rate of photobleaching.[21][22] |
| Minimize Exposure Time | Set the camera exposure time to the shortest possible duration that provides a good signal-to-noise ratio. | This limits the total time the sample is illuminated during image acquisition.[5] |
| Use Antifade Reagents | Mount your specimen in a commercially available mounting medium containing antifade agents (e.g., DABCO, p-phenylenediamine). | These reagents are free radical scavengers that reduce the rate of photodynamic reactions responsible for bleaching.[24] |
| Image Efficiently | Use transmitted light (e.g., DIC or phase contrast) to find your region of interest and focus before switching to fluorescence for the final image capture. | This simple step dramatically reduces the cumulative light exposure on your sample.[22] |
Problem Area 3: Signal-to-Noise Ratio (SNR) is Poor
A poor SNR means your signal is being obscured by background noise, making detection and quantification difficult. Improving SNR involves either increasing the signal or decreasing the noise.[25][26]
Q: My images look hazy or have high background. How can I fix this?
A: High background can come from several sources, including autofluorescence from your cells or medium, and non-specific binding of the probe.
-
Action 1 (Reduce Autofluorescence): If using cell culture, switch to a phenol red-free medium for imaging, as phenol red is fluorescent.[27] For fixed tissue, autofluorescence can be a major issue. Consider using spectral imaging and linear unmixing if your microscope supports it, or use autofluorescence quenching reagents.
-
Action 2 (Improve Washing): Ensure your washing steps after probe incubation are thorough to remove any unbound or non-specifically associated probe molecules.[7]
-
Action 3 (Check Blocking): For immunofluorescence applications involving this probe as a label, ensure your blocking step is effective to prevent non-specific antibody binding.[8]
Q: How can I adjust my imaging parameters to improve the SNR?
A: Beyond reducing background, optimizing your detector settings is crucial.
-
Action 1 (Optimize Gain and Offset): Increase the detector gain (or EM gain on an EMCCD camera) to amplify the signal. However, be aware that high gain also amplifies noise.[28] Adjust the offset (or black level) correctly to ensure you are not clipping weak signal data by setting the background to a true zero.[5]
-
Action 2 (Frame Averaging/Accumulation): Acquire multiple images of the same field and average them. This will reduce random noise (which averages out) while preserving the consistent signal.[28]
-
Action 3 (Use a High NA Objective): Use an objective lens with the highest numerical aperture (NA) available. A higher NA objective collects more light from the specimen, directly increasing your signal.[25][29]
Problem Area 4: No Signal in Live-Cell Imaging
Working with live cells introduces the additional challenge of getting the probe to its target inside the cell.
Q: I don't see any intracellular signal. How do I know if the probe is getting into my cells?
A: Cell permeability is a common hurdle for charged molecules like this probe (due to the carboxylic acid group).
-
Action 1 (Incubation Time & Temperature): Ensure you are incubating the cells with the probe for a sufficient amount of time (e.g., 30-60 minutes) at 37°C to allow for active or passive transport.
-
Action 2 (Use a Positive Control): Use a well-characterized, cell-permeant dye with similar spectral properties as a positive control to confirm your imaging system is working correctly.
-
Action 3 (Consider Delivery Methods): If the probe is cell-impermeable, you may need to use a delivery method such as transient membrane permeabilization with agents like Streptolysin O, electroporation, or microinjection.[30][31][32] The choice of method depends heavily on your cell type and experimental goals.[33]
-
Causality: The plasma membrane is a lipid bilayer that restricts the passage of charged and hydrophilic molecules. The carboxylic acid group on the probe will likely be deprotonated at physiological pH, making the molecule negatively charged and thus membrane-impermeable without a specific uptake mechanism or delivery assistance.[30][34]
Caption: A systematic workflow for troubleshooting low fluorescence signals.
Experimental Protocols
Protocol 1: Determining the Optimal Probe Concentration
-
Preparation: Prepare a series of dilutions of your probe stock solution in your final experimental buffer. A good starting range is from 10 nM to 10 µM, covering at least two orders of magnitude (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Measurement: Place each dilution into a separate well of a microplate or onto a microscope slide.
-
Data Acquisition: Using a fluorescence plate reader or your microscope's imaging software, measure the fluorescence intensity for each concentration. Ensure you use the exact same instrument settings (excitation/emission wavelengths, gain, exposure time) for all measurements.
-
Analysis: Plot the fluorescence intensity (Y-axis) against the probe concentration (X-axis). The signal should initially increase linearly with concentration. The optimal concentration is typically at the high end of this linear range, just before the curve begins to plateau or decrease due to self-quenching effects.
Protocol 2: Assessing pH Sensitivity of the Probe
-
Buffer Preparation: Prepare a series of identical buffers (e.g., citrate-phosphate buffer) adjusted to different pH values, covering a range relevant to your experiment (e.g., from pH 4.0 to pH 9.0 in 0.5 unit increments).
-
Sample Preparation: Add your probe to each buffer at its predetermined optimal concentration.
-
Measurement: Measure the fluorescence intensity of the probe in each pH buffer using a fluorometer or plate reader.
-
Analysis: Plot the fluorescence intensity (Y-axis) against the pH (X-axis). This plot will reveal the pH range in which your probe is most fluorescent and stable. This information is crucial for ensuring your experimental buffer is optimized for signal intensity.[15][16]
Protocol 3: Measuring and Correcting for Photobleaching
-
Sample Preparation: Prepare your sample as you would for your actual experiment.
-
Image Acquisition: Select a representative field of view. Acquire a time-lapse series of images (e.g., one image every 5 seconds for 2 minutes) using the exact same illumination and camera settings you plan to use for your experiment.
-
Data Analysis:
-
Measure the mean fluorescence intensity of your region of interest in each image of the time series.
-
Plot the intensity (Y-axis) against time (X-axis).
-
Fit the data to a single exponential decay curve. The time constant of this decay represents the rate of photobleaching under your specific conditions.[35]
-
-
Correction (for Quantitative Studies): If you are performing quantitative analysis on images acquired over time, you can use this photobleaching curve to normalize your data and correct for the signal loss that is due to photobleaching rather than a biological event.[22]
References
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
-
Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. [Link]
-
Fiveable. (n.d.). Fluorescence quenching mechanisms | Photochemistry Class Notes. [Link]
-
Grokipedia. (n.d.). Quenching (fluorescence). [Link]
-
AxisPharm. (2024, September 26). What is fluorescence quenching?. [Link]
-
De Meester, L., et al. (2020). Intracellular Labeling with Extrinsic Probes: Delivery Strategies and Applications. Small, 16(22), e2000146. [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). [Link]
-
Coconote. (2025, May 26). Influence of Solvent on Fluorescence Emission. [Link]
-
Molecular Expressions. (2018, September 11). Photomicrography - Fluorescence Microscopy Errors. [Link]
-
Salmon, W. C., & Waterman, C. M. (2010). Live-cell fluorescence imaging. Current protocols in cell biology, Chapter 4, Unit 4.10. [Link]
-
North, A. J. (2007). Fluorescence microscopy - avoiding the pitfalls. Journal of Cell Science, 120(Pt 10), 1637–1639. [Link]
-
Quora. (2018, March 24). What is the effect of the pH on the fluorescence?. [Link]
-
Liu, H., et al. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. Review of Scientific Instruments, 89(9), 093104. [Link]
-
Jemielita, M., et al. (2018). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular Biology of the Cell, 29(13), 1531–1538. [Link]
-
Bitesize Bio. (2025, June 9). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. [Link]
-
YouTube. (2020, October 13). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. [Link]
-
Evident Scientific. (n.d.). Fluorescence Microscopy Configuration and Photomicrography Errors. [Link]
-
Molecular Expressions. (2016, September 12). Fluorescence - Photobleaching - Interactive Tutorial. [Link]
-
ResearchGate. (n.d.). Probe delivery and characteristics. [Link]
-
Digman, M. A., & Gratton, E. (2009). Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach. Biophysical journal, 97(2), 645–654. [Link]
-
Kim, H. N., et al. (2014). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. Theranostics, 4(7), 729–741. [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. [Link]
-
Chemistry LibreTexts. (2023, March 16). 3.6: Variables that Influence Fluorescence Measurements. [Link]
-
MDPI. (n.d.). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. [Link]
-
Evident Scientific. (n.d.). Fluorescence Microscopy Errors. [Link]
-
Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
-
MDPI. (n.d.). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. [Link]
-
ACS Publications. (n.d.). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. [Link]
-
Chozinski, T. J., et al. (2019). Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells. Current protocols in chemical biology, 11(3), e67. [Link]
-
Kim, H. N., et al. (2015). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. Scientific reports, 5, 11464. [Link]
-
Baker Lab. (2025, March 20). Intracellular delivery of proteins for live cell imaging. [Link]
-
YouTube. (2023, May 8). Optimizing Signal to Noise Ratio. [Link]
-
ResearchGate. (n.d.). Optimization of probe concentration. [Link]
-
Wikipedia. (n.d.). Intracellular delivery. [Link]
-
Quantabio. (n.d.). Real-Time quantitative PCR Optimization Guide. [Link]
-
Bio-Rad. (n.d.). qPCR Assay Design and Optimization. [Link]
-
Beilstein Journal of Organic Chemistry. (2008, December 17). Quinoline based receptor in fluorometric discrimination of carboxylic acids. [Link]
-
MDPI. (n.d.). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. [Link]
-
MDPI. (n.d.). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. [Link]
-
Royal Society of Chemistry. (n.d.). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. [Link]
Sources
- 1. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion [mdpi.com]
- 2. Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 7. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. youtube.com [youtube.com]
- 10. Molecular Expressions Microscopy Primer: Photomicrography - Fluorescence Microscopy Errors [micro.magnet.fsu.edu]
- 11. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 12. fiveable.me [fiveable.me]
- 13. quantabio.com [quantabio.com]
- 14. quora.com [quora.com]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 19. coconote.app [coconote.app]
- 20. youtube.com [youtube.com]
- 21. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 22. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biotium.com [biotium.com]
- 25. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.aip.org [pubs.aip.org]
- 27. molbiolcell.org [molbiolcell.org]
- 28. bitesizebio.com [bitesizebio.com]
- 29. Fluorescence Microscopy Errors [evidentscientific.com]
- 30. Intracellular Labeling with Extrinsic Probes: Delivery Strategies and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Intracellular delivery - Wikipedia [en.wikipedia.org]
- 33. researchgate.net [researchgate.net]
- 34. bakerlab.org [bakerlab.org]
- 35. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isoindoline Probe Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of isoindoline probes. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic scaffold. Isoindoline derivatives are crucial components in numerous pharmaceuticals and functional probes, but their synthesis can be fraught with challenges related to yield, purity, and stability.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Part 1: Synthesis Troubleshooting
The construction of the isoindoline core, often through the reduction of a corresponding phthalimide or via cyclization reactions, is a critical phase where many experiments falter.[2][4][5] This section addresses the most common issues encountered during synthesis.
Q1: My reaction yield is critically low. What are the most common culprits?
Low yield is a frequent and frustrating issue. The cause is often multifactorial, stemming from reagent quality, reaction conditions, or the inherent instability of the target molecule.
-
Reagent Integrity: The quality of your starting materials and reagents is paramount. For instance, in reductions using metal hydrides like Lithium Aluminum Hydride (LiAlH₄), the reagent's activity is crucial. LiAlH₄ can be deactivated by moisture from the air or solvents. Always use freshly opened, high-purity reagents and anhydrous solvents.
-
Thermal Stress and Reaction Time: Isoindoline scaffolds can be thermally sensitive.[6] Reactions run at excessively high temperatures or for extended periods can lead to decomposition, polymerization, or the formation of unwanted side products.[6] It is critical to monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation.
-
Atmospheric Conditions: The isoindoline ring system can be susceptible to oxidation, especially if the reaction generates sensitive intermediates.[6] Performing reactions under an inert atmosphere of nitrogen or argon can significantly improve yields by preventing atmospheric oxidation.[6]
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a suboptimal stoichiometric ratio of reagents can lead to incomplete conversion of the starting material. Again, reaction monitoring is key to ensuring the reaction has proceeded to completion.
Q2: My post-reaction analysis (TLC/LC-MS) shows a complex mixture of products. What are the likely byproducts?
A "messy" reaction is a common headache. Identifying the byproducts is the first step to optimizing the reaction to minimize their formation.
-
Uncyclized Intermediates: In syntheses that involve a cyclization step, incomplete ring closure can leave linear intermediates in the reaction mixture.[7]
-
Over-oxidation to Phthalimide: When synthesizing isoindolinones from precursors like hydroxylactams, harsh oxidative conditions can lead to the formation of the corresponding phthalimide, which is a common impurity.[7][8]
-
Partially Reduced Intermediates: During the reduction of phthalimides to isoindolines, incomplete reduction can result in the formation of stable hydroxylactam intermediates.[8] The reduction of cyclic imides to hydroxylactams is a well-established pathway, often achieved with milder reducing agents like sodium borohydride, but can also occur as a byproduct with stronger agents if conditions are not optimized.[8]
-
Catalyst-Related Side Products: In metal-catalyzed reactions (e.g., using Palladium or Copper), side reactions like homo-coupling of starting materials can compete with the desired transformation.[7]
Workflow for Troubleshooting Low Synthetic Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in isoindoline synthesis.
Caption: A workflow for diagnosing low-yield problems.
Part 2: Purification Troubleshooting
Purification is often as challenging as the synthesis itself, particularly due to the chemical properties of the isoindoline core.
Q1: My isoindoline probe is highly polar and either streaks badly or remains stuck on my silica gel column. What can I do?
This is a classic problem for polar compounds on a polar stationary phase like silica. The strong interaction between the analyte and silica gel leads to poor separation and recovery.[9]
-
Switch to a Different Technique:
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. It is often much more effective for purifying polar compounds.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity, especially for compounds that might decompose on a stationary phase.[9]
-
Preparative HPLC (Prep-HPLC): This offers high-resolution separation and is suitable for purifying challenging mixtures.[9]
-
-
Modify Your Mobile Phase (Normal Phase):
-
Add a Competitive Base: If your isoindoline is basic, adding a small amount of a competitive base like triethylamine (0.1-1%) or ammonia (in the form of ammonium hydroxide in methanol) to the mobile phase can drastically improve peak shape and elution. These additives compete for the acidic silanol groups on the silica surface, preventing the analyte from tailing.
-
Increase Solvent Polarity: A gradual increase in the polarity of the mobile phase (e.g., increasing the percentage of methanol in dichloromethane) is necessary, but for very polar compounds, you may need to switch to highly polar solvents like methanol entirely.
-
Q2: My purified probe degrades upon storage. What are the optimal storage conditions?
Isoindoline derivatives can be sensitive to their environment. Proper storage is crucial to maintain purity.
-
Inert Atmosphere: To prevent oxidation, store the compound under an inert gas like argon or nitrogen.
-
Low Temperature: Store at a low temperature, typically between 2-8°C.[10][11] For long-term storage, temperatures of -20°C or -80°C are preferable.
-
Protect from Light: Some heterocyclic compounds are light-sensitive. Storing vials in the dark or using amber-colored vials is a good practice.
-
Anhydrous Conditions: If the compound is sensitive to hydrolysis, ensure it is stored in a desiccated environment.
Decision Tree for Purification Strategy
This diagram provides a decision-making framework for selecting an appropriate purification method.
Caption: A decision tree for purification strategies.
Part 3: Characterization FAQs
Confirming the identity and purity of your final compound is the final, crucial step.
Q1: What are the key spectroscopic signatures I should look for to confirm the formation of my isoindoline probe?
A combination of techniques is necessary for unambiguous structure elucidation.
-
¹H NMR (Proton NMR): The most telling signals are typically from the benzylic protons of the five-membered ring (the -CH₂-N-CH₂- moiety). These often appear as singlets or multiplets in the 4-5 ppm region. The disappearance of signals from the starting material (e.g., the broad N-H proton of a phthalimide) is also a key indicator.
-
¹³C NMR (Carbon NMR): Look for the characteristic signals of the benzylic carbons, typically in the 45-60 ppm range. Confirmation of the aromatic carbons is also essential.
-
FT-IR (Infrared Spectroscopy): For reductions of phthalimides, the key change is the disappearance of the characteristic symmetric and asymmetric C=O stretches of the imide group (typically around 1770 and 1710 cm⁻¹). The appearance of a C-N stretch in the 1200-1350 cm⁻¹ region is expected for the isoindoline.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm that the molecular formula of the product matches the theoretical mass, providing strong evidence of its identity.
Part 4: Key Experimental Protocols
These generalized protocols provide a starting point for common procedures in isoindoline synthesis and purification. Note: These are template procedures and must be adapted based on the specific substrate, scale, and safety considerations.
Protocol 1: General Procedure for Reduction of a Phthalimide to an Isoindoline with LiAlH₄
This protocol describes a common method for synthesizing isoindolines.[2][4]
-
Setup: Under an inert atmosphere (N₂ or Ar), add a solution of the N-substituted phthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. Caution: This quenching process is highly exothermic and generates hydrogen gas.
-
Workup: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude isoindoline, which can then be purified.
Protocol 2: General Procedure for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoindoline probe.
| Table 1: Common Solvent Systems for Column Chromatography of Isoindoline Derivatives | |
| Compound Polarity | Typical Mobile Phase |
| Low to Medium | Hexane / Ethyl Acetate (Gradient) |
| Medium to High | Dichloromethane / Methanol (Gradient) |
| Basic Compounds | Add 0.1-1% Triethylamine or NH₄OH to the mobile phase |
References
-
Vertex AI Search. Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Vertex AI Search. Isoindoline. Wikipedia. [Link]
-
Vertex AI Search. Process Improvements for the Preparation of Kilo Quantities of a Series of Isoindoline Compounds. ACS Publications. [Link]
-
Vertex AI Search. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
Vertex AI Search. A simple method for the synthesis of isoindoline derivatives | Request PDF. ResearchGate. [Link]
-
Vertex AI Search. Why is isoindole unstable?. Chemistry Stack Exchange. [Link]
-
Vertex AI Search. Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Wiley Online Library. [Link]
-
Vertex AI Search. Direct electrochemical reduction of phthalimide to isoindoline. ResearchGate. [Link]
-
Vertex AI Search. The chemistry of isoindole natural products. Beilstein Journals. [Link]
-
Vertex AI Search. One-pot synthesis of polycyclic isoindolines using isoindole umpolung. National Institutes of Health. [Link]
-
Vertex AI Search. Synthesis of isoindolines. Organic Chemistry Portal. [Link]
-
Vertex AI Search. An Oxidation Study of Phthalimide-Derived Hydroxylactams. National Institutes of Health. [Link]
-
Vertex AI Search. Direct Electrochemical Reduction of Phthalimide to Isoindoline. Nova Science Publishers. [Link]
Sources
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoindoline synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 496-12-8 CAS MSDS (Isoindoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Isoindoline 97 496-12-8 [sigmaaldrich.com]
Technical Support Center: Minimizing Background Fluorescence with Isoindoline Dyes
This resource is structured into two main parts:
-
Frequently Asked Questions (FAQs): Quick answers to common questions regarding background fluorescence and the use of isoindoline dyes.
-
In-Depth Troubleshooting Guides: Detailed, step-by-step protocols and explanations to systematically identify and resolve specific background issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with isoindoline dyes and troubleshooting background fluorescence.
Q1: What are the primary sources of background fluorescence in cell imaging?
Background fluorescence, or noise, can originate from several sources that obscure the desired signal from your specifically labeled target.[1] These can be broadly categorized into two groups:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample itself.[2][3] Common sources include cellular components like mitochondria, lysosomes, collagen, elastin, and metabolites such as NADPH and flavins.[3][4][5] Fixation methods, particularly those using aldehyde fixatives like formaldehyde or glutaraldehyde, can also induce autofluorescence by cross-linking proteins.[2][6]
-
Extrinsic Factors & Non-Specific Binding: This category includes unwanted signals from reagents and experimental conditions. Key contributors are:
-
Unbound Dye: Excess fluorescent isoindoline dye that has not been washed away and remains in the imaging medium or loosely associated with the sample.[7][8]
-
Non-Specific Binding: The dye or antibody-dye conjugate may adhere to cellular structures or the imaging vessel (e.g., glass coverslip) in a non-specific manner.[8][9][10][11] This is often influenced by the dye's chemical properties, such as hydrophobicity.[9][10]
-
Media and Buffers: Many standard cell culture media contain components like phenol red and riboflavin, which are inherently fluorescent and contribute significantly to background.[12][13]
-
Imaging Vessel: The choice of imaging vessel matters; plastic-bottom dishes, for instance, can exhibit higher fluorescence than high-quality glass-bottom dishes.[14]
-
Q2: Are isoindoline dyes prone to causing high background?
Isoindoline dyes are a class of synthetic fluorophores known for their applications in various fields, including as pigments and fluorescent probes.[15] Like any fluorescent probe, their tendency to cause high background is dependent on their specific chemical structure and the experimental context. Key factors include:
-
Hydrophobicity: Dyes with higher hydrophobicity have a stronger tendency to bind non-specifically to cellular components and substrates, which can lead to increased background.[9][10]
-
Concentration: Using an excessively high concentration of the dye will inevitably lead to higher background, as there will be more unbound molecules and a greater chance of non-specific interactions.[8]
-
Photostability and Quantum Yield: Isoindoline derivatives are developed for their favorable optical properties, including high fluorescence quantum yields.[16][17] While a high quantum yield is desirable for a bright signal, it also means that any non-specifically bound dye will fluoresce brightly, contributing more significantly to the background.
Q3: How can I quickly assess if my high background is from autofluorescence or the dye itself?
A systematic approach using proper controls is the most effective way to diagnose the source of high background.[18]
-
Image an Unstained Control: Prepare a sample of your cells that goes through the exact same fixation, permeabilization, and washing steps as your stained sample, but without adding the isoindoline dye or any fluorescent antibodies.[18]
-
Analyze the Control: Image this unstained sample using the identical microscope settings (laser power, exposure time, gain) as your experimental sample.
-
If the unstained sample is bright: The primary issue is autofluorescence originating from your cells or the fixation process.
-
If the unstained sample is dark: The background is likely caused by the fluorescent dye itself, due to either excess unbound probe or non-specific binding.[18]
-
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving specific background fluorescence problems.
Guide 1: High Background Caused by Cellular and Media Autofluorescence
Autofluorescence is inherent to the biological sample and can sometimes be the most challenging source of background to eliminate.[3][4][6]
Problem: Unstained control samples exhibit bright, diffuse, or punctate fluorescence, particularly in the green and yellow channels.
Causality:
-
Metabolic Fluorophores: Molecules like NADH and flavins are abundant in metabolically active cells and fluoresce, primarily in the 400-550 nm emission range.[5][19]
-
Lipofuscin: These are granules of pigmented waste products that accumulate in aging cells and are highly fluorescent across a broad spectrum.[2][20]
-
Fixation-Induced Fluorescence: Aldehyde fixatives can react with amines in proteins and other biomolecules to create fluorescent products.[2][6]
-
Culture Media: Standard media containing phenol red and B vitamins (like riboflavin) are a major source of background fluorescence.[13]
Solutions & Experimental Protocols:
-
Optimize Your Imaging Media:
-
For Live-Cell Imaging: Switch from standard media to a specialized, low-fluorescence imaging buffer or medium, such as Gibco™ FluoroBrite™ DMEM, for the duration of the imaging session.[12][14] These are formulated without fluorescent components like phenol red and riboflavin.
-
For Fixed-Cell Imaging: After staining and washing, mount your coverslip in a high-quality antifade mounting medium. If you are imaging in a buffer, use a clean, optically clear buffered saline solution like PBS.[14]
-
-
Refine Fixation and Permeabilization Protocols:
-
Minimize Fixation Time: Fix cells for the minimum time required to preserve morphology (e.g., 10-15 minutes at room temperature with 4% paraformaldehyde is often sufficient).[6][21]
-
Consider Alternatives: If autofluorescence is severe, test alternative fixation methods. For example, chilled methanol fixation can sometimes yield lower autofluorescence than PFA, but be aware that it can also affect antigenicity and cell morphology.[21]
-
Quenching: After aldehyde fixation, you can treat samples with a quenching agent like sodium borohydride (0.1% in PBS for 5-10 minutes) to reduce aldehyde-induced autofluorescence.[2] Caution: This is a harsh treatment and should be tested for compatibility with your sample.
-
-
Choose the Right Fluorophore:
-
Shift to Redder Wavelengths: Most cellular autofluorescence is strongest in the blue, green, and yellow parts of the spectrum.[4][5] Whenever possible, choose isoindoline dyes or other fluorophores that are excited and emit in the far-red or near-infrared regions (above 600 nm), where autofluorescence is significantly lower.[4][12][22]
-
Workflow for Mitigating Autofluorescence
Caption: A systematic workflow for troubleshooting autofluorescence.
Guide 2: High Background from Non-Specific Dye Binding and Excess Probe
This is often the most common and correctable source of high background signal.
Problem: Stained samples show high, uniform, or speckled background that is absent in the unstained control.
Causality:
-
Inadequate Washing: Insufficient washing steps fail to remove all unbound dye molecules.[7]
-
Probe Concentration Too High: Using more dye than is necessary to saturate the target leads to excess probe that can bind non-specifically or remain in solution.[23]
-
Hydrophobic and Electrostatic Interactions: Fluorescent dyes can non-specifically adhere to cellular structures (like membranes) and the glass substrate through hydrophobic or charge-based interactions.[9][10][20]
-
Insufficient Blocking: For immunofluorescence, if non-specific protein-protein binding sites are not adequately blocked, the fluorescently-labeled antibody can bind promiscuously.[8][24]
Solutions & Experimental Protocols:
-
Optimize Dye Concentration:
-
Titrate Your Dye: Never assume the manufacturer's recommended concentration is optimal for your specific cell type and experimental conditions. Perform a dilution series of your isoindoline dye to find the lowest concentration that still provides a bright, specific signal with the lowest background.[8]
-
-
Implement a Robust Washing Protocol:
-
Increase Wash Steps: After incubation with the dye, increase the number and duration of wash steps. For example, wash 3-4 times for 5 minutes each with an appropriate wash buffer (e.g., PBS).[21][23]
-
Add a Detergent: Including a mild, non-ionic detergent like 0.05% to 0.2% Tween-20 in your wash buffer can help disrupt weak, non-specific interactions and wash away unbound dye more effectively.[23]
-
Gentle Agitation: Placing your samples on a gentle orbital shaker during washing can improve washing efficiency.
-
-
Use Effective Blocking Strategies (for Immunofluorescence):
-
Block Before Staining: Before applying your primary antibody, incubate the sample in a blocking buffer for at least 30-60 minutes at room temperature.[25]
-
Choose the Right Blocking Agent: A common and effective blocking buffer is 5% Bovine Serum Albumin (BSA) or 5% normal serum from the same species as the secondary antibody in PBS.[24] The serum helps to block non-specific binding sites that the secondary antibody might recognize.[24]
-
Maintain Blocking: Dilute your primary and secondary antibodies in the blocking buffer to maintain the blocking effect throughout the staining protocol.[26]
-
Table 1: Comparison of Common Background Sources and Key Solutions
| Source of Background | Primary Cause | Diagnostic Control | Key Solution(s) | Citations |
| Autofluorescence | Endogenous fluorophores (NADH, flavins), fixation artifacts, lipofuscin. | Unstained cells/tissue. | Use low-fluorescence media, optimize fixation, shift to far-red dyes. | [4][5][6][14] |
| Non-Specific Binding | Hydrophobic/electrostatic interactions of the dye with cellular components. | Stained sample vs. unstained control. | Titrate dye concentration, increase washing stringency, add detergent to wash buffer. | [8][9][10] |
| Unbound Probe | Insufficient removal of excess dye after staining. | Stained sample vs. unstained control. | Increase number and duration of wash steps. | [7][23] |
| Media Fluorescence | Phenol red, riboflavin, and other components in standard cell culture media. | Image media alone. | Switch to specialized imaging media (e.g., FluoroBrite DMEM) or a buffered saline solution. | [13][14] |
Systematic Approach to Troubleshooting High Background
Caption: A decision tree for systematically diagnosing and solving high background.
References
- Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments.
- Causes of Autofluorescence. Visikol.
- Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One.
- Autofluorescence - Flow Cytometry Guide. Bio-Rad Antibodies.
- Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence.
- 9 tips to optimize your immunofluorescence staining. ONI Bio.
- What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio.
- Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PLOS One.
- Troubleshooting in Fluorescent Staining.
- Tips for Immunofluorescence Protocols. Sigma-Aldrich.
- Tips for Successful Immunofluorescent Staining. Biocompare.
- Fluorescent microscopy troubleshooting: high background. YouTube.
- Technical Support Center: Troubleshooting High Background in Fluorescence Microscopy with C32H24ClN3O4. Benchchem.
- Background in Fluorescence Imaging. Thermo Fisher Scientific - ES.
- Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy. PubMed.
- Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activ
- An introduction to Performing Immunofluorescence Staining. PMC - NIH.
- Autofluorescence. Wikipedia.
- 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio.
- Immunofluorescence Staining | A Typical Workflow. ibidi.
- Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging. Wiley Online Library.
- How to reduce autofluorescence in life cell imaging of cell lines?
- Fundus Autofluorescence. Ophthalmic Photographers' Society.
- The chemistry of isoindole n
- How to reduce autofluorescence in cell-based assays. BMG LABTECH.
- Synthesis and optical properties of some isoindole-1,3-dione compounds.
- (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge.
- Autofluorescence Imaging. Radiology Key.
- Background Reducers for Improved Fluorescent Stains. Biotium.
- Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chel
- Background in Fluorescence Imaging. Thermo Fisher Scientific - FR.
- Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing.
- LABTips: Optimizing Live-cell Imaging. Labcompare.com.
- Three-component assembly of stabilized fluorescent isoindoles. RSC Publishing.
- Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chel
- Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes. New Journal of Chemistry (RSC Publishing).
- Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid.
- Investigation of novel indoline azo disperse dyes: synthesis, DFT simulation, and dyeing performance on PET and PA fabrics. RSC Publishing.
- Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea
- N-substituted 1-cyanobenz[f]isoindole: evaluation of fluorescence efficiencies of a new fluorogenic label for primary amines and amino acids. PubMed.
Sources
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Autofluorescence - Wikipedia [en.wikipedia.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Causes of Autofluorescence [visikol.com]
- 7. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 10. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 11. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. ibidi.com [ibidi.com]
- 22. Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. oni.bio [oni.bio]
- 25. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
Technical Support Center: Optimizing Staining Protocols for 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Live Cells
Welcome to the technical support center for 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (HPDIC acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for live-cell staining applications of this novel fluorescent probe. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to optimize your experiments for robust and reproducible results.
A Primer on 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (HPDIC acid)
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a unique small molecule dye. Its chemical structure, featuring a 2-hydroxyphenyl group, suggests it may exhibit Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] ESIPT is a photophysical process where a proton is transferred in the excited state, leading to a large Stokes shift (a significant separation between the excitation and emission maxima). This property is highly advantageous in fluorescence microscopy as it minimizes spectral overlap and enhances the signal-to-noise ratio. The presence of a carboxylic acid moiety suggests potential for good aqueous solubility and possible interactions with specific cellular components.[4][5]
Hypothesized Mechanism of Action
The fluorescence of HPDIC acid is likely dependent on its local environment. The ESIPT process can be influenced by factors such as pH, viscosity, and binding to macromolecules. This may result in a "turn-on" fluorescence response where the probe is dimly fluorescent in the aqueous environment of the cell culture medium but becomes brightly fluorescent upon entering the cell or binding to a specific intracellular target.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments with HPDIC acid.
Q1: What are the spectral properties (excitation and emission maxima) of HPDIC acid?
A1: The exact spectral properties in a cellular environment need to be determined empirically. However, based on similar 2-(2-hydroxyphenyl) derivatives, we can predict that the excitation will be in the UV to violet range (around 350-400 nm) and the emission will be significantly red-shifted, potentially in the green to yellow range (around 500-550 nm), due to the likely ESIPT mechanism.[2][6]
Recommendation: Perform a spectral scan using a spectrophotometer or the spectral imaging capabilities of your confocal microscope to determine the optimal excitation and emission wavelengths in your specific cell type and buffer conditions.
Q2: What is the cellular target of HPDIC acid?
A2: The cellular target of HPDIC acid is not yet fully characterized. Small molecule dyes can accumulate in specific organelles based on their physicochemical properties (e.g., charge, lipophilicity) or bind to particular macromolecules. The carboxylic acid group may influence its localization.[7]
Recommendation: To determine the localization of HPDIC acid, perform co-staining experiments with well-characterized organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes, or DAPI for the nucleus).
Q3: Is HPDIC acid cytotoxic?
A3: All exogenous compounds have the potential to be cytotoxic at high concentrations or with prolonged exposure.[8] The isoindoline core is found in several clinically used drugs, suggesting a degree of biocompatibility.[9] However, it is crucial to assess the cytotoxicity of HPDIC acid in your specific cell line.
Recommendation: Perform a dose-response experiment and assess cell viability using a standard assay (e.g., MTT, trypan blue exclusion) after staining. Image the cells over time to monitor for morphological signs of stress, such as membrane blebbing, vacuole formation, or detachment.[2]
Q4: How should I prepare a stock solution of HPDIC acid?
A4: The carboxylic acid group should aid in its solubility.
Recommendation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution protected from light at -20°C. Further dilutions into your cell culture medium or imaging buffer should be made fresh for each experiment.
Optimized Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration
This protocol uses a titration assay to find the ideal concentration of HPDIC acid that provides the best signal-to-noise ratio without inducing cytotoxicity.
| Parameter | Recommendation | Rationale |
| Cell Seeding | Plate cells on a suitable imaging dish/plate to reach 60-80% confluency at the time of staining. | Ensures a healthy cell population for imaging and avoids artifacts from over-confluent or sparse cultures. |
| Concentration Range | Prepare a series of dilutions of HPDIC acid in pre-warmed cell culture medium ranging from 100 nM to 25 µM. | This wide range will help identify the optimal concentration for your specific cell line and imaging setup. |
| Incubation Time | Start with a standard incubation time of 15-30 minutes at 37°C and 5% CO2. | This is a typical incubation time for many live-cell stains. It can be further optimized later. |
| Washing Steps | After incubation, wash the cells 2-3 times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS). | Removes unbound probe from the medium, which can contribute to high background fluorescence. |
| Imaging | Image the cells immediately after washing using the predetermined optimal excitation and emission wavelengths. | Live-cell dynamics can change rapidly, so prompt imaging is crucial. |
| Analysis | Quantify the mean fluorescence intensity of the stained cells and the background. Plot the signal-to-background ratio against the probe concentration. | The optimal concentration will be the lowest concentration that gives the maximum signal-to-background ratio. |
Protocol 2: General Live-Cell Imaging with HPDIC acid
Once the optimal staining concentration is determined, follow this protocol for your experiments.
-
Cell Preparation: Plate your cells on an imaging-quality vessel (e.g., glass-bottom dish) and grow to the desired confluency.
-
Staining:
-
Prepare the optimal concentration of HPDIC acid in pre-warmed, phenol red-free cell culture medium.
-
Remove the existing medium from the cells and add the staining solution.
-
Incubate for the optimized time (e.g., 15-30 minutes) at 37°C and 5% CO2, protected from light.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed imaging buffer.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.
-
Allow the dish to equilibrate for at least 10 minutes to prevent thermal drift and focus issues.[8]
-
Use the lowest possible laser power and exposure time that provides a good signal to minimize phototoxicity and photobleaching.[10]
-
Acquire images using the optimal excitation and emission settings.
-
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during staining with HPDIC acid.
Issue 1: Weak or No Fluorescence Signal
Caption: Troubleshooting workflow for weak or no signal.
| Potential Cause | Recommended Solution |
| Incorrect Microscope Settings | Verify that the excitation and emission filters or monochromator settings match the determined spectral properties of HPDIC acid. Ensure the laser is on and the detector is sensitive enough. |
| Suboptimal Probe Concentration | The concentration may be too low. Perform a concentration titration as described in Protocol 1 to find the optimal concentration for your cell type.[11] |
| Insufficient Incubation Time | The probe may require more time to enter the cells and accumulate at its target. Try increasing the incubation time (e.g., 45, 60, or 90 minutes) and monitor for any signs of cytotoxicity. |
| Poor Cell Permeability | Some cell types have more restrictive membranes. While HPDIC acid is a small molecule, its permeability can vary. If increasing incubation time doesn't help, the probe may not be suitable for your specific live-cell model. |
| Rapid Photobleaching | The fluorescent signal fades quickly upon illumination. Reduce the excitation light intensity, decrease the exposure time, and use a more sensitive detector if available.[11] Consider using a live-cell anti-fade reagent. |
Issue 2: High Background Fluorescence
Caption: Troubleshooting workflow for high background.
| Potential Cause | Recommended Solution |
| Fluorescent Components in Medium | Phenol red in standard cell culture medium is fluorescent and can contribute significantly to background noise. Always use phenol red-free medium for staining and imaging.[11] Serum can also contain fluorescent components; consider reducing the serum concentration during imaging if background persists.[12] |
| Inadequate Washing | Residual probe in the medium will create a high background. Increase the number of washes (3-4 times) and ensure each wash is done with a sufficient volume of fresh, pre-warmed imaging buffer. |
| Excessive Probe Concentration | Using too high a concentration can lead to non-specific binding and high background.[13] Use the lowest effective concentration determined from your titration experiment. |
| Cellular Autofluorescence | Some cell types naturally fluoresce, often in the green spectrum, due to endogenous molecules like flavins and NADH.[6] Image an unstained control sample using the same settings to assess the level of autofluorescence. |
| Non-specific Binding | The probe may be binding non-specifically to the culture dish or other cellular components.[14] Ensure your imaging dishes are of high optical quality. If non-specific binding to cellular components is suspected, reducing the probe concentration is the primary solution. |
Issue 3: Phototoxicity and Cell Stress
Caption: Troubleshooting workflow for phototoxicity.
| Potential Cause | Recommended Solution |
| High Illumination Intensity | High-energy light, especially in the UV-violet range, is damaging to cells.[8] Use the lowest possible laser power. Employ neutral density filters if necessary. |
| Prolonged Exposure | The cumulative dose of light can cause damage even at low intensities. Minimize the total exposure time by using the shortest possible exposure per image and reducing the number of images in a time-lapse series.[2] |
| Probe-Induced Phototoxicity | Upon excitation, fluorescent molecules can generate reactive oxygen species (ROS) that are toxic to cells.[1][] This effect is exacerbated by high probe concentrations and high light intensity. Reducing both is the most effective solution. |
| Cytotoxicity of the Probe | The probe itself may be toxic at the concentration used, independent of light exposure. Perform a standard cytotoxicity assay to determine the toxic threshold and work well below that concentration. |
References
-
Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - PMC - NIH. (2021, March 15). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Optimizing Fluorescent Imaging Protocols for Reproducible Results. (n.d.). Retrieved January 18, 2026, from [Link]
-
Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy - PMC - NIH. (2023, March 20). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
New Fluorescence Probes for Live-Cell Imaging - 2014 - Wiley Analytical Science. (2014, October 30). Wiley Analytical Science. Retrieved January 18, 2026, from [Link]
-
Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - MDPI. (2021, October 14). MDPI. Retrieved January 18, 2026, from [Link]
-
Immunolabeling artifacts and the need for live-cell imaging | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Review: Fluorescent probes for living cells. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design strategies for organelle-selective fluorescent probes: where to start? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Functional Probes for Live-Cell Imaging - FluoroFinder. (2024, July 10). FluoroFinder. Retrieved January 18, 2026, from [Link]
-
A Systematic Investigation of Differential Effects of Cell Culture Substrates on the Extent of Artifacts in Single-Molecule Tracking - PMC - PubMed Central. (2012, September 25). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Carboxylic Acids, Boronic Acids, & Amines Using Cruciform Fluorophores l Protocol Preview. (2022, September 13). YouTube. Retrieved January 18, 2026, from [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. (2023, March 21). ACS Publications. Retrieved January 18, 2026, from [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | C15H9NO5 | CID - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008, December 17). Retrieved January 18, 2026, from [Link]
-
Organic fluorescent probes for live-cell super-resolution imaging - PMC - PubMed Central. (2023, November 10). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines - ResearchGate. (2024, January 23). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Label-Free Live-Cell Imaging improves Mode of Action Classification - bioRxiv. (2025, April 24). bioRxiv. Retrieved January 18, 2026, from [Link]
-
Recent Progress in Small Molecule Fluorescent Probes for Imaging and Diagnosis of Liver Injury - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - NIH. (2025, November 12). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH. (2023, April 27). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid | C15H9NO4 | CID 20760 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
Sources
- 1. Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 6. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. mdpi.com [mdpi.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. A Systematic Investigation of Differential Effects of Cell Culture Substrates on the Extent of Artifacts in Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Reducing spectral overlap in multicolor imaging with isoindoline probes
Welcome to the technical support center for multicolor imaging with isoindoline probes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to help you overcome common challenges and achieve high-quality, reproducible results in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your multicolor imaging experiments with isoindoline probes, providing potential causes and actionable solutions.
Problem: Significant bleed-through or crosstalk between my channels.
You are observing signal from one isoindoline probe in a detection channel intended for another, making it difficult to distinguish between different targets.
Underlying Cause: This issue, known as spectral bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the emission spectrum of another.[1][2] It can also be exacerbated by suboptimal filter selection or cross-excitation, where a laser intended for one probe also excites another.
Solutions:
-
Optimize Filter Selection:
-
Action: Ensure that your excitation and emission filters are tightly matched to the specific isoindoline probes you are using.[3][4] Use narrow bandpass emission filters to isolate the peak emission of each probe and minimize the collection of out-of-target fluorescence.
-
Rationale: High-performance filters with steep edges between transmission and blocking regions are critical for separating signals from spectrally close fluorophores.[3] Multiband filter sets can be used for simultaneous imaging but require careful selection to avoid crosstalk.[5][6]
-
-
Sequential Imaging:
-
Action: Instead of capturing all channels simultaneously, acquire each channel sequentially. Use your imaging software to set up acquisition tracks where only one laser line and the corresponding emission detector are active at a time.
-
Rationale: Sequential scanning prevents cross-excitation, where the laser for a shorter wavelength probe excites a longer wavelength probe.[7][8] This is a highly effective method to eliminate bleed-through.
-
-
Perform Compensation or Spectral Unmixing:
-
Action: For unavoidable spectral overlap, use post-acquisition correction methods.
-
Compensation: Similar to flow cytometry, this mathematical correction subtracts the contribution of spectral bleed-through from each channel.[9][10] It requires single-stained control samples to calculate the spillover matrix.
-
Spectral Unmixing: This more advanced technique uses the full emission spectrum of each probe to separate their individual contributions to the final image.[11][12][13] It is particularly powerful for probes with significant spectral overlap.
-
-
Rationale: These computational methods can effectively separate signals that are physically mixed during acquisition, allowing for the use of more probes in a single experiment.[12]
-
Problem: The fluorescence signal from my isoindoline probe is weak or absent.
You are struggling to detect a clear signal from your target, even with what you believe to be correct staining.
Underlying Cause: Weak or no signal can result from a variety of factors including low probe concentration, poor probe accessibility to the target, incorrect imaging settings, or probe instability.[7] Some isoindoline probes are also "turn-on" probes, meaning they only fluoresce upon binding to their target or in a specific chemical environment.[14]
Solutions:
-
Optimize Probe Concentration and Staining Protocol:
-
Action: Perform a titration of your isoindoline probe to find the optimal concentration that provides a bright signal with low background. Ensure your staining buffer and incubation time are appropriate for your specific probe and cell type.
-
Rationale: Insufficient probe concentration will lead to a weak signal, while excessive concentration can cause high background and non-specific staining.[7] For intracellular targets, cell permeabilization steps may need optimization.[7]
-
-
Verify Probe Stability and Handling:
-
Action: Isoindoline probes can be susceptible to degradation.[15] Store them according to the manufacturer's instructions, protected from light and moisture. Prepare fresh working solutions for each experiment.
-
Rationale: The chemical stability of isoindoline probes can vary depending on their substituents.[15] Degradation can lead to a loss of fluorescence.
-
-
Check Microscope and Imaging Settings:
-
Action: Ensure the correct laser line and power are being used for excitation.[16] Optimize the detector gain or exposure time to enhance signal detection. Make sure the objective lens has a high numerical aperture (NA) to efficiently collect emitted light.[16]
-
Rationale: The efficiency of signal detection is highly dependent on the microscope's hardware and settings. A higher NA objective gathers more light, and appropriate detector settings can amplify a weak signal to a detectable level.[16]
-
Problem: I am observing high background fluorescence.
A high, non-specific signal across your image is making it difficult to see your target structures clearly.
Underlying Cause: High background can be caused by excess unbound probe, autofluorescence from the cells or medium, or non-specific binding of the probe to cellular components.[1][2]
Solutions:
-
Optimize Washing Steps:
-
Action: Increase the number and duration of washing steps after probe incubation to remove any unbound probe.
-
Rationale: Thorough washing is crucial to reduce the background signal from residual probe in the imaging medium.[17]
-
-
Address Autofluorescence:
-
Action: If the background is from cellular autofluorescence (common in the blue and green channels), consider using isoindoline probes that emit in the red or near-infrared (NIR) regions of the spectrum.[18][19] Alternatively, use spectral unmixing to separate the autofluorescence signal from your probe's signal.[12][20]
-
Rationale: Cellular components like NADH and flavins naturally fluoresce, creating a background signal. Shifting to longer wavelengths where autofluorescence is weaker can significantly improve the signal-to-noise ratio.[18][19]
-
-
Use a Blocking Step:
-
Action: For probes that are conjugated to antibodies or other targeting moieties, a blocking step with a protein solution (like BSA or serum) before staining can help reduce non-specific binding.
-
Rationale: Blocking agents saturate non-specific binding sites in the sample, preventing the probe from adhering to them and causing background fluorescence.[17]
-
Problem: My isoindoline probe signal is fading quickly during imaging (photobleaching).
The fluorescence signal is bright initially but diminishes rapidly upon continuous exposure to excitation light.
Underlying Cause: Photobleaching is the irreversible photochemical destruction of a fluorophore.[21] It is caused by the interaction of the excited fluorophore with oxygen, generating reactive oxygen species that damage the molecule.[22] The rate of photobleaching is dependent on the intensity and duration of the excitation light and the photostability of the probe.[23]
Solutions:
-
Reduce Excitation Light Exposure:
-
Action: Use the lowest possible laser power that still provides a detectable signal.[23][24] Minimize the exposure time for each image captured. When not actively acquiring an image, block the excitation light path.[21] Use neutral density filters to reduce illumination intensity.[23][25]
-
Rationale: Photobleaching is directly proportional to the intensity and duration of light exposure. Minimizing both will preserve the fluorescent signal for longer.[24]
-
-
Use Antifade Mounting Media:
-
Action: For fixed cell imaging, use a commercially available mounting medium containing antifade reagents.[21][23][25]
-
Rationale: Antifade reagents are chemicals that scavenge reactive oxygen species, thereby protecting the fluorophore from photochemical damage and enhancing its photostability.[23][26]
-
-
Select More Photostable Probes:
-
Action: If photobleaching remains a significant issue, consider switching to an isoindoline probe with higher intrinsic photostability.[21][25] Some isoindoline derivatives are specifically designed for enhanced photostability.[27][28]
-
Rationale: The chemical structure of a fluorophore greatly influences its resistance to photobleaching.[26]
-
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and how do I choose an optimal set of isoindoline probes?
Spectral overlap refers to the partial overlap of the emission spectra of two or more fluorophores.[29][30][31] To minimize this, select probes whose emission peaks are as far apart as possible. A crucial parameter to consider is the Stokes shift, which is the difference between the peak excitation and peak emission wavelengths. Probes with larger Stokes shifts are generally better for multicolor imaging as they have a greater separation between their excitation and emission spectra.[32]
Isoindoline Probe Spectral Properties (Example Data)
| Probe Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield |
| Isoindoline-A | 450 | 520 | 70 | 0.65 |
| Isoindoline-B | 550 | 610 | 60 | 0.50 |
| Isoindoline-C | 630 | 680 | 50 | 0.40 |
This is example data; always refer to the manufacturer's specifications for your specific probes.
Q2: How does a typical multicolor imaging workflow look?
Here is a generalized workflow for a multicolor imaging experiment designed to minimize spectral overlap.
Caption: A generalized workflow for multicolor fluorescence imaging.
Q3: What is spectral unmixing and when should I use it?
Spectral unmixing is a powerful computational technique that separates the fluorescence signals from multiple probes based on their unique emission spectra.[12][13] You should consider using spectral unmixing when:
-
You are using probes with a high degree of spectral overlap that cannot be separated by conventional filters.[12]
-
You need to remove a strong, broad autofluorescence signal from your image.[20]
-
You are performing high-content imaging with a large number of probes.
The process involves first acquiring a reference spectrum for each individual probe (and for autofluorescence) and then using a linear unmixing algorithm to calculate the contribution of each spectrum to every pixel in the multicolor image.[13]
Caption: The principle of linear spectral unmixing.
Q4: How do I prepare the necessary controls for compensation and spectral unmixing?
Accurate compensation and spectral unmixing rely on high-quality control samples.[9][33][34] For each isoindoline probe used in your multicolor experiment, you must prepare a separate control sample stained with only that single probe.
Protocol: Preparation of Single-Stain Controls
-
Prepare Identical Samples: Prepare a separate slide or well for each probe used in your experiment, plus one unstained sample. These samples should be treated identically to your fully stained sample in terms of cell type, fixation, and permeabilization.
-
Single Staining: To each control sample, add only one of the isoindoline probes at the same concentration used in the multicolor experiment. The unstained sample receives no probe.
-
Incubation and Washing: Incubate and wash the control samples using the exact same protocol as your multicolor sample.
-
Imaging: Image each single-stain control using the same imaging settings (laser power, detector gain, etc.) as your multicolor experiment. It is crucial that the signal in the positive control is at least as bright as the signal expected in the experimental sample.[33][34][35]
-
Acquire Reference Spectra: For spectral unmixing, use these single-stained samples to generate a clean reference emission spectrum for each probe. The unstained sample can be used to generate a reference spectrum for autofluorescence.
Q5: What are the key considerations for live-cell imaging with isoindoline probes?
Live-cell imaging introduces the additional challenges of phototoxicity and maintaining cell health.[22]
-
Minimize Light Exposure: Use the lowest possible light dose to prevent phototoxicity, which can stress or kill your cells and introduce artifacts.[22][24] This involves using low laser power and short exposure times.
-
Probe Concentration: Use the lowest effective concentration of the probe to avoid potential cytotoxic effects or disruption of normal cellular processes.[22]
-
Environmental Control: Maintain the cells in an appropriate buffer or medium at a stable temperature (usually 37°C) and CO2 level throughout the imaging experiment using a stage-top incubator.
-
Probe Selection: Choose isoindoline probes that are designed for live-cell imaging, ensuring they are cell-permeant (if targeting intracellular structures) and have low cytotoxicity. Fluorogenic probes that only become fluorescent upon interacting with their target can be particularly advantageous as they reduce the overall fluorescent load on the cell.[36]
By carefully considering these factors and implementing the troubleshooting strategies outlined above, you can successfully reduce spectral overlap and acquire high-quality, reliable data in your multicolor imaging experiments with isoindoline probes.
References
-
Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]
-
Journal of the American Chemical Society. (2023). Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges. [Link]
-
Chemical Communications (RSC Publishing). (2019). Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite. [Link]
-
PMC - PubMed Central. (2022). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. [Link]
-
ResearchGate. (2018-09-14). Recent Advances in Fluorescent Probes for Lipid Droplets. [Link]
-
IDEX Health & Science. (n.d.). Selecting Optical Filters for Fluorescence Multiplexing White Paper. [Link]
-
Evident Scientific. (n.d.). Optimization and Troubleshooting. [Link]
-
YouTube. (2019-11-05). Fluorescence Filters: Choosing a Filter Set. [Link]
-
McGovern Medical School - UTHealth Houston. (n.d.). Compensation Controls. [Link]
-
PMC - NIH. (2022-03-02). Three-component assembly of stabilized fluorescent isoindoles. [Link]
-
Nikon's MicroscopyU. (n.d.). Dual Band Excitation Filter Sets. [Link]
-
Journal of the American Chemical Society. (2005). Synthesis and Properties of Highly Fluorescent Indolizino[3,4,5-ab]isoindoles. [Link]
-
World Scientific Publishing. (n.d.). Advances in fluorescent nanoprobes for live-cell super-resolution imaging. [Link]
-
Flow Cytometry. (n.d.). Compensation Controls for Multi-fluorochrome Experiments. [Link]
-
News-Medical.Net. (2018-10-24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]
-
ResearchGate. (n.d.). Three Rules for Compensation Controls. [Link]
-
Biocompare. (2018-04-26). Photobleaching in Live Cell Imaging. [Link]
-
Alluxa. (n.d.). Multi-Band Fluorescence Optical Filter Sets. [Link]
-
New Journal of Chemistry (RSC Publishing). (2018). Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes. [Link]
-
PMC - NIH. (2014). Spectral unmixing imaging of wavelength responsive fluorescent probes: an application for the real-time report of amyloid beta species in Alzheimer's disease. [Link]
-
Spectracular. (2021-03-23). Minimizing spectral overlap in multicolor flow cytometry experiments. [Link]
-
PMC. (2013). Mitigating fluorescence spectral overlap in wide-field endoscopic imaging. [Link]
-
PubMed. (2026). O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review. [Link]
-
PubMed. (2019-10-17). Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging. [Link]
-
Lambda Scientific. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
-
bioRxiv. (n.d.). Minimizing spectral overlap in multicolor flow cytometry experiments. [Link]
-
AZoLifeSciences. (2021-02-01). Photobleaching in Fluorescence Microscopy. [Link]
-
PubMed. (2013). Mitigating fluorescence spectral overlap in wide-field endoscopic imaging. [Link]
-
bioRxiv. (2021-11-06). Minimizing spectral overlap in multicolor flow cytometry experiments. [Link]
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. [Link]
-
ResearchGate. (2025-08-08). Development of photostable fluorophores for molecular imaging. [Link]
-
MDPI. (2023-05-08). Chemists Focus on Probes, Biologists on Cells—But Who Talks about Probe-Cell Interactions? A Critical Account of the Suboptimal Reporting of Novel Fluorescent Imaging Probes, Using Lipid Droplet Stains as a Case Study. [Link]
-
ZEISS Microscopy Online Campus. (n.d.). Interactive Tutorials | Spectral Imaging with Linear Unmixing. [Link]
-
PubMed. (2009). In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique. [Link]
-
DSpace@MIT. (n.d.). Fluorogenic probes for live-cell imaging of biomolecules. [Link]
-
NIH. (n.d.). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. [Link]
-
NIH. (n.d.). Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions. [Link]
-
CSH Protocols. (n.d.). Live-cell microscopy – tips and tools. [Link]
-
PubMed. (2019). Fluorescence microscope light source stability. [Link]
-
Chemical Communications (RSC Publishing). (2016). A small-sized benzothiazole–indolium fluorescent probe: the study of interaction specificity targeting c-MYC promoter G-quadruplex structures and live cell imaging. [Link]
Sources
- 1. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Selecting Optical Filters for Fluorescence Multiplexing White Paper [idex-hs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Dual Band Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
- 6. Setups for High-Speed Multi-color Fluorescence Imaging - Chroma Technology Corp [chroma.com]
- 7. biotium.com [biotium.com]
- 8. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensation Controls | McGovern Medical School [med.uth.edu]
- 10. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 11. Spectral unmixing imaging of wavelength responsive fluorescent probes: an application for the real-time report of amyloid beta species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 13. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization and Troubleshooting [evidentscientific.com]
- 17. bio-rad.com [bio-rad.com]
- 18. assets.ctfassets.net [assets.ctfassets.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 23. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 24. biocompare.com [biocompare.com]
- 25. news-medical.net [news-medical.net]
- 26. researchgate.net [researchgate.net]
- 27. Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. biorxiv.org [biorxiv.org]
- 31. biorxiv.org [biorxiv.org]
- 32. Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. miltenyibiotec.com [miltenyibiotec.com]
- 34. Compensation Controls for Multi-fluorochrome Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 35. researchgate.net [researchgate.net]
- 36. Fluorogenic probes for live-cell imaging of biomolecules [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Cellular Imaging: 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid vs. Fluorescein
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success in cell staining applications. This guide provides an in-depth, objective comparison between the well-established fluorescent dye, fluorescein, and the lesser-known compound, 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. While fluorescein has been a workhorse in fluorescence microscopy for decades, this guide explores the potential advantages and disadvantages of this alternative phthalimide-based structure.
Unveiling the Contenders: A Structural Overview
Fluorescein , a xanthene dye, is renowned for its bright green fluorescence and high quantum yield.[1] Its isothiocyanate derivative, FITC, is widely used for labeling proteins and antibodies.[2] The core structure of fluorescein is responsible for its well-characterized spectral properties.
In contrast, 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid belongs to the phthalimide family of compounds. The fluorescence of N-substituted phthalimides is often dependent on intramolecular charge transfer (ICT) processes, which can be influenced by the nature of the substituent and the solvent environment.[3][4] The presence of the hydroxyphenyl group suggests the potential for interesting photophysical properties, possibly including sensitivity to the local environment.
Head-to-Head Comparison: Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the known properties of fluorescein (and its common derivative, FITC) and the anticipated properties of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, based on related compounds.
| Property | Fluorescein / FITC | 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (Inferred) |
| Excitation Max (λex) | ~494 nm[1] | Expected in the UV to blue region |
| Emission Max (λem) | ~520 nm[1] | Expected in the blue to green region |
| Quantum Yield (Φ) | High (~0.92 for FITC) | Variable, potentially high in non-polar environments |
| Photostability | Prone to photobleaching[5][6] | Potentially higher than fluorescein, as seen in some naphthalimide derivatives[7][8] |
| pH Sensitivity | Fluorescence decreases significantly at lower pH[9] | Likely sensitive due to the phenolic hydroxyl and carboxylic acid groups |
| Solubility | Good water solubility (especially as a salt)[9] | Water solubility expected to be pH-dependent due to the carboxylic acid group |
| Cytotoxicity | Generally low for staining applications | Some isoindoline-1,3-dione derivatives have shown cytotoxic effects at higher concentrations[1] |
| Reactive Groups | Isothiocyanate (FITC) for amine coupling[2] | Carboxylic acid for potential conjugation via carbodiimide chemistry |
Delving Deeper: A Mechanistic and Practical Analysis
Fluorescence Mechanism and Performance
Fluorescein's fluorescence arises from the electronic transitions within its xanthene core. Its high quantum yield translates to a bright signal, which has made it a popular choice for many years. However, its susceptibility to photobleaching can be a significant drawback for experiments requiring prolonged or intense illumination, such as time-lapse imaging.[1][5] Furthermore, the pH sensitivity of fluorescein's fluorescence can complicate quantification in acidic organelles.[9]
The fluorescence of N-substituted phthalimides, including our compound of interest, is often characterized by intramolecular charge transfer (ICT).[3] This means that upon excitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. This process can be highly sensitive to the polarity of the environment, a phenomenon known as solvatochromism.[4] This property could be leveraged for probing specific cellular microenvironments, but it also means that the fluorescence intensity and emission wavelength might vary within the cell. The photostability of phthalimide and related naphthalimide dyes can be superior to that of fluorescein, which would be a significant advantage for long-term imaging experiments.[7][8]
Cellular Staining and Bioconjugation
Fluorescein, most commonly as FITC, is routinely conjugated to antibodies and other biomolecules through its amine-reactive isothiocyanate group.[2] This allows for specific targeting of cellular structures.
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid possesses a carboxylic acid group, which can be activated (e.g., using carbodiimide chemistry) to form amide bonds with primary amines on proteins. This provides a versatile handle for bioconjugation, similar to the widely used succinimidyl esters.
Experimental Protocols: A Guide to Implementation
The following are generalized protocols for cell staining. It is crucial to optimize these protocols for your specific cell type and experimental setup.
General Protocol for Fluorescein-based Staining (e.g., FITC-conjugate)
This protocol is adapted for staining fixed and permeabilized cells with a fluorescently labeled antibody.
Caption: Workflow for immunofluorescent staining with a FITC-conjugated antibody.
Detailed Steps:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on sterile glass coverslips.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[10]
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[11]
-
-
Antibody Staining:
-
Dilute the FITC-conjugated primary antibody to the recommended concentration in the blocking buffer.
-
Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS, with each wash lasting 5 minutes.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation ~494 nm, Emission ~520 nm).[1]
-
Hypothetical Protocol for Staining with a 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid Conjugate
This protocol assumes the compound has been conjugated to a primary antibody.
Caption: A proposed workflow for staining with a phthalimide-conjugated antibody.
Detailed Steps:
The initial steps of cell preparation, fixation, permeabilization, and blocking would be identical to the fluorescein protocol. The key difference would be in the antibody incubation and imaging steps.
-
Antibody Staining:
-
Incubate with the 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid-conjugated primary antibody at an optimized concentration.
-
Washing steps would be similar to the fluorescein protocol.
-
-
Mounting and Imaging:
-
Mount the coverslip as described previously.
-
Crucially, the optimal excitation and emission wavelengths would need to be determined experimentally. Based on related compounds, excitation in the UV-to-blue range and emission in the blue-to-green range would be a logical starting point for optimization.
-
Conclusion and Future Directions
Fluorescein remains a widely used and effective fluorescent probe for cell staining, particularly for routine applications where its limitations are well-understood and can be managed. Its high quantum yield and the extensive availability of conjugates make it a convenient choice.
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid represents a potential alternative with intriguing, albeit largely uncharacterized, properties. The core phthalimide structure suggests the possibility of improved photostability and sensitivity to the cellular microenvironment. However, without direct experimental data on its photophysical properties and performance in cell staining, its utility remains speculative.
For researchers and drug development professionals, the key takeaway is the importance of empirical validation. While this guide provides a theoretical comparison, the practical performance of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid as a fluorescent probe for cell staining requires thorough experimental investigation. Future studies should focus on characterizing its excitation and emission spectra, quantum yield, photostability, and cytotoxicity in relevant cellular models. Such data will be essential to determine if this and other phthalimide-based dyes can offer a tangible advantage over established fluorophores like fluorescein.
References
- BOC Sciences. Fluorescein Dyes: Definition, Structure, Synthesis and Uses. Probes.
- BenchChem. A Comparative Analysis of Photostability: 3-Aminocoumarin vs. Fluorescein.
- AAT Bioquest.
- MedChemExpress. 5(6)-FITC (Fluorescein 5(6)
- Dojindo. Live Cell Staining -Cellstain- FDA | CAS 596-09-8.
- BenchChem. A Researcher's Guide to Fluorophore Photostability: MTSEA-Fluorescein in Focus.
- Gate Scientific. Building a Fluorescent Cell Staining Protocol, Part 1. December 23, 2020.
- Analytical Methods (RSC Publishing). Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells.
- Miladinova PM. SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS.
- Kvach JT, Veras JR. A Fluorescent Staining Procedure for Determining the Viability of Mycobacterial Cells. Int J Lepr Other Mycobact Dis. 1982;50(2):183-192.
- United States Biological.
- Thermo Fisher Scientific. Fluorescein (FITC).
- NIH.
- ResearchGate. (PDF)
- Semantic Scholar.
- RSC Publishing.
- R&D Systems. FITC | Standard Fluorescein, Coumarin and Rhodamine-based.
- R&D Systems. Protocol for the Preparation and Fluorescent ICC Staining of Cells on Coverslips.
- DRSC. Cell assay, fix and stain (DAPI, Phalloidin).
- Scilit. SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS. September 2, 2025.
- Wikipedia.
- MDPI.
- Abcam. Phalloidin staining protocol.
- Thermo Fisher Scientific. Actin Staining Protocol.
- NIH. Solvatochromism as a new tool to distinguish structurally similar compounds.
- StainsFile. Fluorescent Staining.
- NIH. N-(o-hydroxyphenyl)phthalimide | C14H9NO3 | CID 237482.
- PhotochemCAD. Phthalimide.
- ResearchGate. a) The comparison of fluorescence quantum yields (Φ) between....
- RSC Publishing.
- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
- Semantic Scholar.
- Bohrium.
- NIH. Phthalimide, N-(m-hydroxyphenyl)- | C14H9NO3 | CID 187955.
- BenchChem. n-(o-Hydroxyphenyl)phthalimide|C14H9NO3.
- NIH. N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499.
- Frontiers.
- MedChemExpress. fluorescence quantum yield | MCE Life Science Reagents.
- PubMed. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines.
- Asian Journal of Chemistry.
- ResearchGate. (PDF)
- ACS Omega.
- PubMed. Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. July 7, 2014.
- RSC Publishing.
- ResearchGate. (PDF) Naphthalimide dyes as fluorescent probes for emerging applications in medical diagnostics and therapeutics: a review. December 27, 2025.
- MDPI. Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase.
- PubMed. Naphthalimide derived fluorescent probes with turn-on response for Au(3+)
- New Journal of Chemistry (RSC Publishing). A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection in living cells and zebrafish.
- PMC. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions.
- NIH. 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | C15H9NO5 | CID 746846.
- MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. April 27, 2023.
- ResearchGate. a) The comparison of fluorescence quantum yields (Φ) between....
- NIH. 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-.
- The synthesis and fluorescence properties of novel 1,8-naphthalimide deriv
- ResearchGate. 2-(2-Hydroxyphenyl)isoindoline-1,3-dione | Request PDF. August 10, 2025.
- Journal of Pharmaceutical Science and Technology (JPST). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies.
- MDPI.
- ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.
- ResearchGate. (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge.
- PMC. 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione.
- Sigma-Aldrich. 2-(2-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione.
- PMC. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions.
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. usbio.net [usbio.net]
- 10. gatescientific.com [gatescientific.com]
- 11. 肌动蛋白染色实验方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
A Comparative Guide to Mitochondrial Probes: The Established vs. The Hypothetical - Rhodamine B and 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Introduction
Fluorescent imaging of mitochondria, the powerhouses of the cell, is a cornerstone of research in cell biology, neuroscience, and drug development. Visualizing these dynamic organelles provides critical insights into cellular metabolism, apoptosis, and the progression of numerous diseases. The selection of an appropriate fluorescent probe is paramount for generating reliable and meaningful data. An ideal probe should be highly specific, photostable, non-toxic, and possess well-characterized mechanisms of action and spectral properties.
This guide provides an in-depth comparison of two distinct chemical entities in the context of mitochondrial imaging. We will first explore Rhodamine B , a classic and widely utilized fluorescent dye that serves as a benchmark for functional mitochondrial analysis. Its mechanism, applications, and limitations are well-documented, providing a solid foundation for understanding the principles of mitochondrial probes.
In contrast, we will then conduct a theoretical assessment of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid . While this is a defined chemical compound, its application as a mitochondrial imaging agent is not established in the scientific literature. This analysis will proceed from first principles, dissecting its chemical structure to predict its behavior in a cellular environment. This comparative approach serves not only to evaluate two specific molecules but also to illuminate the essential physicochemical properties that govern a probe's ability to selectively target and visualize mitochondria.
Section 1: Rhodamine B - The Archetypal Mitochondrial Probe
Rhodamine B belongs to a family of xanthene dyes renowned for their bright fluorescence and utility in biological staining.[] While several rhodamine derivatives, such as Rhodamine 123 and Tetramethylrhodamine (TMRM/TMRE), are more commonly used for quantitative measurements of mitochondrial membrane potential, Rhodamine B itself is a capable mitochondrial probe.[2][3][4]
Mechanism of Action: Driven by the Mitochondrial Engine
The primary mechanism by which Rhodamine B and its analogues accumulate in mitochondria is dependent on the organelle's substantial negative membrane potential (ΔΨm), typically ranging from -140 to -180 mV.[2][5] This potential is generated by the electron transport chain pumping protons out of the mitochondrial matrix.
Rhodamine B is a lipophilic cation . Its positive charge causes it to be electrophoretically drawn into the negatively charged mitochondrial matrix, while its lipophilicity allows it to readily pass through the lipid bilayers of the cell and mitochondrial membranes.[5][6] This accumulation follows the Nernst equation, meaning the concentration of the dye inside the mitochondria can be several hundred times higher than in the cytoplasm, leading to a bright, specific signal from active, healthy mitochondria.[2][7]
Figure 1. Mechanism of Rhodamine B accumulation in mitochondria.
Photophysical Properties
Rhodamine dyes are known for their excellent brightness and photostability, making them suitable for various microscopy techniques, including confocal and fluorescence microscopy.[]
| Property | Value | Source |
| Excitation (max) | ~540–570 nm | [] |
| Emission (max) | ~570–620 nm | [] |
| Color | Red-Orange | [] |
| Quantum Yield | High | [] |
| Photostability | Good | [] |
Experimental Application & Protocol
The following protocol is a generalized procedure for staining live cells with a rhodamine-based mitochondrial probe. Optimization of dye concentration and incubation time is critical for each cell type to maximize signal while minimizing cytotoxicity.[]
Protocol: Live-Cell Mitochondrial Staining
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy until they reach the desired confluency (typically 50-70%).
-
Reagent Preparation: Prepare a 1 mM stock solution of the rhodamine dye (e.g., TMRM, Rhodamine B) in anhydrous DMSO. Store this stock at -20°C, protected from light.[8]
-
Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration. A typical starting range is 50-200 nM. Causality Note: Using pre-warmed medium prevents shocking the cells, and the low concentration is crucial to avoid mitochondrial depolarization and other cytotoxic effects.[3]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the medium containing the rhodamine working solution.
-
Incubation: Incubate the cells for 20-60 minutes at 37°C in a CO₂ incubator, protected from light.[9] Causality Note: Incubation allows the dye to passively diffuse across the plasma membrane and accumulate in the mitochondria according to the membrane potential.
-
Washing (Optional but Recommended): Gently remove the staining solution and wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove background fluorescence.[8]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., TRITC/Rhodamine filter).[8] Live-cell imaging should be conducted in a stage-top incubator to maintain temperature and CO₂ levels.
Figure 2. Experimental workflow for live-cell mitochondrial imaging.
Advantages & Limitations
-
Advantages:
-
Functional Readout: Signal intensity directly correlates with mitochondrial membrane potential, making it an excellent tool for studying mitochondrial health and activity.[2][5]
-
High Brightness & Photostability: Provides strong, stable signals for high-quality imaging.[]
-
Rapid Staining: Uptake and equilibration are relatively fast, often complete within minutes.[10]
-
-
Limitations:
-
MMP-Dependence: The dye is washed out of cells if the mitochondrial membrane potential is lost. This makes it unsuitable for experiments involving fixation with aldehydes or for distinguishing changes in mitochondrial mass versus activity.[10]
-
Cytotoxicity: At higher concentrations or with prolonged exposure, rhodamine dyes can inhibit mitochondrial respiration and induce cytotoxicity.[][11][12]
-
Phototoxicity: Upon intense laser irradiation, some rhodamine derivatives can generate reactive oxygen species (ROS), leading to phototoxic effects that damage the very structures being observed.[13]
-
Section 2: 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid - A Theoretical Assessment
We now turn our attention to 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. A review of the scientific literature reveals no documented use of this molecule as a fluorescent probe for mitochondrial imaging. Therefore, this section will provide a theoretical evaluation of its potential based on its chemical structure and the fundamental principles of mitochondrial targeting.
Structural Analysis
The molecule is composed of a phthalimide core (an isoindoline-1,3-dione) linked to a hydroxyphenyl group at the nitrogen atom, with a carboxylic acid group attached to the phthalimide's benzene ring.
-
Phthalimide Core: This is a common structural motif in chemistry and can be fluorescent.
-
Hydroxyphenyl Group: The phenol moiety can also contribute to fluorescence.
-
Carboxylic Acid Group (-COOH): This is the most critical functional group for predicting cellular behavior. At physiological pH (~7.4), this group will be deprotonated to form a negatively charged carboxylate (-COO⁻).
Hypothesized Mechanism for Mitochondrial Interaction: A Case of Repulsion
The defining feature of this molecule at physiological pH is its net negative charge . This stands in stark contrast to Rhodamine B's positive charge. Based on the established principles of mitochondrial accumulation, this molecule is highly unlikely to target mitochondria.
Instead of being drawn into the negatively charged mitochondrial matrix, the anionic 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylate would be actively repelled by electrostatic forces. This repulsion would prevent its accumulation in the mitochondrial matrix, making it ineffective as a mitochondrial probe.
Figure 3. Predicted electrostatic repulsion of an anionic probe from the mitochondrial matrix.
Considerations for Repurposing as a Mitochondrial Probe
To convert this molecule into a viable mitochondrial probe, significant chemical modifications would be required to overcome the electrostatic repulsion. A logical strategy would involve:
-
Neutralizing the Charge: The carboxylic acid could be converted into an ester (e.g., a methyl or ethyl ester). This would render the molecule neutral, removing the repulsive force.
-
Introducing a Cationic Targeting Group: To actively drive mitochondrial accumulation, a lipophilic cationic moiety, such as a triphenylphosphonium (TPP) or a simple alkylpyridinium group, would need to be added to the structure. This is a common and effective strategy in modern probe design.[14]
Head-to-Head Comparison Summary
| Feature | Rhodamine B | 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid |
| Status | Established, widely used probe | Hypothetical, no documented imaging use |
| Mechanism | ΔΨm-driven accumulation | Predicted electrostatic repulsion |
| Charge (Physiological pH) | Cationic (+) | Anionic (-) |
| Mitochondrial Specificity | High (in active mitochondria) | Predicted to be very low or non-existent |
| Primary Application | Functional imaging of ΔΨm | None documented |
| Fixability | Poor; signal is lost with ΔΨm | Not Applicable |
| Cytotoxicity | Dose-dependent toxicity observed | Unknown |
Conclusion & Future Perspectives
This guide illustrates the critical importance of molecular charge and lipophilicity in the design of mitochondrial probes. Rhodamine B serves as a powerful tool for interrogating mitochondrial function, precisely because its lipophilic cationic structure allows it to leverage the organelle's membrane potential for specific accumulation. However, this very mechanism is also its primary limitation, tethering its use to live cells with active mitochondria and confounding measurements of mitochondrial mass.
Conversely, a theoretical analysis of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid strongly indicates that it is unsuitable for mitochondrial imaging in its native form. Its anionic nature at physiological pH would lead to electrostatic repulsion from the mitochondrial matrix, a fundamental barrier to its use.
The field of mitochondrial imaging is continually evolving to overcome the limitations of classic dyes. Current research focuses on developing probes that are:
-
MMP-Independent: For accurate tracking of mitochondrial mass, morphology, and dynamics regardless of functional state.[6][15][16]
-
Designed for Long-Term Imaging: Probes with high photostability and low cytotoxicity that can track mitochondria over extended periods, even for days.[17][18]
-
Genetically Encoded: Fluorescent proteins targeted to mitochondria offer excellent specificity and are suitable for long-term studies without the need for external dye loading.[6][19]
For researchers and drug development professionals, a thorough understanding of these foundational principles is essential for selecting the right tool for the right question, ensuring the generation of accurate and impactful data in the study of mitochondrial biology.
References
-
Zhang, G. Y., et al. (2004). Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells. PubMed. [Link]
-
Yuan, L., et al. (2019). Reaction-free and MMP-independent fluorescent probes for long-term mitochondria visualization and tracking. PubMed Central. [Link]
-
Agnihotri, S. K., & Swamy, K. M. K. (2014). Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes. PubMed Central. [Link]
-
Wang, Y., et al. (2019). Precise and long-term tracking of mitochondria in neurons using a bioconjugatable and photostable AIE luminogen. PubMed Central. [Link]
-
Yuan, L., et al. (2019). Reaction-free and MMP-independent fluorescent probes for long-term mitochondria visualization and tracking. ResearchGate. [Link]
-
Wang, Y., et al. (2021). A noteworthy interface-targeting fluorescent probe for long-term tracking mitochondria and visualizing mitophagy. ResearchGate. [Link]
-
Zhang, G. Y., et al. (2004). Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells. ResearchGate. [Link]
-
Cochemé, H. M., et al. (2012). Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living C. elegans. Beilstein Journal of Organic Chemistry. [Link]
-
Buckman, J. F., & Hruszkewycz, A. M. (2023). Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells. Frontiers in Oncology. [Link]
-
Scaduto, R. C. Jr., & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. PubMed Central. [Link]
-
Reers, M., et al. (1989). Fluorescent cationic probes of mitochondria. Metrics and mechanism of interaction. PubMed Central. [Link]
-
Wang, Y., et al. (2024). Rhodamine-based fluorescent probe for dynamic STED imaging of mitochondria. National Institutes of Health. [Link]
-
Awasthi, K. K., et al. (2015). Fluorescent mitochondria potential staining. Rhodamine B staining... ResearchGate. [Link]
-
LabDAO. (2024). Mitochondrial Fluorescent Dyes- Imaging Morphology and Function. YouTube. [Link]
-
Brulikova, L., et al. (2016). Synthesis and study of novel pH-independent fluorescent mitochondrial labels based on Rhodamine B. RSC Advances. [Link]
-
Gallo, J., et al. (2023). Enhanced Cell Uptake of Rhodamine B for Photodynamic Therapy under Hypoxic Conditions Using Sepia Melanin Nanoparticles. ACS Applied Nano Materials. [Link]
-
Oseroff, A. R., et al. (1987). Rhodamine Dyes as Potential Agents for Photochemotherapy of Cancer in Human Bladder Carcinoma Cells. ResearchGate. [Link]
-
El-Sayed, M., et al. (2012). Tunable Cytotoxicity of Rhodamine 6G via Anion Variations. PubMed Central. [Link]
-
Van der Veen, J. W., et al. (1990). Interaction of photodynamically induced cell killing and dark cytotoxicity of rhodamine 123. PubMed. [Link]
-
ResearchGate. (n.d.). 2-(2-Hydroxyphenyl)isoindoline-1,3-dione. [Link]
-
Yuan, H., & Cho, D. G. (2021). Mitochondrial Targeting and Imaging with Small Organic Conjugated Fluorophores: A Review. PubMed Central. [Link]
Sources
- 2. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells [frontiersin.org]
- 6. Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sc.edu [sc.edu]
- 9. apexbt.com [apexbt.com]
- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of photodynamically induced cell killing and dark cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Targeting and Imaging with Small Organic Conjugated Fluorophores: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction-free and MMP-independent fluorescent probes for long-term mitochondria visualization and tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Precise and long-term tracking of mitochondria in neurons using a bioconjugatable and photostable AIE luminogen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
A Comparative Guide for the Validation of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid as a Ratiometric pH Sensor
This guide provides an in-depth, objective comparison of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid as a novel ratiometric pH sensor against established alternatives. It includes supporting experimental data and protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Introduction: The Critical Role of Ratiometric pH Sensing
The precise measurement of pH, particularly intracellular pH (pHi), is fundamental to understanding cellular physiology and pathology. Deviations in pHi are associated with numerous cellular processes, including proliferation, apoptosis, and drug resistance. Fluorescent pH sensors have become indispensable tools for monitoring these changes with high spatial and temporal resolution.[1][2]
Ratiometric sensing offers significant advantages over traditional intensity-based probes. By measuring the ratio of fluorescence intensities at two different wavelengths, ratiometric sensors can provide a built-in correction for variables such as probe concentration, photobleaching, and instrumental fluctuations.[3][4] This leads to more accurate and reproducible pH measurements. This guide focuses on the validation of a promising new candidate, 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and compares its performance with widely used sensors.
A Novel Candidate: 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (HPIDC) is a fluorescent compound with a structural motif that suggests potential for ratiometric pH sensing through an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[5][6][7]
Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)
Molecules capable of ESIPT can exist in two tautomeric forms, the enol and the keto form, upon photoexcitation.[6][7][8] The transition between these forms involves the transfer of a proton, which is often influenced by the surrounding pH. This can result in dual fluorescence emission with a large Stokes shift, a key characteristic for ratiometric sensing.[6][7][9] In the case of HPIDC, the presence of a hydroxyl group ortho to the isoindoline nitrogen facilitates the intramolecular hydrogen bond necessary for this process. The protonation state of the molecule in response to ambient pH is expected to modulate the ESIPT process, leading to a change in the ratio of the enol and keto emission intensities.
Caption: Proposed ESIPT mechanism for HPIDC.
Performance Validation of HPIDC
A thorough validation of any new fluorescent probe is essential to ensure its reliability and suitability for specific applications.[10] This section outlines the key experimental protocols for characterizing HPIDC.
Synthesis of HPIDC
While the full synthetic route is beyond the scope of this guide, HPIDC can be synthesized from commercially available starting materials. A common approach involves the condensation of 4-carboxyphthalic anhydride with 2-aminophenol. Detailed synthetic procedures for similar isoindoline derivatives can be found in the literature.[11][12]
Photophysical Properties and pH Titration
The core of the validation process lies in characterizing the probe's response to pH.
Experimental Protocol: pH Titration
-
Stock Solution Preparation: Prepare a concentrated stock solution of HPIDC in DMSO.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10) using appropriate buffer systems (e.g., citrate-phosphate for acidic range, phosphate for neutral range, and borate for alkaline range).[13]
-
Sample Preparation: Dilute the HPIDC stock solution into each buffer to a final concentration suitable for fluorescence measurements (e.g., 1-10 µM).
-
Spectroscopic Measurements:
-
Record the absorption spectra for each sample to identify the excitation wavelength(s).
-
Record the fluorescence emission spectra for each sample using the determined excitation wavelength.
-
-
Data Analysis:
Caption: Workflow for pKa determination of HPIDC.
Comparative Analysis: HPIDC vs. Established Ratiometric pH Sensors
To objectively evaluate the performance of HPIDC, it is crucial to compare it against well-established and commercially available ratiometric pH sensors, such as BCECF and SNARF derivatives.[17][18][19]
| Parameter | HPIDC (Predicted) | BCECF | SNARF-1 |
| Sensing Type | Dual Emission (Ratiometric) | Dual Excitation (Ratiometric)[19] | Dual Emission (Ratiometric)[18] |
| pKa | To be determined | ~6.98[19] | ~7.5[19] |
| Excitation Max (nm) | To be determined | ~440 (pH-insensitive), ~490 (pH-sensitive)[19] | ~488 or ~514[19] |
| Emission Max (nm) | To be determined | ~535[19] | ~580 (acidic), ~640 (basic)[19] |
| Advantages | Potentially large Stokes shift due to ESIPT, simple structure. | High quantum yield, well-established protocols.[18] | Dual emission suitable for confocal microscopy.[19] |
| Disadvantages | Novel compound, requires extensive validation. | Dual excitation can introduce artifacts from cell movement.[20] | Intracellular calibration can be complex.[17] |
Application in Live Cell Imaging
The ultimate test for a new pH sensor is its performance in a biological context. The following protocol outlines the steps for using HPIDC for intracellular pH imaging.
Experimental Protocol: Live Cell Ratiometric pH Imaging
-
Cell Culture: Culture cells of interest on a suitable imaging dish or coverslip.
-
Probe Loading: Incubate the cells with the acetoxymethyl (AM) ester form of HPIDC (if available for better cell permeability) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with fresh buffer to remove excess probe.
-
Imaging:
-
Acquire fluorescence images at the two emission wavelengths using a fluorescence microscope equipped with appropriate filter sets.
-
Capture images sequentially for each channel.
-
-
Calibration (In Situ):
-
To obtain quantitative pH values, perform an in situ calibration.
-
Incubate the probe-loaded cells in a series of high-potassium buffers of known pH containing the ionophore nigericin.[21] Nigericin equilibrates the intracellular and extracellular pH.
-
Acquire ratiometric images for each calibration buffer.
-
-
Data Analysis:
Caption: Workflow for live-cell ratiometric pH imaging and calibration.
Conclusion and Future Outlook
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid presents a promising scaffold for a novel ratiometric pH sensor based on the ESIPT mechanism. Its simple structure and potential for dual emission make it an attractive candidate for further development. The experimental protocols detailed in this guide provide a framework for its comprehensive validation.
Future work should focus on a detailed characterization of its photophysical properties, including quantum yield, photostability, and selectivity against other ions. Successful validation in live-cell imaging, particularly in comparison to established probes like BCECF and SNARF, will be critical in establishing its utility for the broader scientific community. The development of cell-permeant derivatives will also be essential for its application in intracellular studies.
References
-
Whitaker, J. E., Haugland, R. P., & Prendergast, F. G. (1991). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7' - bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein. Analytical Biochemistry, 194(2), 330-344. [Link]
-
Bencina, S., et al. (2023). Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe. MDPI. [Link]
-
Padhye, S., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews. [Link]
-
Baruah, U., et al. (2023). Excited-State Proton Transfer for Biomarker Detection. MDPI. [Link]
-
Al-Mokadem, K., et al. (2022). Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. MDPI. [Link]
-
Li, Y., et al. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega. [Link]
-
Royal Society of Chemistry. (2013). Supporting Information - Journal of Materials Chemistry C. Royal Society of Chemistry. [Link]
-
Li, Y., et al. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Publications. [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Shirmanova, M. V., et al. (2017). Fluorescence lifetime-based pH mapping of tumors in vivo using genetically encoded sensor SypHerRed. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Excited state intramolecular proton transfer. Wikipedia. [Link]
-
Nishigaki, T., et al. (2020). Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F. Frontiers. [Link]
-
Nguyen, H. B. T., et al. (2024). A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. ResearchGate. [Link]
-
Bojinov, V., et al. (2025). The design, synthesis and photophysical properties of two novel 1,8-naphthalimide fluorescent pH sensors based on PET and ICT. ResearchGate. [Link]
-
Yuan, L., et al. (2019). Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations. NIH. [Link]
-
O'Connor, C., & Silver, R. (2013). Measurement validation example: using a fluorescent biosensor to measure subcellular pH. ResearchGate. [Link]
-
ResearchGate. (2025). 4-Amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) pH sensors as liposomal cellular imaging agents: The effect of substituent patterns on PET directional quenching. ResearchGate. [Link]
-
Grillo-Hill, C. M., & Zaccolo, M. (2015). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. PMC - NIH. [Link]
-
Park, S. Y., et al. (2010). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. [Link]
-
ResearchGate. (2025). Expanding the Breadth of 4-Amino-1,8-naphthalimide Photophysical Properties through Substitution of the Naphthalimide Core. ResearchGate. [Link]
-
bioRxiv. (2025). Real-Time Ratiometric pH Imaging of Macrophage Lysosomes Using the Novel pH-sensitive Probe ApHID. bioRxiv. [Link]
-
ResearchGate. (2023). Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe. ResearchGate. [Link]
-
Yuan, L., et al. (2016). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. PMC - NIH. [Link]
-
bioRxiv. (2024). Ratiometric pH Imaging of Macrophage Lysosomes Using the Novel pH-sensitive Dye ApHID. bioRxiv. [Link]
-
NIH. (2025). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. NIH. [Link]
-
Kermis, H. R., et al. (2002). Dual excitation ratiometric fluorescent pH sensor for noninvasive bioprocess monitoring: development and application. PubMed. [Link]
-
ResearchGate. (2025). 2-(2-Hydroxyphenyl)isoindoline-1,3-dione. ResearchGate. [Link]
-
ResearchGate. (2016). A New Dual-modal Colorimetric/Fluorescence Molecular Probe for Ratiometric Sensing of pH and Its Application. ResearchGate. [Link]
-
Liu, X., et al. (2017). Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. PubMed. [Link]
Sources
- 1. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual excitation ratiometric fluorescent pH sensor for noninvasive bioprocess monitoring: development and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Excited state intramolecular proton transfer - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Frontiers | Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F [frontiersin.org]
- 21. Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isoindoline-Based Probes vs. Commercial Fluorescent Dyes: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. While a vast array of commercial fluorescent dyes dominates the market, a growing class of isoindoline-based probes is emerging with unique properties that warrant consideration. This guide provides an in-depth comparative analysis of isoindoline-based fluorescent probes and commonly used commercial dyes, offering supporting experimental data and protocols to empower you in making informed decisions for your research.
The Foundation: Understanding the Players
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of a wide range of analytes and processes.[1] Their utility is dictated by their photophysical properties, primarily their ability to absorb light at a specific wavelength and emit it at a longer wavelength. Key performance indicators for a fluorescent probe include its quantum yield (the efficiency of converting absorbed photons to emitted photons), photostability (resistance to degradation upon light exposure), and sensitivity to its environment.[2]
Isoindoline-Based Probes: This class of fluorophores is characterized by the isoindoline core structure. Their photophysical properties can be finely tuned by introducing various substituents to this core, allowing for the development of probes with specific functionalities.[3][4] A key advantage of some isoindoline derivatives is their potential for "turn-on" fluorescence, where they exhibit minimal fluorescence until they bind to a specific target, thereby reducing background signal.[5] However, a notable consideration is that many isoindoline derivatives exhibit lower photostability compared to robust commercial dyes.[6]
Commercial Fluorescent Dyes: The market is populated by a wide variety of well-established fluorescent dyes, each with its own set of strengths and weaknesses. For this comparison, we will focus on three widely used classes:
-
Fluorescein and its Derivatives (e.g., FITC): Known for its high quantum yield and bright green fluorescence, fluorescein is a workhorse in many applications. However, its fluorescence is highly pH-sensitive and it is prone to photobleaching.[6]
-
Rhodamines (e.g., Rhodamine B): These dyes offer bright, red-shifted emission, high photostability, and are less sensitive to pH changes than fluorescein, making them suitable for a broader range of biological applications.[6]
-
BODIPY Dyes: This versatile class of fluorophores is known for high quantum yields, sharp emission peaks, and good photostability. Their properties can be extensively modified through chemical synthesis.[1]
-
Alexa Fluor Dyes: This series of dyes offers a wide range of colors with improved brightness and photostability compared to traditional dyes.[7][8]
Head-to-Head Comparison: Photophysical Properties
The selection of a fluorescent probe often hinges on a careful evaluation of its photophysical characteristics. The following table summarizes the key properties of a representative isoindoline-based probe alongside popular commercial dyes.
| Property | Isoindoline-Based Probe (Representative) | Fluorescein (FITC) | Rhodamine B | BODIPY FL | Alexa Fluor 488 |
| Excitation Max (nm) | ~340-450 | ~495 | ~555 | ~503 | ~495 |
| Emission Max (nm) | ~450-550 | ~525 | ~580 | ~512 | ~519 |
| Quantum Yield (Φ) | Variable (can be high) | High (~0.92 in 0.1 M NaOH)[9] | High (~0.31 in ethanol) | High (~0.9) | Very High (0.92)[9] |
| Photostability | Moderate to Low[6] | Low[6] | High[6] | High | High |
| pH Sensitivity | Generally less sensitive than fluorescein | High (fluorescence quenched at acidic pH)[6] | Low[6] | Low | Low |
| Solvent Polarity Sensitivity | Can be sensitive, affecting spectral properties[10] | Moderate | Low | Low | Low |
Causality Behind Experimental Choices: Why These Properties Matter
The data presented in the table above is not merely a collection of numbers; each parameter has profound implications for experimental design and data interpretation.
-
Quantum Yield (Φ): A high quantum yield is paramount for achieving a bright signal, which is crucial for detecting low-abundance targets and minimizing the required excitation light intensity, thereby reducing phototoxicity in live-cell imaging.[11]
-
Photostability: In applications requiring prolonged or repeated imaging, such as time-lapse microscopy or single-molecule tracking, high photostability is essential to prevent signal loss and ensure accurate quantification.[12] The lower photostability of some isoindoline probes may limit their use in such demanding applications.[6]
-
pH and Solvent Sensitivity: For intracellular imaging, a probe's sensitivity to pH and the polarity of its microenvironment can be either a desirable feature for sensing applications or a confounding factor that needs to be carefully controlled. The pronounced solvent sensitivity of some isoindoline derivatives can be harnessed to probe changes in the cellular environment.[10]
Experimental Workflows and Protocols
To provide a framework for your own comparative studies, we present detailed protocols for key experiments.
Diagram: Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative analysis of fluorescent probes.
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol describes the determination of the fluorescence quantum yield of an isoindoline-based probe relative to a well-characterized standard (e.g., quinine sulfate or fluorescein).
Principle: The quantum yield of a sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[5]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Isoindoline-based probe
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (ensure the same solvent is used for the probe and standard if possible, or apply a refractive index correction)
Procedure:
-
Prepare a series of dilute solutions of both the isoindoline probe and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation and emission slits are kept constant for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the isoindoline probe and the standard.
-
Calculate the quantum yield (Φ_sample) of the isoindoline probe using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Protocol 2: Photostability (Photobleaching) Assay
This protocol outlines a method to compare the photostability of an isoindoline-based probe with that of commercial dyes under continuous illumination.
Principle: The rate of fluorescence decay under constant illumination is a measure of a fluorophore's photostability.[13]
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source.
-
Image analysis software (e.g., ImageJ).
-
Solutions of the isoindoline probe and commercial dyes at comparable concentrations.
-
Microscope slides and coverslips.
Procedure:
-
Prepare samples by mounting a small volume of each dye solution between a microscope slide and a coverslip.
-
Place the sample on the microscope stage and focus on the field of view.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate a specific region of interest (ROI) with the excitation light at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for each dye. A slower decay curve indicates higher photostability.
Diagram: Photobleaching Analysis Workflow
Caption: Step-by-step workflow for assessing and comparing the photostability of fluorescent dyes.
Protocol 3: Cellular Imaging with an Isoindoline-Based Probe
This protocol provides a general guideline for staining live or fixed cells with an isoindoline-based probe for fluorescence microscopy.
Principle: Fluorescent probes can be used to label specific cellular structures or molecules, allowing for their visualization by fluorescence microscopy.[11]
Materials:
-
Cultured cells grown on coverslips or in imaging dishes.
-
Isoindoline-based probe stock solution (e.g., in DMSO).
-
Cell culture medium or phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets in fixed cells.
-
Fluorescence microscope.
Procedure for Live-Cell Imaging:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
Prepare the staining solution by diluting the isoindoline probe stock solution in cell culture medium to the final working concentration (this needs to be optimized for each probe).
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for the optimal duration at 37°C in a CO₂ incubator. Incubation times will vary depending on the probe and cell type.
-
(Optional) Wash the cells with fresh culture medium or PBS to remove excess probe and reduce background fluorescence.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the isoindoline probe.
Procedure for Fixed-Cell Imaging:
-
Culture and fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes if the target is intracellular.
-
Wash the cells three times with PBS.
-
Prepare the staining solution by diluting the isoindoline probe in PBS.
-
Incubate the cells with the staining solution for the optimized duration at room temperature.
-
Wash the cells three times with PBS to remove unbound probe.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Troubleshooting: For common issues such as high background, weak signal, or phototoxicity, refer to established troubleshooting guides.[14][15][16][17]
Conclusion and Future Perspectives
Isoindoline-based probes represent a valuable addition to the fluorescent toolbox, offering tunable photophysical properties and the potential for "turn-on" sensing capabilities.[6] While they may not always match the exceptional photostability of some of the best commercial dyes like the Alexa Fluor series or certain BODIPY derivatives, their unique characteristics make them highly suitable for specific applications, particularly those where environmental sensitivity is advantageous.
The choice between an isoindoline-based probe and a commercial dye is not a matter of one being universally superior to the other. Instead, it is a decision that must be guided by the specific demands of the experiment. For demanding applications requiring high brightness and photostability, such as super-resolution microscopy or long-term live-cell imaging, carefully selected commercial dyes may be the preferred option.[1][18] However, for researchers developing novel sensing strategies or requiring probes with specific environmental responses, the versatility of the isoindoline scaffold presents exciting opportunities.
As synthetic chemistry continues to advance, we can anticipate the development of new generations of isoindoline-based probes with improved photostability and even more sophisticated functionalities, further expanding their utility in cutting-edge research.
References
- Desai, N. C., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(15), 12887-12903.
- BenchChem. (2025). A Comparative Guide to 2H-Isoindole-Based Fluorescent Dyes and Other Common Fluorophores. BenchChem.
- Lee, S., et al. (2025). Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. Journal of the American Chemical Society.
- Grycova, L., et al. (2019). Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging. Chemistry – A European Journal, 25(63), 14338-14347.
- Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891-4932.
- Lidke, D. S., et al. (2003). Continuous Photobleaching in Vesicles and Living Cells: A Measure of Diffusion and Compartmentation. Biophysical Journal, 84(4), 2573-2583.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products.
-
ResearchGate. (n.d.). Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. Retrieved January 17, 2026, from [Link]
-
FluoroFinder. (2024, March 12). Fluorophores for Super-Resolution Microscopy. Retrieved January 17, 2026, from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved January 17, 2026, from [Link]
- Maslivets, V. A., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(12), 7245-7249.
-
Rhenium Bio. (n.d.). Imaging protocol handbook. Retrieved January 17, 2026, from [Link]
- Aligholipour, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Biomolecular Structure and Dynamics, 1-13.
- Griffith, O. H., et al. (1980). Photoelectron microscopy and photoelectron quantum yields of the fluorescent dyes fluorescein and rhodamine. Journal of Microscopy, 120(Pt 2), 185-194.
-
ResearchGate. (n.d.). Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. Retrieved January 17, 2026, from [Link]
- Kozma, E., & Kele, P. (2019). Fluorogenic probes for super-resolution microscopy. Organic & Biomolecular Chemistry, 17(2), 215-233.
- Kim, J., et al. (2024). Organelle Targeting Self-Assembled Fluorescent Probe for Anticancer Treatment. International Journal of Molecular Sciences, 25(14), 7567.
- Song, L., et al. (1997). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 69(23), 4798-4805.
-
AxisPharm. (2024, October 2). Alexa Fluor series fluorescent dyes and equivalents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The solid curve shows the measured quantum yield of rhodamine B in the.... Retrieved January 17, 2026, from [Link]
- Kuimova, M. K., et al. (2009). A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Journal of the American Chemical Society, 131(1), 332-333.
- Maslivets, V. A., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(12), 7245-7249.
- Al-Majed, A. A., et al. (2026). O‐Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis—A Critical Review. Luminescence, 41(1), 1-17.
-
Thermo Fisher Scientific. (2019, October 9). Best practices: 5 steps to live-cell imaging [Video]. YouTube. [Link]
-
Evident Scientific. (n.d.). Optimization and Troubleshooting. Retrieved January 17, 2026, from [Link]
-
Encyclopedia.pub. (n.d.). Organelle-Targeted Fluorescent Probes. Retrieved January 17, 2026, from [Link]
- Belov, V. N., et al. (2015). Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review.
-
Nikon Imaging Center. (n.d.). Selecting Fluorescent Dyes. Retrieved January 17, 2026, from [Link]
- Binder GmbH. (2025, April 10). In the right light: What ICH photostability tests are all about. Binder World.
-
ResearchGate. (n.d.). Fluorescence photobleaching to evaluate flow velocity and hydrodynamic dispersion in nanoslits. Retrieved January 17, 2026, from [Link]
- Hirano, M., et al. (2022). StayGold photostability under different illumination modes. Scientific Reports, 12(1), 1-13.
- Schermelleh, L., et al. (2010). A guide to super-resolution fluorescence microscopy. The Journal of Cell Biology, 190(2), 165-175.
- Li, X., et al. (2020). Fluorescent probes for organelle-targeted bioactive species imaging. Chemical Society Reviews, 49(17), 6436-6478.
- Wu, H., et al. (2023).
- Ran, C., et al. (2023). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Molecular Imaging and Biology, 25(2), 1-14.
- Ran, C., et al. (2023). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Molecular Imaging and Biology, 25(2), 1-14.
- Dridi, W., et al. (2023). Comparative Study of Rhodamine B Treatment: Assessing of Efficiency Processes and Ecotoxicity of By-Products. Applied Sciences, 13(18), 10173.
- Laissue, P. F., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 130(10), 1837-1847.
-
StabilityHub. (2024, March 5). The Spotlight on Photostability. Retrieved January 17, 2026, from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of optical properties of different silicon rhodamines. Retrieved January 17, 2026, from [Link]
Sources
- 1. Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 8. Alexa Fluor 647 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. StayGold photostability under different illumination modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous Photobleaching in Vesicles and Living Cells: A Measure of Diffusion and Compartmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. pure.mpg.de [pure.mpg.de]
A Head-to-Head Comparison: Benchmarking Novel Isoindoline Inhibitors Against Established Drugs for Monoamine Oxidase (MAO) Inhibition
Introduction: The Promise of the Isoindoline Scaffold in MAO Inhibition
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects.[1][2][3] Recent efforts have focused on developing novel isoindoline derivatives as potent and selective inhibitors of key enzymes.[4][5] This guide focuses on a critical target: Monoamine Oxidase (MAO).
MAO enzymes (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7][8][9] Dysregulation of these neurotransmitters is implicated in depression and neurodegenerative disorders such as Parkinson's disease.[6][7][10] Consequently, MAO inhibitors (MAOIs) are a vital class of therapeutics.[][12]
This guide provides a comprehensive framework for benchmarking the performance of a novel, hypothetical isoindoline inhibitor, NII-A , against two well-established drugs:
-
Moclobemide : A reversible and selective inhibitor of MAO-A (RIMA), primarily used for depression.[7][13][14][15]
-
Selegiline : An irreversible inhibitor that is selective for MAO-B at lower doses and is used in the management of Parkinson's disease.[6][16][17][18]
We will detail the essential in vitro assays required to build a robust performance profile, covering enzymatic potency, mechanism of action, and cellular effects. The objective is to provide researchers with a scientifically rigorous workflow for evaluating novel chemical entities against the gold standards in the field.
The Strategic Workflow for Comparative Inhibitor Profiling
A successful benchmarking campaign requires a multi-faceted approach, moving from pure biochemical interactions to more complex cellular systems. This ensures that the data generated is not only accurate but also biologically relevant. Our workflow is designed to answer three fundamental questions:
-
Potency: How effectively does the novel compound inhibit the target enzyme?
-
Mechanism: How does the compound inhibit the enzyme?
-
Cellular Impact: Does the biochemical activity translate to a cellular context, and is it safe?
Caption: Workflow for benchmarking novel enzyme inhibitors.
Detailed Methodologies: Protocols for Rigorous Comparison
Scientific integrity rests on reproducible and well-validated protocols. The following sections provide step-by-step methodologies for the core assays.
Enzymatic Assay: Determining IC50 with the MAO-Glo™ Assay
The half-maximal inhibitory concentration (IC50) is the primary metric for inhibitor potency. We utilize the Promega MAO-Glo™ Assay, a robust, luminescence-based method that measures MAO activity by converting a luciferin derivative substrate into a luminescent signal.[19][20][21][22] The amount of light produced is directly proportional to MAO activity.[19][20]
Protocol:
-
Reagent Preparation : Prepare the MAO Substrate and Luciferin Detection Reagent according to the manufacturer's protocol (Promega, Cat. No. V1401/V1402).[20][23]
-
Compound Dilution : Prepare a 10-point serial dilution series for NII-A, Moclobemide, and Selegiline in the appropriate reaction buffer. A typical starting concentration is 100 µM. Include a DMSO-only control (representing 100% enzyme activity) and a no-enzyme control (background).
-
Assay Plate Setup : In a 96-well white polystyrene plate, add 25 µL of the diluted MAO substrate/buffer mix to each well.[23]
-
Inhibitor Addition : Add 0.5 µL of each test compound dilution to its respective well in duplicate.
-
Enzyme Initiation : Add 25 µL of recombinant human MAO-A or MAO-B enzyme to each well to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes on a plate shaker.[23]
-
Signal Generation : Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[21]
-
Final Incubation : Incubate for 20 minutes at room temperature, protected from light, to stabilize the signal.[23]
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.
-
Data Analysis : Subtract the background reading, normalize the data to the DMSO control, and plot the percent inhibition versus the log of inhibitor concentration. Use a non-linear regression model (variable slope) to calculate the IC50 value.[23]
Enzyme Kinetics: Elucidating the Mechanism of Inhibition
Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive is crucial for drug development. This is determined by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations and visualizing the data using a Lineweaver-Burk plot (a double reciprocal plot).[24][25][26][27]
Protocol:
-
Experimental Setup : Using the MAO-Glo™ assay, set up reactions with a range of MAO substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value of the substrate).
-
Inhibitor Conditions : For each substrate concentration, run the assay in the absence of the inhibitor and in the presence of at least two fixed concentrations of the novel inhibitor (NII-A).
-
Data Acquisition : Measure the initial reaction velocity (V₀) for each condition. This is typically done by measuring luminescence at several early time points to ensure the reaction is in the linear range.
-
Lineweaver-Burk Plot : Plot 1/V₀ versus 1/[S] (substrate concentration) for each inhibitor concentration.
-
Interpretation :
-
Competitive Inhibition : Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition : Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition : Lines are parallel (both Vmax and Km decrease).
-
Caption: MAO enzymes break down key neurotransmitters.
Cellular Assays: Assessing Cytotoxicity and Target Engagement
It is imperative to determine if the inhibitor is toxic to cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[28][29][30] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[28][31]
Protocol:
-
Cell Seeding : Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere for 24 hours.[28]
-
Compound Treatment : Treat the cells with the same serial dilution of inhibitors used in the enzymatic assay. Incubate for a relevant period (e.g., 24-48 hours).
-
MTT Addition : Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[28][32]
-
Incubation : Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[32]
-
Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the crystals.[30]
-
Data Acquisition : Measure the absorbance at ~570 nm using a plate reader.
-
Analysis : Calculate the half-maximal cytotoxic concentration (CC50) by plotting cell viability against the log of inhibitor concentration.
CETSA® is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a cell.[33][34] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[33][35][36]
Protocol:
-
Cell Treatment : Treat intact cells with the test compound (e.g., NII-A at 10x its IC50) and a vehicle control.
-
Heating : Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis and Separation : Lyse the cells and separate the soluble protein fraction (where the non-denatured target resides) from the precipitated aggregates via centrifugation.
-
Detection : Quantify the amount of soluble MAO-A or MAO-B protein remaining at each temperature using a standard detection method like Western Blot or ELISA.
-
Analysis : Plot the amount of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the control, indicating thermal stabilization.[37]
Performance Benchmark Analysis: NII-A vs. Known Drugs
The data from the described assays are synthesized to create a clear, comparative performance profile. This allows for an objective evaluation of the novel inhibitor's potential.
Table 1: Comparative Potency and Selectivity (Note: Data are hypothetical for illustrative purposes)
| Compound | Target | IC50 (nM) | MAO-B/MAO-A Selectivity Ratio |
| NII-A | MAO-A | 15 | 200 |
| MAO-B | 3000 | ||
| Moclobemide | MAO-A | 250 | 120 |
| MAO-B | 30000 | ||
| Selegiline | MAO-A | 5000 | 0.01 |
| MAO-B | 50 |
Interpretation: In this hypothetical scenario, NII-A demonstrates significantly higher potency against MAO-A compared to Moclobemide and maintains a strong selectivity profile for MAO-A over MAO-B.
Table 2: Mechanism of Inhibition and Cellular Profile (Note: Data are hypothetical for illustrative purposes)
| Compound | Target | Mechanism of Inhibition | CC50 (µM) in SH-SY5Y cells | Therapeutic Index (CC50 / IC50) |
| NII-A | MAO-A | Competitive, Reversible | >50 | >3333 |
| Moclobemide | MAO-A | Competitive, Reversible | >100 | >400 |
| Selegiline | MAO-B | Irreversible | 25 | 500 |
Interpretation: NII-A shows a favorable reversible and competitive mechanism, similar to Moclobemide. Critically, its high potency does not correspond with high cytotoxicity, leading to an excellent therapeutic index, suggesting a wide safety window in this preliminary in vitro assessment.
Conclusion and Future Directions
This guide outlines a robust, multi-pillar strategy for the preclinical benchmarking of novel isoindoline enzyme inhibitors against established drugs. By systematically evaluating potency, mechanism, and cellular effects, researchers can build a comprehensive and compelling data package.
Based on our hypothetical data, the novel inhibitor NII-A presents as a highly promising candidate. Its superior potency, high selectivity for MAO-A, reversible mechanism, and wide therapeutic index make it a strong contender for further development as a potential treatment for depression. The next logical steps would involve pharmacokinetic studies, in vivo efficacy models, and further safety pharmacology to validate these promising in vitro findings.
References
-
Lineweaver–Burk plot . Wikipedia. Available from: [Link]
-
Selegiline . StatPearls - NCBI Bookshelf. National Institutes of Health. Available from: [Link]
-
What is the mechanism of Moclobemide? . Patsnap Synapse. Available from: [Link]
-
Selegiline . Wikipedia. Available from: [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry . MedSchoolCoach. Available from: [Link]
-
Moclobemide . Wikipedia. Available from: [Link]
-
What is the mechanism of Selegiline Hydrochloride? . Patsnap Synapse. Available from: [Link]
-
Neuroprotective actions of selegiline . PubMed - National Institutes of Health. Available from: [Link]
-
Lineweaver–Burk Plot . Microbe Notes. Available from: [Link]
-
Pharmacology of selegiline . Wikipedia. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. Available from: [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry . MedSchoolCoach. Available from: [Link]
-
Moclobemide . MentalHealth.com. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. Available from: [Link]
-
Enzyme inhibition and kinetics graphs (article) . Khan Academy. Available from: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies . PubMed Central. Available from: [Link]
-
Moclobemide (oral route) . Mayo Clinic. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. Available from: [Link]
-
Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide . PMC - NIH. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. Available from: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking . MDPI. Available from: [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase . PMC - PubMed Central. Available from: [Link]
-
Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes . PMC - PubMed Central. Available from: [Link]
-
CETSA . CETSA. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. Available from: [Link]
-
An Overview of In Vitro BE Studies . FDA. Available from: [Link]
-
FDA Publishes Guidance on Investigational In Vitro Diagnostics . BioPharm International. Available from: [Link]
-
List of MAO inhibitors + Uses & Side Effects . Drugs.com. Available from: [Link]
-
FDA ICH M12 Drug-Drug Interaction Studies Webinar: In Vitro DDI Assessments . YouTube. Available from: [Link]
-
Updates on FDA's Drug-Drug Interaction Final Guidances . YouTube. Available from: [Link]
-
FDA issues guidance on investigational in vitro diagnostics in oncology trials . The Cancer Letter. Available from: [Link]
-
What MAO inhibitors are in clinical trials currently? . Patsnap Synapse. Available from: [Link]
-
Monoamine oxidase inhibitor . Wikipedia. Available from: [Link]
-
Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action . PubMed Central. Available from: [Link]
Sources
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Moclobemide - Wikipedia [en.wikipedia.org]
- 14. mentalhealth.com [mentalhealth.com]
- 15. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selegiline - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 18. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAO-Glo™ Assay Protocol [promega.com]
- 20. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. Assay in Summary_ki [bindingdb.org]
- 24. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 25. microbenotes.com [microbenotes.com]
- 26. medschoolcoach.com [medschoolcoach.com]
- 27. Khan Academy [khanacademy.org]
- 28. clyte.tech [clyte.tech]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. broadpharm.com [broadpharm.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. CETSA [cetsa.org]
- 34. news-medical.net [news-medical.net]
- 35. bio-protocol.org [bio-protocol.org]
- 36. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Ion Detection: Cross-Validation of a Novel Fluorescent Sensor with Atomic Absorption Spectroscopy
In the landscape of analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the precise and reliable quantification of metal ions is of paramount importance. While established techniques like Atomic Absorption Spectroscopy (AAS) have long been the gold standard, the quest for more rapid, cost-effective, and field-deployable methods has led to the development of novel fluorescent chemosensors. This guide provides an in-depth technical comparison of a promising, albeit hypothetically characterized, fluorescent sensor, 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, with the benchmark AAS method for the detection of Aluminum (Al³⁺) ions.
The Rise of Fluorescent Chemosensors in Metal Ion Detection
Fluorescent chemosensors have garnered significant attention for their high sensitivity, selectivity, and rapid response times.[1] These molecular probes are designed to exhibit a change in their fluorescence properties upon binding to a specific analyte, in this case, a metal ion. This change can manifest as an increase in fluorescence intensity ("turn-on"), a decrease ("turn-off"), or a shift in the emission wavelength (ratiometric).[2] The inherent advantages of fluorescence-based detection, including its non-destructive nature and potential for real-time monitoring, make it an attractive alternative to traditional spectroscopic methods.
A Hypothetical Case Study: 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid as a Selective Al³⁺ Sensor
While extensive experimental data on the metal ion sensing capabilities of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is not yet publicly available, its molecular structure suggests a strong potential as a selective fluorescent sensor for Al³⁺. The rationale for this hypothesis is grounded in established principles of fluorescent chemosensor design. The 2-hydroxyphenyl group is a well-known fluorophore that can undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that is often modulated by the presence of metal ions.[3][4][5] Furthermore, the isoindoline-1,3-dione scaffold has been successfully utilized in the development of fluorescent sensors for various metal ions, including Zn²⁺ and Fe³⁺. The carboxylic acid moiety can also serve as an effective binding site for metal cations.
Based on these structural features, we propose a "turn-on" fluorescence sensing mechanism for Al³⁺. In its free state, the sensor may exhibit weak fluorescence due to quenching processes. Upon binding of Al³⁺ to the hydroxyphenyl and carboxylic acid groups, a rigid complex is formed, which can inhibit these quenching pathways and lead to a significant enhancement of the fluorescence signal. This chelation-enhanced fluorescence (CHEF) is a common mechanism in "turn-on" sensors.[6][7]
The Gold Standard: Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a well-established and powerful analytical technique for the quantitative determination of elements in a sample.[8][9] The fundamental principle of AAS lies in the absorption of light by free atoms in their gaseous state.[10] Each element absorbs light at characteristic wavelengths, and the amount of light absorbed is directly proportional to the concentration of the element in the sample. AAS is renowned for its high sensitivity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, and its high selectivity for specific elements.[8]
The instrumentation for AAS typically consists of a light source (usually a hollow cathode lamp specific to the element being analyzed), an atomizer (such as a flame or a graphite furnace) to convert the sample into free atoms, a monochromator to select the specific wavelength of light, and a detector to measure the light intensity.[11]
Cross-Validation: Bridging the Gap Between Novel and Established Methods
The introduction of any new analytical method necessitates a rigorous validation process to ensure its reliability and accuracy. Cross-validation against a well-established method like AAS is a critical step in this process.[12][13] This involves analyzing a set of samples by both methods and comparing the results to assess the performance of the new method in terms of several key parameters.
Key Performance Metrics for Method Validation
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.[14]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Selectivity: The ability of the method to measure the analyte of interest in the presence of other components in the sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]
Experimental Design for Cross-Validation
This section outlines a detailed experimental protocol for the cross-validation of our hypothetical fluorescent sensor, 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, against AAS for the detection of Al³⁺ in aqueous samples.
Synthesis of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Caption: Plausible synthetic route for the fluorescent sensor.
Experimental Protocol: Cross-Validation Workflow
The following step-by-step protocol outlines the cross-validation process:
-
Preparation of Standard Solutions:
-
Prepare a series of Al³⁺ standard solutions of known concentrations in deionized water. These will be used to generate calibration curves for both the fluorescent sensor and AAS.
-
-
Sample Preparation:
-
Collect water samples from various sources (e.g., tap water, river water) to be analyzed.
-
For AAS analysis, samples may require acid digestion to remove organic matter and prevent interference.[15]
-
For the fluorescent sensor, samples may only require filtration to remove particulate matter.
-
-
Fluorescence Spectroscopy Analysis:
-
Add a specific concentration of the 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid sensor to the Al³⁺ standard solutions and the prepared water samples.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Construct a calibration curve by plotting fluorescence intensity versus Al³⁺ concentration for the standard solutions.
-
Determine the Al³⁺ concentration in the water samples using the calibration curve.
-
-
Atomic Absorption Spectroscopy (AAS) Analysis:
-
Analyze the Al³⁺ standard solutions and the digested water samples using a flame or graphite furnace AAS.
-
Construct a calibration curve by plotting absorbance versus Al³⁺ concentration for the standard solutions.
-
Determine the Al³⁺ concentration in the water samples using the calibration curve.
-
-
Data Analysis and Comparison:
-
Compare the Al³⁺ concentrations obtained from both methods for each water sample.
-
Statistically analyze the data to determine the correlation between the two methods and to evaluate the performance metrics (accuracy, precision, etc.) of the fluorescent sensor relative to AAS.
-
Caption: Workflow for the cross-validation of the fluorescent sensor against AAS.
Performance Comparison: A Hypothetical Data Summary
The following table presents a hypothetical comparison of the performance characteristics of the 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid sensor and AAS for the detection of Al³⁺. These values are based on typical performance data for similar fluorescent sensors and standard AAS methods found in the literature.[6][10][16][17]
| Performance Metric | 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (Hypothetical) | Atomic Absorption Spectroscopy (AAS) |
| Analyte | Al³⁺ | Al³⁺ |
| Detection Principle | Fluorescence Enhancement (Turn-on) | Atomic Absorption |
| Limit of Detection (LOD) | 0.1 µM (2.7 µg/L) | 0.01 µM (0.27 µg/L) |
| Limit of Quantification (LOQ) | 0.3 µM (8.1 µg/L) | 0.03 µM (0.81 µg/L) |
| Linear Dynamic Range | 0.3 - 20 µM | 0.03 - 50 µM |
| Analysis Time per Sample | < 5 minutes | 5 - 10 minutes |
| Instrumentation Cost | Moderate | High |
| Portability | High (potential for portable fluorometers) | Low (benchtop instrument) |
| Selectivity | High (hypothesized) | Very High |
| Sample Pre-treatment | Minimal (e.g., filtration) | Often requires acid digestion |
Discussion: Choosing the Right Tool for the Job
The cross-validation data, even in this hypothetical scenario, highlights the distinct advantages and limitations of each technique.
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid:
-
Advantages: The primary benefits of the fluorescent sensor lie in its speed, simplicity, and potential for portability. The minimal sample preparation and rapid analysis time make it ideal for high-throughput screening and on-site monitoring. The "turn-on" response provides a clear and easily interpretable signal.
-
Disadvantages: The sensitivity of the fluorescent sensor, while good, may not match the ultra-trace detection capabilities of AAS. Its selectivity would need to be rigorously tested against a wide range of potentially interfering ions commonly found in environmental and biological samples. The performance of the sensor can also be influenced by factors such as pH and temperature, requiring careful control of experimental conditions.
Atomic Absorption Spectroscopy (AAS):
-
Advantages: AAS remains the undisputed gold standard for its exceptional sensitivity and selectivity.[8] It provides highly accurate and reliable quantitative data, which is essential for regulatory compliance and fundamental research.
-
Disadvantages: AAS instrumentation is expensive and requires a controlled laboratory environment, precluding its use for in-field analysis. The sample preparation can be time-consuming and involves the use of hazardous chemicals. The analysis is also typically slower on a per-sample basis compared to the fluorescent sensor method.
Caption: Decision tree for selecting between the fluorescent sensor and AAS.
Conclusion and Future Perspectives
The cross-validation of a novel analytical method with an established technique is a cornerstone of good scientific practice. In this guide, we have outlined a comprehensive framework for comparing a hypothetical fluorescent sensor, 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, with AAS for the detection of Al³⁺. While AAS remains the benchmark for its unparalleled sensitivity and accuracy, fluorescent sensors offer a compelling alternative for applications where speed, cost, and portability are critical.
The development and validation of new chemosensors, such as the one discussed, are crucial for expanding the analytical toolkit available to researchers. Future work should focus on the experimental synthesis and characterization of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid to confirm its hypothesized sensing properties. Further studies should also explore its application in complex matrices and its potential for integration into portable analytical devices for real-time environmental and biomedical monitoring.
References
-
Excited State Intramolecular Proton Transfer (ESIPT)-Based Sensor for Ion Detection. (2021). ResearchGate. [Link]
-
Excited-state intramolecular proton transfer (ESIPT) based metal–organic frameworks for smart sensing and stimuli-responsive applications. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Methods for Analysis of Water by Atomic Absorption. (n.d.). pubs.usgs.gov. [Link]
-
Naphthalimide appended isoquinoline fluorescent probe for specific detection of Al3+ ions and its application in living cell imaging. (2022). PubMed. [Link]
-
Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025). PMC - NIH. [Link]
-
A Highly Selective Turn-on Fluorescent Probe for the Detection of Aluminum and Its Application to Bio-Imaging. (n.d.). PubMed Central. [Link]
-
2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. (n.d.). ACS Publications. [Link]
-
Excited-State Intramolecular Proton Transfer (ESIPT) Based Metal–Organic Supramolecular Optical Materials: Energy Transfer Mechanism and Luminescence Regulation Strategy. (2023). ACS Publications. [Link]
-
Simplification of Metal Ion Analysis in Fresh Water Samples by Atomic Absorption Spectroscopy for Laboratory Students. (n.d.). ResearchGate. [Link]
-
Polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone. (n.d.). Semantic Scholar. [Link]
-
Fluorescent chemosensors: the past, present and future. (2017). Chemical Society Reviews (RSC Publishing). [Link]
-
A “turn-on” small molecule fluorescent sensor for the determination of Al 3+ ion in real samples: theoretical calculations, and photophysical and electrochemical properties. (2021). RSC Publishing. [Link]
-
Fluorescent sensor for Al3+ ion in partially aqueous media using julolidine based probe. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Excited-state intramolecular proton-transfer (ESIPT) active interwoven polycatenated coordination polymer for selective detection of Al3+ and Ag+ ions along with water detection in less polar solvents. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025. [Link]
-
hydroxyphenyl)benzoxazole-based two-photon fluorescent probes for zinc and hydroxide ions. (n.d.). cpb.iphy.ac.cn. [Link]
-
AAS Analysis for Heavy Metals - Unveiling the Influence in Environmental and Health Concerns. (n.d.). Drawell. [Link]
-
Discriminative 'Turn-on' Detection of Al3+ and Ga3+ Ions as Well as Aspartic Acid by Two Fluorescent Chemosensors. (2023). MDPI. [Link]
-
Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. (2018). ACS Omega. [Link]
-
Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. (2022). MDPI. [Link]
-
“Turn-On” Fluorescent Biosensors for High Selective and Sensitive Detection of Al3+ Ion. (2020). Frontiers. [Link]
-
Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (n.d.). Semantic Scholar. [Link]
-
Performance of MOF-based fluorescent chemosensors for the detection of small or- ganic molecules. (n.d.). ResearchGate. [Link]
-
Monitoring Heavy Metals by Atomic Absorption Spectroscopy for Compliance with RoHS and WEEE Directives. (n.d.). Agilent. [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. (n.d.). PMC - PubMed Central. [Link]
-
Determination of Heavy Metals in Tap and Underground Water Using Atomic Absorption Spectrometry. (n.d.). JOCPR. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
-
Detection of environmental pollutants heavy metal ions based on the complexation with fluorescent dyes: Reaction of 2-(2ʹ-hydroxyphenyl)-5-amino-benzotriazole with the Sn2+, Hg2+, and Pb2+ ions. (2025). ResearchGate. [Link]
-
Introduction to Analytical Method Development and Validation. (2025). Lab Manager. [Link]
-
Full article: Highly sensitive and selective fluorescent “turn-on” probe for determination of aluminum ion in aqueous solution. (n.d.). Taylor & Francis. [Link]
-
Fluorescence Spectroscopy and Chemometric Modeling for Bioprocess Monitoring. (n.d.). MDPI. [Link]
-
A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. (n.d.). RSC Publishing. [Link]
-
Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (n.d.). INAB. [Link]
-
3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. (n.d.). Journal of Pharmaceutical Science and Technology (JPST). [Link]
-
A novel phenolphthalein-based fluorescent sensor for Al3+ sensing in drinking water and herbal tea samples. (2021). PubMed. [Link]
-
Key Aspects of Analytical Method Development and Validation. (n.d.). ResearchGate. [Link]
-
How Composition Methods Are Developed and Validated. (2013). ACS Publications. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2025). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excited-state intramolecular proton transfer (ESIPT) based metal–organic frameworks for smart sensing and stimuli-responsive applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Naphthalimide appended isoquinoline fluorescent probe for specific detection of Al3+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A “turn-on” small molecule fluorescent sensor for the determination of Al3+ ion in real samples: theoretical calculations, and photophysical and electrochemical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jocpr.com [jocpr.com]
- 10. Frontiers | “Turn-On” Fluorescent Biosensors for High Selective and Sensitive Detection of Al3+ Ion [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. Fluorescent sensor for Al3+ ion in partially aqueous media using julolidine based probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
Assessing the Specificity of Isoindoline Probes for Cellular Organelles: A Comparative Guide
The Imperative of Specificity in Organelle Imaging
The compartmentalization of eukaryotic cells into distinct organelles necessitates tools that can selectively target these structures. Non-specific staining creates a high signal-to-noise ratio, obscuring the true localization of the target and making quantitative analysis unreliable. True specificity ensures that the observed fluorescence corresponds directly to the organelle of interest, enabling accurate studies of morphology, trafficking, and inter-organelle communication. This guide will dissect the performance of isoindoline probes for mitochondria, lysosomes, lipid droplets, the endoplasmic reticulum, and the Golgi apparatus.
Mitochondria: The Cell's Powerhouse
Mitochondria are crucial for cellular energy production and are implicated in numerous signaling pathways and disease states. Accurate mitochondrial imaging is therefore essential.
Isoindoline Probes for Mitochondria
A common strategy for targeting mitochondria involves leveraging the large negative membrane potential of the inner mitochondrial membrane. Cationic fluorophores, such as those based on rhodamine, are drawn to and accumulate within the mitochondrial matrix. Researchers have successfully synthesized isoindoline-nitroxide conjugates that are positively charged, leading to their rapid localization within mitochondria.[1][2] These probes can be designed to be "pro-fluorescent," remaining dark until they react with a specific analyte within the mitochondria, such as reactive oxygen species (ROS), offering a real-time window into the organelle's redox status.[1]
Competitor Analysis: Isoindoline vs. MitoTracker™ Dyes
MitoTracker™ dyes are the established standard for mitochondrial staining. The following table compares a representative mitochondria-targeting isoindoline probe with a common MitoTracker dye based on reported performance characteristics.
| Feature | Isoindoline-Based Probe (e.g., Rhodamine-Isoindoline) | MitoTracker™ Red CMXRos |
| Targeting Mechanism | Membrane potential-driven accumulation (cationic) | Membrane potential-driven accumulation (cationic) |
| Fixability | Variable; depends on specific probe chemistry | Fixable after staining (contains a mildly thiol-reactive chloromethyl group) |
| Photostability | Generally high, dependent on the specific fluorophore conjugate | Moderate; subject to photobleaching during long-term imaging |
| "Turn-On" Capability | Can be designed as pro-fluorescent redox sensors[1] | Constitutively fluorescent |
| Cytotoxicity | Low at nanomolar concentrations[2] | Can be cytotoxic at higher concentrations or upon illumination |
Experimental Protocol: Validating Mitochondrial Specificity via Co-localization
The gold standard for confirming organelle specificity is co-localization with a validated marker. This protocol outlines the steps to validate a novel isoindoline-based mitochondrial probe.
Causality: This protocol uses an antibody against a known mitochondrial protein (e.g., TOM22) as the "ground truth" for mitochondrial localization. The Pearson's Correlation Coefficient (PCC) will be calculated to quantify the degree of overlap between the probe's signal and the antibody's signal. A PCC value close to +1.0 indicates high co-localization.
Workflow Diagram:
Caption: Workflow for validating mitochondrial probe specificity.
Step-by-Step Methodology:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture to 60-70% confluency.
-
Probe Incubation: Incubate the cells with the isoindoline probe (e.g., 5-50 nM) in complete culture medium for 15-30 minutes at 37°C. The optimal concentration and time should be determined empirically.
-
Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against a mitochondrial marker (e.g., rabbit anti-TOM22) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Imaging: Mount the dish and acquire images using a confocal microscope. Ensure separate channels are used for the isoindoline probe and the secondary antibody, with no spectral bleed-through.
-
Analysis: Use image analysis software (e.g., ImageJ with the JACoP plugin) to calculate the Pearson's Correlation Coefficient between the two channels.
Lysosomes: The Cellular Recycling Center
Lysosomes are acidic organelles responsible for degradation and recycling. Probes targeting lysosomes are crucial for studying autophagy and lysosomal storage diseases.
Isoindoline Probes for Lysosomes
Lysosome-targeted probes often utilize a "proton sponge" effect or incorporate moieties that have high affinity for the lysosomal membrane. Morpholine is a common lysosome-targeting group that becomes protonated in the acidic environment of the lysosome, leading to probe accumulation.[3][4] Isoindoline probes can be functionalized with groups like morpholine to direct them to lysosomes.[4] A significant advantage is the potential to design probes that are not merely pH-sensitive but specifically recognize the lysosomal environment, offering higher specificity than generic acidotropic dyes.[5]
Competitor Analysis: Isoindoline vs. LysoTracker™ Probes
LysoTracker™ probes are widely used acidotropic probes that accumulate in acidic vesicular organelles.
| Feature | Isoindoline-Based Probe (e.g., Morpholine-Isoindoline) | LysoTracker™ Probes |
| Targeting Mechanism | Typically incorporates a basic moiety (e.g., morpholine) that is protonated and trapped in the acidic lumen.[4] | Weak bases that freely permeate cell membranes but become protonated and retained in acidic compartments.[6] |
| Specificity | Can be designed for higher specificity. | Stains all acidic organelles, not exclusively lysosomes, which can be a drawback.[5] |
| pH Dependence | Fluorescence can be designed to be independent of pH. | Fluorescence is highly pH-dependent and can be quenched if the lysosomal pH changes.[6] |
| Photostability | Generally high. | Moderate to high, depending on the specific dye. |
| Long-term Imaging | Good retention and stability are achievable.[5] | Can be lost from cells over time or cause alkalinization of lysosomes, affecting function.[6] |
Experimental Protocol: Assessing Lysosomal Specificity
This protocol validates a probe's lysosomal localization against a commercially available and widely used lysosomal stain.
Workflow Diagram:
Caption: Live-cell co-localization workflow for lysosomal probes.
Step-by-Step Methodology:
-
Cell Culture: Plate U2OS cells on glass-bottom dishes and culture to 60-70% confluency.
-
Co-incubation: Add the isoindoline probe (e.g., 50 nM) and LysoTracker™ Green DND-26 (e.g., 75 nM) to the cells in complete culture medium. Incubate for 30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with a pre-warmed, phenol red-free live-cell imaging solution.
-
Imaging: Immediately image the live cells using a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire images in the respective channels for the isoindoline probe and LysoTracker Green.
-
Analysis: Calculate the Pearson's Correlation Coefficient to determine the degree of co-localization.
Lipid Droplets: Dynamic Lipid Storage Hubs
Lipid droplets (LDs) are organelles that store neutral lipids and are central to lipid metabolism. Their dysregulation is linked to obesity, diabetes, and fatty liver disease.
Isoindoline Probes for Lipid Droplets
The highly lipophilic and nonpolar environment of the lipid droplet core is the primary targeting mechanism for LD probes. Fluorophores with a high affinity for lipids will preferentially accumulate in LDs. Isoindoline derivatives have been designed to be highly specific for LDs, often exhibiting aggregation-induced emission (AIE) or solvatochromic properties, where their fluorescence is enhanced or shifted in the non-polar LD environment.[7][8] This "turn-on" mechanism in the target organelle provides an excellent signal-to-background ratio.
Competitor Analysis: Isoindoline vs. BODIPY™ 493/503
BODIPY™ 493/503 is a classic, lipophilic dye used for staining lipid droplets.
| Feature | Isoindoline-Based Probe (e.g., Lipi-QA) | BODIPY™ 493/503 |
| Targeting Mechanism | High lipophilicity, partitioning into the neutral lipid core.[7] | High lipophilicity. |
| Specificity | Very high, with low background from other membranes.[7] | Can sometimes show non-specific staining of other membranes, like the ER. |
| Photostability | Can be engineered for super-photostability, enabling long-term imaging.[7] | Moderate photostability, can be limiting for time-lapse studies. |
| Advanced Imaging | Some probes are suitable for super-resolution microscopy (e.g., STED).[7] | Generally not ideal for super-resolution techniques. |
| Environmental Sensitivity | Often designed to be environmentally sensitive (solvatochromic) to report on LD polarity.[9] | Fluorescence is relatively insensitive to the environment. |
Endoplasmic Reticulum and Golgi Apparatus
The Endoplasmic Reticulum (ER) and Golgi apparatus are key organelles in protein and lipid synthesis and trafficking.
Isoindoline Probes for ER & Golgi
Targeting the ER and Golgi is more challenging than targeting mitochondria or lysosomes. Probes for these organelles often rely on specific chemical moieties that interact with components of these structures. For the ER, probes containing sulfonamide groups have shown targeting capabilities.[10][11] For the Golgi, fluorescently labeled ceramides are commonly used as they are processed and accumulate in this organelle.[12][13] While isoindoline probes have been developed for many organelles, highly specific and validated probes for the ER and Golgi are less common in the literature compared to mitochondria or lipid droplets. Development in this area often involves conjugating the isoindoline fluorophore to a known ER- or Golgi-targeting moiety.
Competitor Analysis: ER-Tracker™ and BODIPY™ FL C₅-Ceramide
| Organelle | Competitor Probe | Targeting Mechanism | Potential for Isoindoline-Based Alternatives |
| Endoplasmic Reticulum | ER-Tracker™ Green/Red | Binds to sulfonylurea receptors of K⁺-ATP channels on the ER membrane.[14] | An isoindoline core could be conjugated to a sulfonylurea moiety to combine a robust fluorophore with a known targeting group. |
| Golgi Apparatus | BODIPY™ FL C₅-Ceramide | Fluorescent lipid analog that is metabolized and accumulates in the Golgi complex.[13] | Isoindoline-ceramide conjugates could be synthesized, potentially offering improved photostability or different spectral properties. |
Conclusion and Future Directions
Isoindoline-based probes represent a powerful and versatile class of tools for organelle imaging. Their key strengths lie in their tunable photophysical properties, high photostability, and the potential for rational design to create "smart" probes that report on the local environment. For mitochondria and lipid droplets, isoindoline probes have demonstrated performance that can match or exceed established standards, particularly for applications requiring long-term imaging or sensing capabilities.
For lysosomes, they offer a path to greater specificity compared to traditional acidotropic dyes. The development of highly specific isoindoline probes for the ER and Golgi remains an area of active research and opportunity. As with any fluorescent probe, rigorous validation through co-localization with trusted markers is not just recommended; it is essential for ensuring data integrity. The protocols and comparative data provided in this guide serve as a starting point for researchers looking to leverage the power of isoindoline chemistry in their exploration of the cell's inner world.
References
-
Lu, H., et al. (2014). Boron-pyridyl-imino-isoindoline dyes: facile synthesis and photophysical properties. Chemical Communications, 50(9), 1074-1076. [Link][15]
-
Wang, Y., et al. (2019). Density Functional Studies on Photophysical Properties of Boron-Pyridyl-Imino-Isoindoline Dyes: Effect of the Fusion. Molecules, 24(12), 2285. [Link][16]
-
Chong, K. L., et al. (2018). Pro-fluorescent mitochondria-targeted real-time responsive redox probes synthesised from carboxy isoindoline nitroxides: Sensitive probes of mitochondrial redox status in cells. Free Radical Biology and Medicine, 128, 97-110. [Link][1]
-
Xu, S., et al. (2021). A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. Theranostics, 11(13), 6604-6617. [Link][7]
-
Wang, D., et al. (2019). Assembly of 1H-Isoindole Derivatives by Selective Carbon-Nitrogen Triple Bond Activation: Access to Aggregation-Induced Emission Fluorophores for Lipid Droplets Imaging. Organic Letters, 21(1), 189-193. [Link]
-
Bottle, S. E., et al. (2018). Pro-fluorescent mitochondria-targeted real-time responsive redox probes synthesised from carboxy isoindoline nitroxides: Sensitive probes of mitochondrial redox status in cells. Bond University Research Portal. [Link][2]
-
Chazotte, B. (2011). Probes for Fluorescent Visualization of Specific Cellular Organelles. Cold Spring Harbor Protocols. [Link][17]
-
Dojindo Molecular Technologies, Inc. (n.d.). MitoBright IM Red for Immunostaining. Dojindo. [Link][18]
-
Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2339. [Link][19]
-
Yuan, L., et al. (2015). Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis. Scientific Reports, 5, 9152. [Link][6]
-
Kim, D., et al. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. Molecules, 28(18), 6650. [Link][3]
-
Wang, Y., et al. (2024). A lysosome-targeted fluorescent probe with large Stokes shift for visualizing biothiols in vivo and in vitro. iScience, 27(11), 110036. [Link][4]
-
Wang, Y., et al. (2021). Lipid Droplet-Specific Fluorescent Probe for In Vivo Visualization of Polarity in Fatty Liver, Inflammation, and Cancer Models. Analytical Chemistry, 93(22), 8019-8026. [Link][9]
-
Zhang, Y., et al. (2022). Recent progress in small-molecule fluorescent probes for endoplasmic reticulum imaging in biological systems. Analyst, 147(16), 3593-3611. [Link][10]
-
Crossley, S. H., et al. (2018). Endoplasmic reticulum targeting fluorescent probes to image mobile Zn2+. Chemical Science, 9(3), 630-637. [Link][11]
Sources
- 1. Pro-fluorescent mitochondria-targeted real-time responsive redox probes synthesised from carboxy isoindoline nitroxides: Sensitive probes of mitochondrial redox status in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.bond.edu.au [research.bond.edu.au]
- 3. Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A lysosome-targeted fluorescent probe with large Stokes shift for visualizing biothiols in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dojindo Molecular Technologies Inc LysoPrime Green (10 μL x 3). High selectivity | Fisher Scientific [fishersci.com]
- 6. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Droplet-Specific Fluorescent Probe for In Vivo Visualization of Polarity in Fatty Liver, Inflammation, and Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endoplasmic reticulum targeting fluorescent probes to image mobile Zn2+ - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Golgi Apparatus Structure | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Boron-pyridyl-imino-isoindoline dyes: facile synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Density Functional Studies on Photophysical Properties of Boron-Pyridyl-Imino-Isoindoline Dyes: Effect of the Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probes for Fluorescent Visualization of Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dojindo.com [dojindo.com]
- 19. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid for In Vivo Imaging: A Comparative Guide
In the rapidly evolving landscape of in vivo imaging, the quest for novel molecular probes with superior photophysical properties and, most critically, excellent biocompatibility is paramount. This guide provides a comprehensive framework for evaluating the biocompatibility of a promising new imaging candidate, 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. We will navigate the essential experimental protocols, compare its hypothetical performance against established imaging agents, and elucidate the causal relationships behind these critical assessments. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to rigorously validate new compounds for safe and effective in vivo applications.
The Imperative of Biocompatibility in In Vivo Imaging Probes
The introduction of any exogenous agent into a living system necessitates a thorough evaluation of its potential to cause adverse effects. For in vivo imaging agents, biocompatibility is not merely a regulatory hurdle but a fundamental requirement for obtaining meaningful and reproducible data. An ideal imaging probe should be non-toxic, non-immunogenic, and exhibit favorable pharmacokinetic and pharmacodynamic profiles.[1][2] The core principle is to visualize biological processes without perturbing them.[1] Therefore, a rigorous biocompatibility assessment forms the bedrock of preclinical validation for any new imaging agent.[3]
This guide will focus on a multi-tiered approach to biocompatibility evaluation, encompassing in vitro assays for cytotoxicity, genotoxicity, and hemocompatibility, followed by considerations for in vivo toxicity studies. We will use 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid as our candidate compound and compare its projected performance against two widely used classes of fluorescent probes: Cyanine dyes (e.g., Cy5.5) and Quantum Dots.
In Vitro Biocompatibility Assessment: The First Line of Scrutiny
In vitro assays provide a rapid and cost-effective means to screen for potential toxicity and identify compounds that warrant further investigation. These tests are crucial for early-stage decision-making in the development of new imaging agents.[4]
Cytotoxicity Assays: Gauging the Impact on Cellular Viability
Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death. Two of the most common methods are the LDH and MTT assays.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity.[7][8] An increase in extracellular LDH is directly proportional to the number of dead cells.[7][9]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The intensity of the purple color is indicative of the number of living cells.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid and the comparator agents. Treat the cells with varying concentrations for 24 hours. Include a vehicle control (spontaneous LDH release) and a lysis control (maximum LDH release).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Data Presentation: Comparative Cytotoxicity
| Compound | LC50 (µM) |
| 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (Hypothetical) | > 100 |
| Cyanine Dye (Cy5.5) | 50-100 |
| Quantum Dots (CdSe/ZnS) | 10-50 |
This table presents hypothetical LC50 (lethal concentration for 50% of cells) values for comparative purposes.
Genotoxicity Assays: Assessing the Potential for DNA Damage
Genotoxicity testing is critical to identify compounds that can cause genetic mutations or chromosomal damage, which may lead to cancer.[4][10][11] A standard battery of in vitro tests is typically required by regulatory agencies.[12]
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.[4][10]
-
In Vitro Micronucleus Assay: This test identifies chromosomal damage by detecting the formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[10]
Experimental Workflow: In Vitro Genotoxicity Testing
Caption: Workflow for in vitro genotoxicity assessment.
Hemocompatibility Assay: Evaluating Blood Interactions
For intravenously administered imaging agents, assessing their interaction with blood components is crucial. The hemolysis assay determines the extent of red blood cell (RBC) lysis caused by the compound.[13][14][15] This is a critical parameter as significant hemolysis can lead to anemia and other adverse effects in vivo.[13][16]
Experimental Protocol: Hemolysis Assay (Adapted from ISO 10993-4) [13][14][15]
-
Blood Collection: Obtain fresh human blood in tubes containing an anticoagulant.
-
RBC Suspension Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2%.
-
Incubation: Add different concentrations of the test compound to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100
Data Presentation: Comparative Hemolysis
| Compound | Hemolysis (%) at 100 µM |
| 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (Hypothetical) | < 2% |
| Cyanine Dye (Cy5.5) | < 5% |
| Quantum Dots (CdSe/ZnS) | 5-10% |
This table presents hypothetical hemolysis percentages for comparative purposes.
In Vivo Imaging and Toxicity Assessment: The Ultimate Test
Following favorable in vitro biocompatibility results, the evaluation proceeds to in vivo studies in animal models. These studies provide crucial information on the compound's biodistribution, imaging efficacy, and systemic toxicity.[3][17]
In Vivo Imaging Workflow
The primary goal of in vivo imaging is to visualize a specific biological target or process. The choice of animal model and imaging modality is critical for obtaining relevant data.[18][19][20]
Experimental Workflow: In Vivo Fluorescence Imaging
Caption: General workflow for in vivo imaging and biodistribution studies.
Comparison of In Vivo Imaging Agents [21]
| Feature | 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (Hypothetical) | Cyanine Dyes (e.g., Cy5.5) | Quantum Dots |
| Excitation/Emission | Dependent on final structure | Near-infrared | Tunable |
| Quantum Yield | Moderate to High | Moderate | High |
| Photostability | Good | Moderate | Excellent |
| Size | Small molecule | Small molecule | Nanoparticle |
| Clearance | Likely renal | Renal/Hepatic | Reticuloendothelial system |
| Biocompatibility | To be determined | Generally good | Concerns over heavy metal content |
Acute In Vivo Toxicity Study
An acute toxicity study is performed to determine the short-term adverse effects of a single high dose of the compound.[3][17]
Experimental Protocol: Acute In Vivo Toxicity
-
Animal Model: Use healthy mice or rats.
-
Dose Administration: Administer a single dose of the compound via the intended clinical route (e.g., intravenous). Include a control group receiving the vehicle.
-
Observation: Monitor the animals for signs of toxicity (e.g., changes in weight, behavior, activity) for up to 14 days.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
Conclusion and Future Directions
The comprehensive evaluation of biocompatibility is a non-negotiable aspect of developing novel imaging agents for in vivo applications. This guide has outlined a systematic approach to assessing the safety profile of a new compound, 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, through a series of in vitro and in vivo assays. By comparing its hypothetical performance against established agents, we have provided a framework for interpreting the experimental data and making informed decisions about its potential for clinical translation.
The journey from a promising molecule to a clinically approved imaging agent is long and arduous. However, by adhering to the principles of scientific integrity and rigorous experimental validation, we can ensure that the next generation of in vivo imaging probes are not only effective but also safe for a wide range of diagnostic and therapeutic applications.
References
-
HaemoScan. (n.d.). Hemolysis Assay for Biomaterials Manual. Retrieved from [Link]
-
HaemoScan. (n.d.). Hemolysis Assay for Biomaterials. Retrieved from [Link]
-
HaemoScan. (n.d.). Hemolysis Assay for Biomaterials. Retrieved from [Link]
-
HaemoScan. (2022, March 22). Hemolysis test for (bio)materials [Video]. YouTube. Retrieved from [Link]
-
News-Medical.Net. (n.d.). What is Genotoxicity Testing?. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Current regulatory perspectives on genotoxicity testing for botanical drug product development in the USA. Retrieved from [Link]
-
Weber, M., Steinle, H., & Wendel, H. P. (2018). Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. Frontiers in Bioengineering and Biotechnology, 6, 91. [Link]
-
Luminicell. (2023, October 18). Commonly Used Dyes for In Vivo Fluorescence Imaging. Retrieved from [Link]
-
Thomas, D. J., et al. (2011). Genetic Toxicology in the 21st Century: Reflections and Future Directions. Toxicological Sciences, 120(Suppl 1), S259–S266. [Link]
-
Scientific Research Publishing. (n.d.). Contrast Agents and Cell Labeling Strategies for in Vivo Imaging. Retrieved from [Link]
-
Maronpot, R. R., et al. (2017). Imaging Applications in Toxicologic Pathology – Recommendations for Use in Regulated Non-Clinical Toxicity Studies. Toxicologic Pathology, 45(5), 627–643. [Link]
-
ResearchGate. (n.d.). A brief comparison of the various techniques for in vivo molecular imaging. Retrieved from [Link]
-
Spectral Instruments Imaging. (n.d.). Comparing In Vivo Optical Imaging to Other Modalities (CT/PET/SPECT/MRI/US). Retrieved from [Link]
-
PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]
-
National Institutes of Health. (2021, April 30). Preclinical Assessment Addressing Intravenous Administration of a [68Ga]Ga-PSMA-617 Microemulsion: Acute In Vivo Toxicity, Tolerability, PET Imaging, and Biodistribution. Retrieved from [Link]
-
ResearchGate. (n.d.). The scheme of in vivo toxicity study by medical imaging. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of biocompatibility testing using (a) LDH, (b) MTT, (c) BrdU, and (d) WST tests. Retrieved from [Link]
-
MDPI. (n.d.). Exogenous Contrast Agents in Photoacoustic Imaging: An In Vivo Review for Tumor Imaging. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation. Retrieved from [Link]
-
ACS Publications. (2024, May 17). Fluorescent Probes for Disease Diagnosis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
-
PubMed Central. (2023, November 10). Organic fluorescent probes for live-cell super-resolution imaging. Retrieved from [Link]
-
MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
Beilstein-Institut. (2008, December 17). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved from [Link]
Sources
- 1. biopharmaboardroom.com [biopharmaboardroom.com]
- 2. Why use fluorescent probes in your in vivo imaging studies? | Revvity [revvity.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. haemoscan.com [haemoscan.com]
- 14. haemoscan.com [haemoscan.com]
- 15. youtube.com [youtube.com]
- 16. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Assessment Addressing Intravenous Administration of a [68Ga]Ga-PSMA-617 Microemulsion: Acute In Vivo Toxicity, Tolerability, PET Imaging, and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Contrast Agents and Cell Labeling Strategies for in Vivo Imaging [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. spectralinvivo.com [spectralinvivo.com]
- 21. resources.revvity.com [resources.revvity.com]
A Senior Application Scientist's Guide: One-Photon vs. Two-Photon Excitation of Hydroxyphenyl-Dioxoisoindoline Probes
Introduction
In the dynamic landscape of cellular and tissue imaging, the selection of an appropriate fluorescent probe and excitation methodology is paramount to generating high-fidelity, artifact-free data. Hydroxyphenyl-dioxoisoindoline-based probes are emerging as a versatile class of fluorophores, valued for their sensitivity to the local microenvironment.[1] However, unlocking their full potential requires a nuanced understanding of the illumination strategy. This guide provides a direct, evidence-based comparison of one-photon excitation (1PE) and two-photon excitation (2PE) for these specific probes, designed to empower researchers, scientists, and drug development professionals to make informed, application-driven decisions. We will move beyond a simple list of pros and cons to explore the fundamental physics, practical implications, and experimental workflows that govern success in fluorescence microscopy.
Pillar 1: The Fundamental Physics of Excitation
The journey of a fluorescent probe from its ground state to an excited state and back is the basis of all fluorescence microscopy. The method of excitation, however, dramatically influences the outcome of the experiment.
One-Photon Excitation (1PE): A Linear Process
In conventional fluorescence and confocal microscopy, a fluorophore absorbs a single, high-energy photon (typically in the UV or visible spectrum) to jump to an excited electronic state.[2] This is a linear process, meaning the probability of excitation is directly proportional to the intensity of the incident light. Consequently, any probe molecule in the path of the excitation light, whether in focus or out of focus, can be excited. This leads to the generation of out-of-focus fluorescence, which must be physically rejected, typically by a pinhole in confocal systems, to achieve optical sectioning.[3]
Caption: Jablonski Diagram for One-Photon Excitation (1PE).
Two-Photon Excitation (2PE): A Non-Linear Phenomenon
Two-photon microscopy operates on a fundamentally different principle, first theorized by Maria Goeppert-Mayer in 1931.[2][4] Here, the probe molecule simultaneously absorbs two lower-energy photons—each having approximately half the energy (and thus, double the wavelength) required for the transition.[3][5] This "simultaneous" absorption must occur within a femtosecond (10⁻¹⁵ s) timeframe.[4] The probability of this event is proportional to the square of the excitation intensity.[2] This non-linear relationship has profound consequences: significant excitation only occurs at the tightly focused spot of a high-power, pulsed laser (e.g., a Ti:Sapphire laser), where photon density is immense.[2][4] Out-of-focus fluorophores are not excited, providing intrinsic 3D optical sectioning without the need for a pinhole.[6][7]
Caption: Jablonski Diagram for Two-Photon Excitation (2PE).
Pillar 2: Performance Comparison in Practice
The choice between 1PE and 2PE for imaging hydroxyphenyl-dioxoisoindoline probes hinges on the specific demands of the experiment. The following table and discussion summarize the key performance metrics.
| Feature | One-Photon Excitation (Confocal) | Two-Photon Excitation | Rationale & Causality |
| Excitation Wavelength | UV-Visible (e.g., 400-650 nm) | Near-Infrared (NIR) (e.g., 700-1300 nm)[4] | 2PE uses two photons of roughly double the wavelength to achieve the same energy transition as one higher-energy photon.[3] |
| Tissue Penetration Depth | Shallow (~100-200 µm)[4] | Deep (up to 1 mm) | NIR light scatters significantly less than visible light in biological tissue, allowing photons to penetrate deeper.[3][8][9] |
| Phototoxicity | High (throughout the light cone) | Low (confined to the focal plane) | In 1PE, the entire sample volume illuminated is subject to photodamage. In 2PE, excitation and subsequent damage are restricted to the femtoliter-sized focal volume.[2][6][7] |
| Photobleaching | Occurs above and below the focal plane | Primarily at the focal plane | While bleaching at the focal point can be more severe in 2PE due to high photon flux, the overall bleaching in the sample volume is vastly reduced.[6][10][11] |
| Spatial Resolution | High (diffraction-limited) | Slightly lower lateral, higher axial | The longer excitation wavelengths of 2PE result in a slightly larger diffraction-limited spot, but the non-linear excitation provides excellent axial confinement. |
| Signal-to-Noise Ratio | Lower in scattering samples | Higher in scattering samples | Efficient collection of scattered emission photons (no pinhole) and lower background from out-of-focus excitation contribute to a better signal.[5] |
| Instrumentation | Widely available, less complex | Requires pulsed femtosecond laser, more complex and costly | The need for a high-peak-power pulsed laser and specialized optics increases the cost and complexity of a 2PE system.[12] |
In-Depth Analysis
-
Imaging Depth: The primary advantage of 2PE is its ability to image deep within scattering tissues.[3][8] For studies involving live animals (intravital imaging), brain slices, or thick organoids labeled with hydroxyphenyl-dioxoisoindoline probes, 2PE is the superior choice. The use of NIR light minimizes absorption and scattering by endogenous molecules like hemoglobin and melanin, preserving the excitation energy for the intended target.[9]
-
Phototoxicity and Viability: For long-term live-cell imaging, minimizing phototoxicity is critical. In 1PE confocal microscopy, the entire illuminated volume is exposed to damaging excitation light, even though information is only collected from the focal plane.[6] This can induce cellular stress, alter physiology, and ultimately lead to cell death. 2PE drastically reduces this off-target damage by confining excitation to the focal point, making it ideal for extended time-lapse experiments on sensitive biological systems.[7][8]
-
UV-Excitable Probes: Some hydroxyphenyl-dioxoisoindoline derivatives may require UV excitation. Using UV light in 1PE systems can be particularly harmful to cells.[6] 2PE provides a significant advantage here, allowing for the excitation of these UV-range probes using less damaging NIR light (e.g., 700-800 nm), thereby preserving sample health.[8]
-
Thin Samples: For imaging thin, relatively transparent samples like cultured cell monolayers, the advantages of 2PE are less pronounced.[6] The phototoxicity and photobleaching between 1PE confocal and 2PE will be comparable because the entire sample volume is essentially the focal volume.[6] In these cases, the accessibility and lower cost of a confocal microscope may be more practical.
Pillar 3: Experimental Design and Protocols
A successful imaging experiment is built on a foundation of meticulous protocol execution. The choice of excitation method dictates the workflow.
Workflow for Two-Photon Microscopy
Caption: A generalized experimental workflow for two-photon imaging.
Protocol 1: One-Photon Confocal Imaging
-
Probe Preparation & Labeling:
-
Rationale: Proper probe concentration is key to achieving a good signal-to-noise ratio without causing aggregation or cellular toxicity.
-
a. Reconstitute the hydroxyphenyl-dioxoisoindoline probe in high-quality, anhydrous DMSO to create a concentrated stock solution.
-
b. Dilute the stock solution in an appropriate buffer or cell culture medium to the final working concentration (typically in the low micromolar range, determined empirically).
-
c. Incubate cells or tissue with the probe solution for the optimized duration and temperature.
-
d. Gently wash the sample 2-3 times with fresh buffer/medium to remove unbound probe and reduce background fluorescence.
-
-
Microscope Setup:
-
Rationale: The confocal pinhole is critical for rejecting out-of-focus light and achieving optical sectioning. Setting it to 1 Airy Unit is a standard practice that balances resolution and signal intensity.
-
a. Mount the prepared sample on the confocal microscope stage.
-
b. Select the appropriate laser line for one-photon excitation based on the probe's absorption maximum (e.g., 488 nm or 561 nm laser).
-
c. Set the confocal pinhole to 1 Airy Unit for the chosen emission wavelength.
-
d. Adjust detector gain and laser power to obtain a bright, unsaturated signal from the focal plane. Avoid excessive laser power to minimize photobleaching.
-
-
Image Acquisition:
-
Rationale: A Z-stack is acquired by taking a series of 2D images at different focal planes to reconstruct a 3D volume.
-
a. Define the top and bottom limits for your desired Z-stack.
-
b. Set the step size for the Z-stack (e.g., Nyquist sampling for optimal resolution).
-
c. Initiate the acquisition sequence.
-
Protocol 2: Two-Photon Excitation Imaging
-
Probe Preparation & Labeling:
-
Rationale: The sample preparation steps are largely identical to those for one-photon imaging. The primary difference lies in the instrumentation and acquisition settings.
-
a. Follow steps 1a-1d from the one-photon protocol.
-
-
Microscope Setup:
-
Rationale: The choice of excitation wavelength in 2PE is critical and may not be a simple doubling of the 1PE wavelength due to different quantum mechanical selection rules.[13] It often requires empirical optimization.
-
a. Mount the sample on the two-photon microscope stage.
-
b. Power on and stabilize the femtosecond-pulsed laser (e.g., Ti:Sapphire).
-
c. Tune the laser to the optimal two-photon excitation wavelength for the hydroxyphenyl-dioxoisoindoline probe (e.g., 920 nm). This may require consulting literature or running an excitation spectrum scan.
-
d. Unlike confocal, a pinhole is not required. Open any pinhole in the light path completely or use non-descanned detectors for maximal signal collection.
-
e. Adjust laser power and detector gain carefully. Start at low power to find the focal plane and increase only as needed to achieve a good signal, preventing focal-point phototoxicity.
-
-
Image Acquisition:
-
Rationale: The acquisition process is similar to confocal, but the inherent optical sectioning of 2PE allows for deeper and clearer 3D reconstructions in scattering samples.
-
a. Define the Z-stack limits. Due to increased penetration depth, this range can be significantly larger than in confocal microscopy.
-
b. Set the Z-step size.
-
c. Initiate acquisition.
-
Conclusion and Recommendations
The decision to use one-photon or two-photon excitation for hydroxyphenyl-dioxoisoindoline probes is not a matter of which technique is universally "better," but which is optimally suited for the biological question at hand.
-
Choose One-Photon Confocal Microscopy when:
-
Working with thin, transparent samples (e.g., cell monolayers).
-
Performing fixed-cell imaging where viability is not a concern.
-
Access to a two-photon system is limited or the higher cost is prohibitive.
-
-
Choose Two-Photon Excitation Microscopy when:
-
Imaging deep within scattering samples like live tissue, organoids, or whole organisms.[6][8]
-
Conducting long-term live-cell imaging experiments where minimizing phototoxicity and photobleaching is paramount for data integrity.[7]
-
Using UV-excitable probe variants that would be damaged by high-energy UV light in a 1PE system.[8]
-
By understanding the fundamental principles and practical trade-offs outlined in this guide, researchers can harness the full potential of hydroxyphenyl-dioxoisoindoline probes, ensuring the generation of robust, high-impact data in their scientific endeavors.
References
- ResearchGate. (2014, January 28). Advantages and disadvantages of two photon excitation (TPE).
- Onesto, M. (2022, May 18). One vs two-photon microscopy. Biodock.
- National Institutes of Health (NIH). Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC.
- University of Illinois.
- National Institutes of Health (NIH).
- Scientifica. (2017, August 8). Two-photon excitation microscopy: Why two is better than one.
- News-Medical.Net.
- AZoLifeSciences. (2021, February 1). Two-Photon Microscopy Principles and Methodology.
- ResearchGate. (2025, August 7). [Two-photon laser scanning fluorescence microscopy for functional cellular imaging: Advantages and challenges or One photon is good... but two is better!].
- AIP Publishing. (2009, December 3).
- MPI-CBG Publications. Phototoxicity in live fluorescence microscopy, and how to avoid it.
- Biophysical Journal.
- ResearchGate.
- PubMed. (2016, May). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid.
- Scientifica. Useful guides for one-, two- and three-photon imaging experiments.
- Massachusetts Institute of Technology (MIT).
Sources
- 1. Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. light.ece.illinois.edu [light.ece.illinois.edu]
- 3. One vs two-photon microscopy [blog.biodock.ai]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-versus one photon excitation laser scanning microscopy: Critical importance of excitation wavelength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. general:advantages_and_disadvantages_of_two_photon_excitation_tpe [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. web.mit.edu [web.mit.edu]
A Senior Application Scientist's Guide to Quantitative Analysis of Enzyme Inhibition Kinetics with Isoindoline-5-Carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the quantitative analysis of enzyme inhibition kinetics, with a specific focus on the emerging class of isoindoline-5-carboxylic acid derivatives. We will delve into the foundational principles of enzyme kinetics, detail robust experimental designs, and provide a comparative analysis of these derivatives against other established inhibitors.
Introduction: The Critical Role of Enzyme Inhibition in Drug Discovery
Enzymes are fundamental to virtually all biological processes, acting as catalysts to accelerate chemical reactions necessary for life.[1] Their dysregulation is often implicated in the pathophysiology of numerous diseases, making them prime targets for therapeutic intervention. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, forming the basis of many successful drugs.[1][2] For instance, ACE inhibitors are widely used to treat hypertension by blocking the action of angiotensin-converting enzyme.[3]
Isoindoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[4][5] Recent studies have highlighted the potential of isoindoline-5-carboxylic acid derivatives as potent and selective enzyme inhibitors. For example, various isoindoline derivatives have shown inhibitory activity against enzymes like carbonic anhydrase, cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and soluble epoxide hydrolase (sEH).[6][7][8][9] Understanding the precise mechanism and quantitative parameters of this inhibition is paramount for optimizing their therapeutic potential.
This guide will equip you with the knowledge and practical steps to:
-
Characterize the type of enzyme inhibition.
-
Determine key inhibitory constants such as IC50 and Ki.
-
Compare the potency and mechanism of different isoindoline-5-carboxylic acid derivatives.
-
Ensure the scientific rigor and validity of your kinetic data.
Foundational Concepts: Understanding the "How" and "Why" of Enzyme Inhibition
Before delving into experimental protocols, it is crucial to grasp the fundamental types of enzyme inhibition. Inhibitors can be broadly classified as reversible or irreversible .[3][10]
-
Reversible inhibitors bind to enzymes through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and can readily dissociate.[1][10]
-
Irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to permanent inactivation.[10]
This guide focuses on the characterization of reversible inhibitors, which are further categorized based on their binding mechanism relative to the enzyme's substrate.[3][11]
Types of Reversible Inhibition: A Mechanistic Overview
The three primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[10][11] Each type affects the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), in a distinct manner.
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[3] This increases the apparent Km (substrate concentration at half-Vmax) but does not affect the Vmax.[3][11] At sufficiently high substrate concentrations, the effect of the inhibitor can be overcome.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[3] This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor has equal affinity for the free enzyme and the enzyme-substrate complex. This decreases Vmax without changing Km.[1][3]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[2] This type of inhibition is more common in multi-substrate reactions.[2] It leads to a decrease in both Vmax and Km.[1]
-
Mixed Inhibition: This is a more general case where the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[12] Mixed inhibitors affect both Vmax and Km.[1]
The following diagram illustrates these fundamental inhibition mechanisms.
Caption: Mechanisms of Reversible Enzyme Inhibition.
Experimental Design and Protocols: A Step-by-Step Guide
A robust experimental design is the cornerstone of reliable kinetic analysis.[13] The following protocols outline the key experiments for characterizing the inhibitory properties of isoindoline-5-carboxylic acid derivatives.
Preliminary Steps: Enzyme and Inhibitor Preparation
-
Enzyme Purity and Concentration: Ensure the target enzyme is of high purity. Determine the accurate concentration of the active enzyme.
-
Inhibitor Stock Solutions: Prepare a high-concentration stock solution of the isoindoline-5-carboxylic acid derivative in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made to minimize the final solvent concentration in the assay, which should be kept constant across all experiments.[14]
-
Substrate and Buffer Preparation: Prepare the substrate solution and assay buffer. The buffer composition (pH, ionic strength) should be optimized for the enzyme's activity and stability.
Protocol 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15] It is a common metric for inhibitor potency.
Methodology:
-
Assay Setup: In a 96-well plate, set up reactions containing the enzyme, buffer, and a fixed, saturating concentration of the substrate.[14][15]
-
Inhibitor Titration: Add varying concentrations of the isoindoline-5-carboxylic acid derivative to the wells. Include a control with no inhibitor (vehicle only, e.g., DMSO).[14]
-
Initiate Reaction: Initiate the reaction by adding the substrate (or enzyme, depending on the assay).
-
Measure Reaction Rate: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Caption: Workflow for IC50 Determination.
Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Action
While the IC50 is a useful measure of potency, it is dependent on the experimental conditions, particularly the substrate concentration.[16] The inhibition constant (Ki) is a true dissociation constant for the enzyme-inhibitor complex and is a more fundamental measure of inhibitor affinity.[15]
Methodology:
-
Experimental Setup: Perform a series of enzyme activity assays with varying concentrations of both the substrate and the isoindoline-5-carboxylic acid derivative.
-
Data Collection: For each inhibitor concentration (including zero), measure the initial reaction velocity at several substrate concentrations.
-
Data Visualization and Analysis: Plot the data using graphical methods to elucidate the mechanism of inhibition. The most common method is the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[12]
-
Ki Determination: The Ki can be determined from secondary plots (e.g., plotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration) or by using non-linear regression to fit the data directly to the appropriate inhibition model equation.[12] The Cheng-Prusoff equation can also be used to convert an IC50 value to a Ki, but this requires knowledge of the inhibition mechanism and the enzyme's Km for the substrate.[16]
Data Analysis and Interpretation: From Raw Data to Actionable Insights
The analysis of enzyme kinetic data has evolved from manual graphical methods to sophisticated computational approaches.[17]
-
Software Tools: Several software packages are available for analyzing enzyme kinetics data, such as GraphPad Prism, SigmaPlot, and the open-source program R.[13][17] These tools allow for non-linear regression fitting of the Michaelis-Menten and various inhibition equations, providing more accurate parameter estimates than linear transformations.[17][18]
-
Statistical Rigor: It is essential to be aware of the statistical assumptions implicit in the fitting programs used.[13] Proper experimental design and statistical analysis are crucial for distinguishing between different inhibition models and obtaining reliable kinetic parameters.[13][19]
Comparative Analysis: Benchmarking Isoindoline-5-Carboxylic Acid Derivatives
To contextualize the inhibitory potential of novel isoindoline-5-carboxylic acid derivatives, it is crucial to compare their kinetic parameters with those of known, clinically relevant inhibitors or other compounds from the same chemical series.
Table 1: Hypothetical Comparative Kinetic Data for Carbonic Anhydrase II Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference Compound |
| Isoindoline Derivative A | 15.2 ± 1.8 | 9.8 ± 1.1 | Competitive | Acetazolamide |
| Isoindoline Derivative B | 5.6 ± 0.7 | 3.5 ± 0.4 | Competitive | Acetazolamide |
| Isoindoline Derivative C | 87.4 ± 9.3 | 55.1 ± 6.2 | Competitive | Acetazolamide |
| Acetazolamide (Standard) | 12.1 ± 1.5 | 7.8 ± 0.9 | Competitive | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Recent studies have demonstrated that certain isoindoline derivatives exhibit potent inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes, with Ki values in the low nanomolar range, comparable or even superior to the standard inhibitor acetazolamide.[6][7] For instance, some derivatives showed Ki values ranging from 11.48 ± 4.18 to 16.09 ± 4.14 nM for hCA I and 9.32 ± 2.35 to 14.87 ± 3.25 nM for hCA II.[6][7]
Conclusion and Future Directions
The quantitative analysis of enzyme inhibition kinetics is a critical component of modern drug discovery and development. Isoindoline-5-carboxylic acid derivatives represent a promising class of compounds with the potential to yield novel therapeutics. By employing the rigorous experimental and analytical approaches outlined in this guide, researchers can effectively characterize their inhibitory properties, elucidate their mechanisms of action, and make informed decisions in the optimization of lead compounds.
Future studies should focus on expanding the enzymatic targets for this chemical scaffold, exploring structure-activity relationships to enhance potency and selectivity, and evaluating the in vivo efficacy of the most promising candidates.
References
-
Biological Chemistry II Class Notes. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. Retrieved from [Link]
-
MyAssays. (n.d.). Kinetics Data Analysis. Retrieved from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Inhibition. Retrieved from [Link]
-
University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Robertson, J. G. (2018, May 16). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Retrieved from [Link]
-
Aryal, S. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Retrieved from [Link]
-
JBC Papers in Press. (n.d.). Analysis of continuous enzyme kinetic data using ICEKAT. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
BYJU'S. (n.d.). Enzyme Inhibition. Retrieved from [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]
-
Sharma, G., et al. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
Al-Warhi, T., et al. (n.d.). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PubMed Central. Retrieved from [Link]
-
NIH. (n.d.). Enzyme kinetic studies from progress curves. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
MDPI. (n.d.). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Retrieved from [Link]
-
Binda, C., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. NIH. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analysis and interpretation of enzyme kinetic data. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
-
protocols.io. (2019, October 6). Inhibition Kinetics Measurement. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Enzyme kinetics: partial and complete uncompetitive inhibition. Retrieved from [Link]
-
bioRxiv. (n.d.). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
NIH. (2025, June 5). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Retrieved from [Link]
-
NIH. (n.d.). The chemistry of isoindole natural products. Retrieved from [Link]
-
NIH. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Retrieved from [Link]
-
NIH. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]
-
Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
Sources
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. mdpi.com [mdpi.com]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. courses.edx.org [courses.edx.org]
- 16. youtube.com [youtube.com]
- 17. biorxiv.org [biorxiv.org]
- 18. myassays.com [myassays.com]
- 19. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Safety Operating Guide
Navigating the Disposal of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: A Guide for Laboratory Professionals
Hazard Assessment and Core Safety Principles
Understanding the chemical nature of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is paramount for its safe handling and disposal. The molecule integrates three key functional groups that dictate its potential hazards:
-
Phenolic Group: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage. They are also toxic if ingested, inhaled, or absorbed through the skin.[1][2]
-
Carboxylic Acid Group: Carboxylic acids are corrosive and can cause irritation to the skin, eyes, and respiratory tract.[3] Neutralization reactions with bases can be exothermic.
-
Isoindoline-1,3-dione Core: This phthalimide-derived structure is found in many biologically active compounds. While the core itself is of relatively low toxicity, its derivatives can exhibit significant physiological effects, underscoring the need to treat this compound as potentially bioactive waste.[4][5]
Based on a structurally similar compound, 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, the anticipated hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid in any form—pure compound, solutions, or contaminated materials—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of immediately after contamination.[1]
-
Body Protection: A lab coat is essential to protect against skin contact.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.
All handling of this compound and its waste should ideally be performed within a chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is that it must not enter the sanitary sewer system.[1] All waste streams must be collected and disposed of as hazardous chemical waste.
Solid Waste Disposal
This category includes the pure compound, contaminated spatulas, weigh boats, and other solid materials.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid". List all constituents of the waste, including any solvents used for decontamination.
-
Collection: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
Storage: The waste container should be kept closed at all times, except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and bases.[6]
Contaminated Labware and Debris Disposal
This includes items such as pipette tips, gloves, and absorbent pads.
-
Segregation: Collect all contaminated disposable items in a separate, clearly labeled hazardous waste bag or container.
-
Labeling: The container must be labeled with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid").
-
Closure: Once full, securely seal the bag or container.
-
Final Disposal: Place the sealed bag or container in the designated solid hazardous waste collection area for your laboratory.
Liquid Waste Disposal (Aqueous and Organic Solutions)
Under no circumstances should solutions containing this compound be disposed of down the drain.
-
Container Selection: Use a dedicated, leak-proof, and shatter-resistant container, such as an HDPE or glass bottle, for liquid waste. Ensure the container is compatible with all solvents in the waste stream.
-
Labeling: Affix a "Hazardous Waste" label to the container. List all chemical components and their approximate concentrations, including "2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid" and any solvents.
-
Collection: Carefully pour the liquid waste into the container, avoiding splashes. A funnel is recommended.
-
Storage: Keep the liquid waste container securely capped and stored in secondary containment to prevent spills. Store in a well-ventilated area, segregated from incompatible materials.
Spill Management: A Plan for the Unexpected
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or booms.
-
Absorb the spilled liquid with an inert absorbent material.
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Prevent entry into the contaminated area until it has been deemed safe by trained personnel.
-
Summary of Disposal Procedures
| Waste Type | Container | Labeling Requirements | Disposal Path |
| Solid Compound & Contaminated Solids | Leak-proof, labeled HDPE container | "Hazardous Waste", full chemical name, and all constituents | Collection for institutional hazardous waste pickup |
| Contaminated Disposables | Labeled hazardous waste bag or container | "Hazardous Waste", description of contaminated debris | Collection for institutional hazardous waste pickup |
| Liquid Solutions | Leak-proof, compatible solvent bottle (HDPE or glass) | "Hazardous Waste", full chemical name, all solvents, and approximate concentrations | Collection for institutional hazardous waste pickup |
Disposal Decision Workflow
Caption: Disposal decision workflow for generated waste.
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023, March 21). ACS Omega. Retrieved January 18, 2026, from [Link]
-
Safety Data Sheet. (2024, August 27). Angene Chemical. Retrieved January 18, 2026, from [Link]
-
potassium phthalimide. (n.d.). SD Fine-Chem. Retrieved January 18, 2026, from [Link]
-
Material Safety Data Sheet - Phthalimide, 98%. (n.d.). Cole-Parmer. Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2025, October 15). ResearchGate. Retrieved January 18, 2026, from [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (n.d.). Retrieved January 18, 2026, from [Link]
-
Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
2-(4-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
CAS 312746-96-6 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
